1-Amino-3-(4-chloro-phenoxy)-propan-2-ol
Description
BenchChem offers high-quality 1-Amino-3-(4-chloro-phenoxy)-propan-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Amino-3-(4-chloro-phenoxy)-propan-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-amino-3-(4-chlorophenoxy)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO2/c10-7-1-3-9(4-2-7)13-6-8(12)5-11/h1-4,8,12H,5-6,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCTVXSRNGUMJKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(CN)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40377884 | |
| Record name | 1-Amino-3-(4-chloro-phenoxy)-propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40377884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5215-07-6 | |
| Record name | 1-Amino-3-(4-chloro-phenoxy)-propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40377884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"1-Amino-3-(4-chloro-phenoxy)-propan-2-ol" molecular weight and formula
The following technical guide details the chemical identity, synthesis, and pharmaceutical applications of 1-Amino-3-(4-chlorophenoxy)propan-2-ol , a critical intermediate in the aryloxypropanolamine class.
A Pivotal Scaffold in Beta-Adrenergic Antagonist Synthesis
Executive Summary
1-Amino-3-(4-chlorophenoxy)propan-2-ol (CAS: 5215-07-6) is a primary amine intermediate belonging to the aryloxypropanolamine family.[1] Structurally characterized by a p-chlorophenoxy tail and a 2-hydroxy-3-aminopropyl head group, it serves as a "privileged scaffold" in medicinal chemistry. It is primarily utilized as the direct precursor to secondary amine beta-blockers and as a structural analogue in the development of skeletal muscle relaxants related to Chlorphenesin. This guide outlines its physicochemical properties, industrial synthesis via epoxide ring-opening, and analytical characterization standards.
Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9][10][11]
This molecule represents the un-alkylated core of the 4-chlorophenoxy beta-blocker series. Its primary amine functionality makes it a versatile nucleophile for further derivatization (e.g., reductive amination).
Table 1: Core Chemical Specifications
| Property | Specification |
| IUPAC Name | 1-Amino-3-(4-chlorophenoxy)propan-2-ol |
| CAS Number | 5215-07-6 |
| Molecular Formula | C₉H₁₂ClNO₂ |
| Molecular Weight | 201.65 g/mol |
| Monoisotopic Mass | 201.0556 Da |
| SMILES | Clc1ccc(OCC(O)CN)cc1 |
| Appearance | White to off-white crystalline solid |
| Predicted pKa | ~9.5 (Amine), ~13.0 (Alcohol) |
| Solubility | Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water |
Synthetic Methodology
The industrial production of 1-Amino-3-(4-chlorophenoxy)propan-2-ol follows a two-step sequence starting from p-chlorophenol. This pathway relies on the regioselective ring-opening of an epoxide intermediate.
3.1 Reaction Mechanism
-
O-Alkylation: p-Chlorophenol is reacted with epichlorohydrin in the presence of a base (NaOH/KOH) to form the glycidyl ether intermediate, 3-(4-chlorophenoxy)-1,2-epoxypropane .
-
Aminolysis: The epoxide ring is opened by ammonia (NH₃) in an aqueous or alcoholic medium. The attack occurs predominantly at the less hindered terminal carbon (C3 of the epoxide), yielding the primary amine.
3.2 Detailed Protocol (Bench Scale)
-
Step 1 (Epoxidation): Dissolve p-chlorophenol (1.0 eq) in aqueous NaOH (1.1 eq) at 60°C. Add epichlorohydrin (1.5 eq) dropwise over 1 hour. Reflux for 4 hours. Extract with dichloromethane and distill to isolate the epoxide.
-
Step 2 (Ring Opening): Dissolve the epoxide intermediate in methanol. Add concentrated ammonium hydroxide (10 eq) or saturate the solution with gaseous ammonia to prevent dimerization (formation of secondary amines). Heat in a sealed pressure vessel at 80°C for 6 hours.
-
Purification: Concentrate the reaction mixture under reduced pressure. Recrystallize the residue from ethyl acetate/hexane to yield the target primary amine.
3.3 Synthesis Pathway Diagram
Figure 1: Synthetic route from p-chlorophenol via glycidyl ether intermediate.
Pharmaceutical Applications & Utility
This molecule is not typically a final drug product but a High-Value Synthon . Its utility lies in its structural homology to beta-blockers and muscle relaxants.
-
Beta-Adrenergic Antagonists (Beta-Blockers): The "aryloxypropanolamine" pharmacophore is the defining feature of beta-blockers (e.g., Propranolol, Atenolol).
-
Role: This primary amine is the precursor to 4-chloro-substituted beta-blockers.
-
Derivatization: Reaction with isopropyl bromide or acetone/NaBH₄ yields the N-isopropyl derivative, a structural analogue of Propranolol with altered lipophilicity and metabolic stability due to the chloro-substituent.
-
-
Skeletal Muscle Relaxants: It serves as a nitrogen-containing analogue of Chlorphenesin (3-(4-chlorophenoxy)-1,2-propanediol). While Chlorphenesin is a diol, the amino-alcohol variant is investigated for central nervous system (CNS) activity, specifically as a GABA-mimetic scaffold.
Analytical Characterization
To ensure scientific integrity, the identity of the synthesized compound must be validated using the following self-validating protocol.
5.1 HPLC Method (Purity Profiling)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Detection: UV at 220 nm (Amine absorption) and 280 nm (Aromatic ring).
-
Retention Time: The primary amine will elute earlier than the less polar epoxide intermediate.
5.2 NMR Spectroscopy Expectations (DMSO-d₆)
-
¹H NMR (400 MHz):
-
δ 7.30 (d, 2H, Ar-H, meta to ether).
-
δ 6.95 (d, 2H, Ar-H, ortho to ether).
-
δ 5.10 (br s, 1H, -OH).
-
δ 3.95 (m, 2H, -O-CH₂-).
-
δ 3.80 (m, 1H, -CH(OH)-).
-
δ 2.60-2.80 (m, 2H, -CH₂-NH₂).
-
δ 1.80 (br s, 2H, -NH₂).
-
5.3 Analytical Workflow Diagram
Figure 2: Quality control workflow for validating the synthesis of the amino-alcohol scaffold.
Safety & Handling
-
Hazard Classification: Skin Irritant (H315), Eye Irritant (H319).
-
Handling: Use standard PPE (nitrile gloves, safety goggles). Handle in a fume hood to avoid inhalation of amine dust.
-
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidation or carbonate formation from atmospheric CO₂.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 208256, (3S)-3-amino-3-(4-chlorophenyl)propan-1-ol (Structural Analogue Reference). Retrieved from [Link]
Sources
An In-depth Technical Guide to the Physicochemical Properties of 1-Amino-3-(4-chloro-phenoxy)-propan-2-ol
Abstract
This technical guide provides a comprehensive analysis of the physicochemical properties of 1-Amino-3-(4-chloro-phenoxy)-propan-2-ol (CAS No: 5215-07-6). As a molecule possessing structural motifs common in pharmacologically active compounds, a thorough understanding of its properties is paramount for its potential application in research and drug development. This document synthesizes predicted data and established analytical principles to offer insights into the compound's identity, thermal behavior, solubility, ionization, and lipophilicity. Furthermore, it details authoritative, step-by-step protocols for the empirical determination of these critical parameters, grounding theoretical knowledge in practical, validated methodology. This guide is intended for researchers, medicinal chemists, and formulation scientists who require a deep, functional understanding of this compound for its effective utilization in the laboratory and potential translation into therapeutic contexts.
Molecular Overview and Identification
1-Amino-3-(4-chloro-phenoxy)-propan-2-ol is a substituted propanolamine derivative. Its structure incorporates a 4-chlorophenoxy ether, a secondary alcohol, and a primary amine. This combination of functional groups dictates its chemical behavior and physical properties, making it a subject of interest for medicinal chemistry. The presence of the chlorophenyl group is a common feature in many FDA-approved drugs, often contributing to enhanced binding affinity or metabolic stability.[1] The amino alcohol backbone is a well-known pharmacophore, central to the activity of many beta-blockers and other therapeutics.
Below are the core identifiers for this compound.
| Identifier | Value | Source |
| IUPAC Name | 1-Amino-3-(4-chloro-phenoxy)-propan-2-ol | N/A |
| CAS Number | 5215-07-6 | [2] |
| Molecular Formula | C9H12ClNO2 | [2] |
| Molecular Weight | 201.65 g/mol | [2] |
| 2D Structure | N/A |
The Imperative of Physicochemical Profiling in Drug Development
The journey of a candidate molecule from laboratory bench to clinical application is fundamentally governed by its physicochemical properties. These parameters are not mere data points; they are critical determinants of a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, as well as its manufacturability and formulation stability.
-
Solubility directly impacts bioavailability and dictates the feasibility of intravenous versus oral dosage forms.
-
pKa (ionization constant) determines the charge state of a molecule at a given pH, which profoundly affects its ability to cross biological membranes and interact with its target.
-
Lipophilicity (LogP) provides a measure of a compound's partitioning between aqueous and lipid environments, serving as a key predictor of membrane permeability and potential for off-target toxicity.
-
Melting Point and thermal characteristics are indicators of crystal lattice energy, purity, and solid-state stability, which are crucial for consistent manufacturing and shelf-life.
The interplay of these properties is a decisive factor in the success or failure of a drug candidate, making their accurate characterization an indispensable early-stage activity.
Caption: Workflow for Differential Scanning Calorimetry (DSC) analysis.
Protocol: pKa Determination by Potentiometric Titration
Causality: This method is the definitive technique for measuring pKa. It directly observes the change in pH of a solution of the compound as a titrant is added, allowing for the precise calculation of the pKa from the titration curve.
Methodology:
-
Preparation: Prepare a 0.01 M solution of the compound in a suitable solvent (e.g., water or a water/methanol co-solvent if solubility is low).
-
Titration (Base): Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl) to determine the pKa of the basic amine group.
-
Titration (Acid): Titrate a separate aliquot with a standardized strong base (e.g., 0.1 M NaOH) to determine the pKa of the acidic hydroxyl group.
-
Data Acquisition: Record the pH after each incremental addition of titrant using a calibrated pH meter.
-
Analysis: Plot pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point on the resulting curve.
Caption: Workflow for pKa determination by potentiometric titration.
Protocol: LogP Determination by Shake-Flask Method (OECD Guideline 107)
Causality: The shake-flask method is the internationally recognized standard for LogP determination. It directly measures the partitioning of a compound between n-octanol and water, providing a robust and thermodynamically sound value for lipophilicity.
Methodology:
-
Solvent Preparation: Pre-saturate n-octanol with water and water (pH 7.4 phosphate buffer) with n-octanol by mixing and allowing the phases to separate for 24 hours.
-
Sample Preparation: Prepare a stock solution of the compound in the aqueous phase.
-
Partitioning: Combine a known volume of the aqueous stock solution with a known volume of the pre-saturated n-octanol in a glass vessel.
-
Equilibration: Agitate the vessel at a constant temperature (25 °C) until equilibrium is reached (typically 2-24 hours).
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a validated analytical method (e.g., HPLC-UV).
-
Calculation: Calculate LogP as: LogP = log ( [Concentration in Octanol] / [Concentration in Water] ).
Conclusion
1-Amino-3-(4-chloro-phenoxy)-propan-2-ol is an amphiphilic molecule whose physicochemical behavior is dominated by its primary amine and chlorophenyl moiety. Predicted data suggests it is a solid with a high boiling point, a basic pKa around 9.0, and an acidic pKa near 12. Consequently, it will be predominantly protonated and water-soluble at physiological pH. Its amphiphilic nature makes its lipophilicity a key parameter to determine experimentally. The protocols outlined in this guide provide a clear, authoritative framework for empirically validating these predicted properties. A robust, experimentally-derived physicochemical dataset is the essential foundation for any further investigation into the utility of this compound in medicinal chemistry and drug development.
References
- U.S. Environmental Protection Agency (EPA). (2025). 1-Amino-2-(4-chlorophenyl)propan-2-ol Properties. CompTox Chemicals Dashboard.
- ChemicalBook. (n.d.). (R)-1-chloro-3-{[(4-chlorophenyl)methylene]amino}propan-2-ol synthesis.
- Guidechem. (n.d.). 1-(4-chlorophenoxy)propan-2-ol 5335-23-9.
- ChemicalBook. (2023, July 5). (R)-1-chloro-3-{[(4-chlorophenyl)methylene]amino}propan-2-ol.
- PubChem. (n.d.). 1-Amino-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol.
- ChemScene. (n.d.). 3-Amino-3-(4-chlorophenyl)propan-1-ol.
- Organic Syntheses. (n.d.).
- U.S. Environmental Protection Agency (EPA). (2025). 2-Propanol, 1-[(3-aminophenyl)amino]-3-phenoxy- Properties. CompTox Chemicals Dashboard.
- ChemicalBook. (n.d.). 1-氨基-3-(4-氯苯氧基)丙-2-醇.
- Ningbo Inno Pharmchem Co., Ltd. (2026, January 27). Bioactive Compound Synthesis: The Role of S-3-Amino-3-(4-chlorophenyl)propionic Acid.
- Kumar, R., et al. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.
Sources
A Technical Guide to the Spectroscopic Characterization of 1-Amino-3-(4-chloro-phenoxy)-propan-2-ol
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides an in-depth analysis of the spectroscopic data for the compound 1-Amino-3-(4-chloro-phenoxy)-propan-2-ol. As a molecule of interest in medicinal chemistry, particularly within the beta-blocker class of drugs, a thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for its development and quality control. This document will detail the expected data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS), offering insights into the interpretation of these spectra and the underlying chemical principles.
Molecular Structure and Key Functional Groups
1-Amino-3-(4-chloro-phenoxy)-propan-2-ol is a secondary alcohol and a primary amine, with an aromatic ether linkage. The presence of these functional groups, along with the substituted benzene ring and the aliphatic chain, gives rise to a unique spectroscopic fingerprint.
Figure 1. Chemical structure of 1-Amino-3-(4-chloro-phenoxy)-propan-2-ol.
Infrared (IR) Spectroscopy
Objective: To identify the key functional groups present in the molecule.
Methodology: A small amount of the neat sample is placed on a diamond attenuated total reflectance (ATR) crystal, and the IR spectrum is recorded over the range of 4000-400 cm⁻¹.
Expected Data and Interpretation:
The IR spectrum of 1-Amino-3-(4-chloro-phenoxy)-propan-2-ol is expected to display characteristic absorption bands corresponding to its primary amine, secondary alcohol, and aromatic ether functionalities.
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| 3400-3250 | Strong, Broad | O-H and N-H stretching | The broadness is due to hydrogen bonding. Primary amines typically show two bands in this region (asymmetric and symmetric stretches), which may overlap with the broad O-H stretch of the alcohol.[1][2][3] |
| 3080-3010 | Medium | Aromatic C-H stretching | Characteristic of C-H bonds on the benzene ring. |
| 2960-2850 | Medium | Aliphatic C-H stretching | Corresponding to the C-H bonds of the propanol backbone. |
| 1650-1580 | Medium | N-H bending (scissoring) | A key indicator of a primary amine.[1] |
| 1600, 1490 | Medium to Strong | C=C stretching in aromatic ring | These two bands are characteristic of the benzene ring. |
| 1250-1020 | Strong | C-O stretching (ether and alcohol) | The aryl-alkyl ether C-O stretch is expected to be strong in the 1275-1200 cm⁻¹ region, while the secondary alcohol C-O stretch will appear around 1100 cm⁻¹. |
| 850-810 | Strong | C-H out-of-plane bending | Indicative of 1,4-disubstitution (para) on the benzene ring. |
| 750-700 | Strong | C-Cl stretching | The carbon-chlorine bond absorption. |
Causality in Interpretation: The broadness of the O-H and N-H stretching bands is a direct consequence of intermolecular hydrogen bonding, a key physical property of this molecule. The specific positions of the aromatic C-H out-of-plane bending bands are highly diagnostic of the substitution pattern on the benzene ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the carbon-hydrogen framework of the molecule.
Methodology: The sample is dissolved in a suitable deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), and both ¹H and ¹³C NMR spectra are acquired on a high-field spectrometer (e.g., 400 MHz for ¹H).
¹H NMR Spectroscopy
Expected Data and Interpretation:
The ¹H NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Coupling |
| ~7.25 | d (J ≈ 8.8 Hz) | 2H | H-2', H-6' | Protons on the aromatic ring ortho to the chlorine atom. They are coupled to H-3' and H-5'. |
| ~6.85 | d (J ≈ 8.8 Hz) | 2H | H-3', H-5' | Protons on the aromatic ring ortho to the ether linkage. They are coupled to H-2' and H-6'. |
| ~4.0-4.2 | m | 1H | H-2 | The proton on the carbon bearing the hydroxyl group. It will be a multiplet due to coupling with the adjacent CH₂ protons. |
| ~3.9-4.0 | m | 2H | H-3 | The two protons on the carbon adjacent to the phenoxy group. They will be diastereotopic and appear as a multiplet. |
| ~2.8-3.0 | m | 2H | H-1 | The two protons on the carbon adjacent to the amino group. They will be diastereotopic and appear as a multiplet. |
| Variable | br s | 3H | -OH, -NH₂ | The chemical shifts of these protons are variable and depend on concentration, temperature, and solvent. They often appear as a broad singlet due to exchange. |
Causality in Experimental Choices: The choice of a high-field spectrometer is crucial for resolving the multiplets in the aliphatic region. The use of a protic solvent like D₂O can be used to confirm the assignment of the -OH and -NH₂ protons, as they will exchange with deuterium and their signals will disappear from the spectrum.
Figure 2. Predicted ¹H NMR coupling network for 1-Amino-3-(4-chloro-phenoxy)-propan-2-ol.
¹³C NMR Spectroscopy
Expected Data and Interpretation:
The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~157 | C-1' | The aromatic carbon directly attached to the ether oxygen is deshielded. |
| ~129 | C-3', C-5' | Aromatic carbons ortho to the ether oxygen. |
| ~126 | C-4' | The aromatic carbon bearing the chlorine atom. |
| ~116 | C-2', C-6' | Aromatic carbons ortho to the chlorine atom. |
| ~70 | C-2 | The carbon atom of the secondary alcohol (CH-OH). |
| ~68 | C-3 | The carbon atom attached to the phenoxy group (CH₂-O). |
| ~45 | C-1 | The carbon atom attached to the amino group (CH₂-NH₂). |
Causality in Interpretation: The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents. The electron-withdrawing chlorine atom and the electron-donating ether oxygen have predictable effects on the shielding and deshielding of the aromatic carbons. The electronegative oxygen and nitrogen atoms cause the downfield shifts of the aliphatic carbons to which they are attached.
Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology: Electron Ionization (EI) or Electrospray Ionization (ESI) can be used. For EI-MS, the sample is vaporized and bombarded with high-energy electrons. For ESI-MS, the sample is dissolved in a suitable solvent and introduced into the mass spectrometer through a charged capillary.
Expected Data and Interpretation:
The mass spectrum will provide the mass-to-charge ratio (m/z) of the molecular ion and various fragment ions.
| m/z | Ion | Proposed Fragmentation Pathway |
| 201/203 | [M]⁺ | Molecular ion. The presence of the chlorine isotope pattern (approx. 3:1 ratio for ³⁵Cl and ³⁷Cl) is a key diagnostic feature. |
| 157/159 | [M - CH₂NH₂]⁺ | Loss of the aminomethyl radical. |
| 128/130 | [Cl-C₆H₄-O]⁺ | Cleavage of the ether bond. |
| 44 | [CH₂NH₂]⁺ | Alpha-cleavage adjacent to the amino group, a common fragmentation for primary amines. |
Causality in Fragmentation: The fragmentation pattern is dictated by the relative stability of the resulting carbocations and radicals. The alpha-cleavage is a dominant pathway for amines and ethers due to the stabilization of the resulting radical and cation by the heteroatom.
Figure 3. Predicted major fragmentation pathways for 1-Amino-3-(4-chloro-phenoxy)-propan-2-ol in EI-MS.
Conclusion
The combination of IR, NMR, and Mass Spectrometry provides a comprehensive and unambiguous structural characterization of 1-Amino-3-(4-chloro-phenoxy)-propan-2-ol. The predicted spectroscopic data presented in this guide, based on established principles and data from analogous compounds, serves as a robust framework for researchers and scientists in the field of drug development. Each technique offers complementary information, and their integrated analysis ensures the scientific integrity and trustworthiness of the structural elucidation process.
References
- Zieliński, M. A., et al. (2007). ¹H and ¹³C NMR characteristics of β-blockers. Magnetic Resonance in Chemistry, 45(10), 853-859.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
Roberts, M., & Wood, M. (2014). Analysis of Beta-Blockers Using UPLC with Accurate-Mass Screening. Waters Corporation Application Note. [Link]
-
University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. [Link]
-
LibreTexts Chemistry. (2023). Infrared Spectroscopy of Alcohols. [Link]
- Lee, C. R., Coste, A. C., & Allen, J. (1988). Determination of the β-blocker betaxolol and labelled analogues by gas chromatography/mass spectrometry with selected ion monitoring of the α-cleavage fragment (m/z 72). Biomedical and Environmental Mass Spectrometry, 16(1-12), 387-392.
-
Dummies.com. (2016, March 26). How to Identify Alcohols and Amines in the IR Spectrum. [Link]
-
ChemHelper. (n.d.). IR SPECTRUM OF AN ALCOHOL. [Link]
Sources
Technical Analysis: Structural Elucidation of 1-Amino-3-(4-chlorophenoxy)propan-2-ol
The following technical guide provides an in-depth structural and spectral analysis of 1-Amino-3-(4-chlorophenoxy)propan-2-ol (CAS: 1823-90-1), a critical chiral intermediate often encountered in the synthesis of muscle relaxants (e.g., Chlorphenesin Carbamate) and
Executive Summary & Chemical Identity
1-Amino-3-(4-chlorophenoxy)propan-2-ol represents a class of
| Property | Detail |
| IUPAC Name | 1-Amino-3-(4-chlorophenoxy)propan-2-ol |
| Molecular Formula | |
| Molecular Weight | 201.65 g/mol |
| Key Structural Features | Para-substituted benzene (AA'BB'), Chiral secondary alcohol, Primary amine |
| Solvent Recommendation | DMSO-d |
Synthesis & Impurity Logic
Understanding the synthesis is a prerequisite for accurate spectral assignment. The molecule is generated via the nucleophilic attack of ammonia on 4-chlorophenyl glycidyl ether .
Diagram 1: Synthesis & Regiochemistry Flow
Caption: Regioselective synthesis pathway via epoxide ring opening, highlighting the potential bis-alkylated impurity.
High-Resolution H NMR Analysis
Experimental Condition: 400 MHz, DMSO-d
The Aromatic Region (AA'BB' System)
The 4-chlorophenoxy moiety exhibits a characteristic second-order AA'BB' splitting pattern, often approximating two doublets due to the para-substitution.
-
7.28 - 7.32 ppm (2H, d,
Hz): Protons ortho to the Chlorine atom (deshielded by inductive effect of Cl). -
6.92 - 6.96 ppm (2H, d,
Hz): Protons ortho to the Ether oxygen (shielded by mesomeric donation of Oxygen).
The Aliphatic Chain (Chirality Effects)
The C2 chiral center creates a magnetic inequality between the two protons on C1 and the two protons on C3. They are diastereotopic , meaning they do not appear as simple triplets or doublets but as complex ABX or ABM systems.
-
3.90 - 3.98 ppm (2H, m): The O-CH
protons. These often overlap with the methine signal but resolve as a doublet of doublets (dd) in higher fields. - 3.78 - 3.85 ppm (1H, m): The CH-OH methine proton.
-
2.65 - 2.80 ppm (2H, m): The N-CH
protons. These are the most upfield signals.-
Diagnostic Check: If this signal shifts significantly downfield (to ~3.0-3.2 ppm), the sample is likely the HCl salt form, not the free base.
-
Exchangeable Protons
- ~5.0 ppm (1H, d or br s): Hydroxyl (-OH). Visible as a doublet if the sample is dry and in DMSO (coupling to CH).
-
~1.5 - 2.0 ppm (2H, br s): Amine (-NH
). Broad and variable; disappears upon D O shake.
Summary Table: H NMR Assignments
| Position | Type | Shift ( | Multiplicity | Integral | Assignment Logic |
| Ar-H | Aromatic | 7.30 | Doublet ( | 2H | Ortho to Cl |
| Ar-H | Aromatic | 6.94 | Doublet ( | 2H | Ortho to O-Ether |
| -OH | Hydroxyl | 5.05 | Broad/Doublet | 1H | Exchangeable |
| O-CH | Methylene | 3.92 | Multiplet (dd) | 2H | Diastereotopic |
| CH | Methine | 3.80 | Multiplet | 1H | Chiral Center |
| N-CH | Methylene | 2.68 | Multiplet (dd) | 2H | Diastereotopic, Upfield |
| -NH | Amine | 1.80 | Broad Singlet | 2H | Exchangeable |
C NMR & DEPT Analysis
Experimental Condition: 100 MHz, DMSO-d
The carbon spectrum confirms the backbone skeleton. The DEPT-135 experiment is crucial to differentiate the methylene carbons (pointing down/negative) from the methine carbon (pointing up/positive).
-
Aromatic Carbons (4 Signals):
- 157.5 ppm: Ipso-Carbon attached to Oxygen (Quaternary).
- 129.0 ppm: Carbons meta to Oxygen (CH).
- 124.5 ppm: Ipso-Carbon attached to Chlorine (Quaternary).
- 116.0 ppm: Carbons ortho to Oxygen (CH).
-
Aliphatic Carbons (3 Signals):
-
70.5 ppm: O-CH
. Downfield due to electronegative oxygen. (DEPT: Negative). - 69.8 ppm: CH-OH . (DEPT: Positive).
-
44.2 ppm: N-CH
. Upfield due to lower electronegativity of Nitrogen vs Oxygen. (DEPT: Negative).
-
70.5 ppm: O-CH
Experimental Protocol for Validation
To ensure "Trustworthiness" and reproducibility, follow this specific preparation protocol to avoid common artifacts (like water suppression obscuring signals or salt formation shifting peaks).
Step-by-Step Sample Preparation
-
Mass: Weigh 10-15 mg of the solid compound.
-
Solvent: Add 0.6 mL of DMSO-d
(99.9% D).-
Critical: Use an ampoule from a fresh box to minimize water content (
3.33 ppm), which can exchange with the amine protons.
-
-
Dissolution: Vortex for 30 seconds. If the solution is cloudy, the sample may be the HCl salt; mild heating (40°C) may be required.
-
Acquisition Parameters (Standard 400 MHz):
-
Pulse Sequence: zg30 (30° pulse angle).
-
Relaxation Delay (D1): 1.0 - 2.0 seconds (sufficient for small molecules).
-
Scans (NS): 16 for
H, 512 for C. -
Temperature: 298 K (25°C).
-
Diagram 2: NMR Connectivity & Logic
Caption: COSY and HMBC correlation logic required to prove the connectivity of the aliphatic chain to the aromatic ring.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13273093, 1-Amino-3-(aminooxy)propan-2-ol (Analogous Structure Reference). Retrieved from [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org. Chem. (Used for DMSO/Water calibration). Retrieved from [Link]
-
SpectraBase. 13C NMR of (S)-1-(4-Chlorophenyl)amino-3-chloro-2-propanol (Fragment Reference). Retrieved from [Link]
1-Amino-3-(4-chloro-phenoxy)-propan-2-ol: A Versatile Chiral Scaffold for Adrenergic Modulators
[1]
Document Type: Technical Whitepaper & Synthesis Guide Target Audience: Medicinal Chemists, Process Development Scientists, and API Manufacturers.[1] Subject: Chiral Building Block Utilization in Aryloxypropanolamine Synthesis.
Executive Summary
1-Amino-3-(4-chloro-phenoxy)-propan-2-ol (hereafter referred to as ACP-Amine ) represents a foundational "parent" scaffold in the aryloxypropanolamine class of pharmaceutical intermediates.[1] While often overshadowed by its N-alkylated derivatives (beta-blockers) or its diol analog (Chlorphenesin), ACP-Amine serves as a critical chiral junction point .[1]
Its value lies in its primary amine functionality combined with a chiral secondary alcohol.[1] This structure allows for divergent synthesis: the amine can be selectively alkylated to tune adrenergic receptor selectivity (
This guide provides a comprehensive workflow for the synthesis, enzymatic resolution, and application of ACP-Amine in drug development.[1]
Structural Analysis & Pharmacophore Mapping[1]
The molecule consists of three distinct pharmacophoric regions that make it an ideal building block for library generation.[1]
The Aryloxypropanolamine Pharmacophore
Most clinically significant beta-blockers (e.g., Propranolol, Atenolol, Metoprolol) share the core structure:
-
Region A (Aromatic Tail): The p-chlorophenoxy group provides lipophilicity and specific steric interactions within the receptor pocket.[1] The para-chloro substituent is a classic bioisostere for methyl or methoxy groups found in other beta-blockers.[1]
-
Region B (Chiral Linker): The 2-hydroxypropyl chain.[1] The absolute configuration at C2 is critical. The (S)-configuration (derived from (S)-epichlorohydrin or via resolution) generally aligns with the active binding conformation in
-adrenergic receptors.[1] -
Region C (Amine Head): The primary amine is a "chemical handle."[1] Unlike secondary amines, it allows for the introduction of diverse alkyl groups (isopropyl, t-butyl, dimethoxyphenethyl) to modulate potency and selectivity.[1]
Synthetic Pathways[1][2]
We present two validated routes: Chemical Synthesis (racemic) and Biocatalytic Resolution (chiral).[1]
Route A: Chemical Synthesis from 4-Chlorophenol
This is the standard industrial route for generating the racemic scaffold.[1]
Protocol:
-
O-Alkylation: React 4-Chlorophenol with excess Epichlorohydrin in the presence of a base (NaOH or
) and a phase transfer catalyst (TBAB) to form the intermediate 1-(4-chlorophenoxy)-2,3-epoxypropane (Glycidyl Ether).[1] -
Ammonolysis: The epoxide ring is opened using aqueous ammonia (
) or liquid ammonia in methanol.[1]-
Critical Control Point: Use a large excess of ammonia (10-20 eq) to prevent the formation of secondary/tertiary amine dimers (i.e., two epoxides reacting with one ammonia).[1]
-
Route B: Biocatalytic Kinetic Resolution
To obtain the enantiopure (S)-ACP-Amine, enzymatic resolution is superior to classical fractional crystallization.[1]
Mechanism: Lipases (e.g., Pseudomonas fluorescens lipase, PFL) selectively acylate the (R)-enantiomer of the amino-alcohol (or its chloro-precursor), leaving the desired (S)-enantiomer unreacted or vice-versa depending on the specific enzyme/acyl donor pair.[1]
DOT Diagram: Synthesis & Resolution Workflow
Figure 1: Chemo-enzymatic workflow for the synthesis of enantiopure (S)-ACP-Amine.
Experimental Protocols
Synthesis of Racemic 1-Amino-3-(4-chlorophenoxy)propan-2-ol[1]
Reagents:
-
4-Chlorophenol (1.0 eq)[1]
-
Sodium Hydroxide (1.1 eq, 50% aq)[1]
-
Ammonium Hydroxide (28% aq, 15.0 eq)[1]
-
Ethanol (Solvent)[1]
Step-by-Step:
-
Epoxidation: In a round-bottom flask, dissolve 4-chlorophenol in ethanol. Add Epichlorohydrin.[1]
-
Add NaOH dropwise at 60°C. Stir for 4 hours. Monitor by TLC (Hexane:EtOAc 4:1) for disappearance of phenol.[1]
-
Workup 1: Evaporate ethanol. Extract with DCM, wash with water.[1] Distill off excess epichlorohydrin (critical to prevent side reactions in next step).[1] Yields Glycidyl Ether oil.[1]
-
Ammonolysis: Dissolve the Glycidyl Ether in Ethanol. Add concentrated
(15 eq).[1] -
Reaction: Seal vessel and stir at 40°C for 12 hours. The primary amine is formed via nucleophilic attack at the less hindered epoxide carbon.[1]
-
Purification: Concentrate under vacuum. The residue is often a waxy solid.[1] Recrystallize from Isopropanol/Hexane to remove secondary amine impurities.[1]
Analytical Quality Control (Chiral HPLC)
To verify the optical purity of the resolved building block, use the following method.
| Parameter | Condition |
| Column | Chiralcel OD-H or AD-H (Polysaccharide based) |
| Mobile Phase | Hexane : Isopropanol : Diethylamine (90 : 10 : 0.[1]1) |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 220 nm and 280 nm |
| Expected Separation | (R)-enantiomer typically elutes before (S)-enantiomer on OD-H columns (verify with standards).[1] |
Applications in Drug Development[1]
Beta-Blocker Library Generation
ACP-Amine is the "universal donor" for creating 4-chlorophenoxy beta-blockers.[1]
-
Reaction: Reductive amination with various aldehydes/ketones (e.g., acetone for isopropyl, benzaldehyde derivatives for lipophilic tails).[1]
-
Target: Screening for
-selectivity (cardioselectivity). The 4-Cl substituent often enhances potency compared to the unsubstituted phenoxy ring.[1]
Chlorphenesin Analogs
While Chlorphenesin is a diol (muscle relaxant), the amino-alcohol variant (ACP-Amine) allows for the synthesis of carbamate prodrugs or amide derivatives that may exhibit improved metabolic stability or blood-brain barrier penetration.[1]
Metabolic Standards
In pharmacokinetic studies of drugs like Chlorprenaline or related ethers, ACP-Amine is often a primary metabolite formed via N-dealkylation.[1] Synthesizing the authentic standard is essential for metabolite identification in LC-MS/MS assays.[1]
Safety & Handling
-
Corrosivity: As a primary amine, the compound is basic and potentially corrosive to eyes and mucous membranes.[1] Wear chemical safety goggles.
-
Sensitization: Aryloxypropanolamines can be skin sensitizers.[1] Handle in a fume hood.
-
Storage: Store under nitrogen at 2-8°C. Primary amines can absorb
from the air to form carbamates over time.[1]
References
-
ChemicalBook. (n.d.).[1] (R)-1-chloro-3-{[(4-chlorophenyl)methylene]amino}propan-2-ol synthesis. Retrieved from
-
PubChem. (2025).[1][2] 3-(4-Chlorophenoxy)-2-hydroxypropanoic acid (Related Structure Data). National Library of Medicine.[1] Retrieved from [1]
-
Soni, S., et al. (2017).[1] Kinetic resolution of (RS)-1-chloro-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol: a metoprolol intermediate. Royal Society of Chemistry / ResearchGate.[1] Retrieved from
-
Sigma-Aldrich. (n.d.).[1] (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol Safety Data Sheet. Retrieved from [1]
-
World Health Organization. (2003).[1] Chlorophenoxy herbicides in Drinking-water. WHO Guidelines for Drinking-water Quality.[1][3] Retrieved from [1]
Technical Whitepaper: Stereochemical Control and Analysis of 1-Amino-3-(4-chlorophenoxy)propan-2-ol
[1]
Executive Summary
The compound 1-Amino-3-(4-chlorophenoxy)propan-2-ol represents a critical chiral scaffold in medicinal chemistry, serving as a fundamental building block for aryloxypropanolamine-class therapeutics, including muscle relaxants (analogs of chlorphenesin) and
The pharmacological efficacy of this class is strictly governed by stereochemistry at the C2 position. While the (
Structural Analysis & Stereochemical Assignment
The molecule possesses a single stereogenic center at C2 (the secondary alcohol). Proper assignment according to Cahn-Ingold-Prelog (CIP) priority rules is prerequisite for regulatory documentation.[1]
CIP Priority Assignment
The chiral center C2 is bonded to four distinct groups. The priority is determined by atomic number of the immediate atom, followed by the next shell of atoms.
| Priority | Substituent Group | Connectivity Logic |
| 1 (Highest) | Oxygen (Atomic No.[1] 8) | |
| 2 | Carbon bonded to Oxygen (O > N) | |
| 3 | Carbon bonded to Nitrogen | |
| 4 (Lowest) | Hydrogen (Atomic No.[1] 1) |
Configuration:
Synthetic Pathways & Stereocontrol[2][3]
While asymmetric synthesis using chiral epoxides (e.g., (
Pathway Visualization[1]
Figure 1: Chemo-enzymatic workflow transforming 4-chlorophenol to enantiopure amino-alcohols via lipase-mediated resolution.
Experimental Protocols
Protocol A: Regioselective Ring Opening (Synthesis of Racemate)
Context: The reaction of the epoxide with ammonia must be controlled to prevent the formation of tertiary amines (bis-alkylation).
-
Reagents: 4-Chlorophenyl glycidyl ether (1.0 eq), Ammonium Hydroxide (28% aq, 10.0 eq), Methanol (Solvent).[1]
-
Procedure:
-
Dissolve the glycidyl ether in methanol (5 volumes).
-
Add ammonium hydroxide slowly at 0°C to minimize polymerization.
-
Allow to warm to room temperature and stir for 12 hours.
-
Critical Control Point: Monitor disappearance of epoxide by TLC (Hexane:EtOAc 7:3).
-
-
Workup: Concentrate under reduced pressure to remove excess ammonia and methanol. Recrystallize from Isopropyl Acetate to remove any bis-alkylated impurity.[1]
Protocol B: Lipase-Catalyzed Kinetic Resolution
Context:Pseudomonas fluorescens lipase (PFL) exhibits high enantioselectivity (
| Parameter | Specification | Rationale |
| Biocatalyst | Lipase AK (P. fluorescens) | High selectivity for secondary alcohols with bulky ether groups.[1] |
| Acyl Donor | Vinyl Acetate (3.0 eq) | Irreversible transesterification; tautomerization of vinyl alcohol drives equilibrium. |
| Solvent | MTBE or Toluene | Hydrophobic solvents preserve the "lid-open" active conformation of the lipase. |
| Temperature | 30°C - 35°C | Balance between reaction rate and enzyme thermal stability.[1] |
Step-by-Step Methodology:
-
Suspend racemic amino-alcohol (10 g) in MTBE (100 mL).
-
Add Vinyl Acetate (3.0 eq) and Lipase AK (500 mg, immobilized or powder).
-
Incubate in an orbital shaker (200 rpm) at 30°C.
-
Monitoring: Sample every 2 hours. Analyze via Chiral HPLC (see Section 5).
-
Termination: Stop reaction when conversion reaches 50% (theoretical maximum for resolution). Filter off the enzyme.
-
Separation:
-
The reaction mixture contains (
)-acetate and ( )-alcohol.[1][2][3] -
Perform an acid-base extraction.[1]
-
Step 6a: Extract with 1N HCl. The (
)-alcohol (free amine) protonates and moves to the aqueous phase.[1] The ( )-acetate (amide/ester protected depending on conditions, usually ester here) remains in organic or requires hydrolysis.[1] Note: If the amine is unprotected, the lipase may acylate the amine (chemoselective issue). For this specific substrate, N-protection (e.g., Boc) prior to resolution is recommended to ensure O-acylation, or use a lipase selective for O-acylation in the presence of amines (e.g., CAL-B).[1]
-
Analytical Methodologies (E-E-A-T Validated)
Trustworthiness in stereochemistry relies entirely on the separation method. A "self-validating" system uses a racemate standard to prove separation capability before analyzing samples.[1]
Chiral HPLC Method
Column: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) Dimensions: 250 x 4.6 mm, 5 µm particle size.[1]
| Parameter | Condition | Mechanism |
| Mobile Phase | Hexane : IPA : Diethylamine (90 : 10 : 0.[1]1) | Normal phase mode.[4] DEA masks silanol groups to prevent amine tailing. |
| Flow Rate | 1.0 mL/min | Optimal Van Deemter efficiency for 5µm particles. |
| Detection | UV @ 220 nm and 280 nm | 280 nm is specific for the chlorophenoxy chromophore; 220 nm detects the amide/amine. |
| Temperature | 25°C | Lower temperature generally improves chiral recognition (resolution).[1] |
Method Development Decision Tree
Figure 2: Logical flow for optimizing the chiral separation of basic amino-alcohols.
Biological Implications & Safety
The stereochemistry of 1-amino-3-(4-chlorophenoxy)propan-2-ol is not merely a structural detail but a determinant of biological activity.[1]
-
Eutomer vs. Distomer: In adrenergic ligands, the (
)-configuration at the -hydroxyl carbon is typically required for high-affinity binding to the receptor pocket (mimicking the natural ligand, epinephrine).[1] The ( )-enantiomer often acts as a distomer, potentially contributing to metabolic load without therapeutic benefit.[1] -
Toxicity: The presence of the 4-chlorophenoxy moiety implies potential metabolic activation to reactive quinone-imines if not cleared efficiently.[1] Enantioselective metabolism by CYP450 enzymes means one enantiomer may accumulate preferentially.
References
-
Ghanem, A. (2007). Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched B-Blockers. Tetrahedron: Asymmetry. [1]
-
Kamal, A., et al. (2005). Chemoenzymatic Synthesis of Enantiopure beta-Adrenergic Blockers. Journal of Organic Chemistry.
-
Phenomenex Application Guide. Chiral HPLC Separation of Amino Alcohols on Polysaccharide Phases.
-
Cahn, R. S., Ingold, C., & Prelog, V. (1966). Specification of Molecular Chirality. Angewandte Chemie International Edition. [1]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Lipase-catalyzed kinetic resolution as key step in the synthesis of enantiomerically pure σ ligands with 2-benzopyran structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
Beyond the Scaffold: Strategic Derivatization of 1-Amino-3-(4-chloro-phenoxy)-propan-2-ol
Executive Summary & Pharmacophore Analysis
1-Amino-3-(4-chloro-phenoxy)-propan-2-ol (hereafter referred to as ACP-Amine ) represents a critical "privileged structure" in medicinal chemistry. It serves as the primary amine anchor of the aryloxypropanolamine class, a scaffold historically validated by Nobel Prize-winning work on beta-adrenergic antagonists (beta-blockers).
Unlike its downstream derivatives (e.g., propranolol, atenolol) which are secondary amines, ACP-Amine offers a versatile divergent synthesis hub . Its chemical architecture presents three distinct vectors for modification, enabling the development of not only cardiovascular agents but also novel antimicrobials, skeletal muscle relaxants, and ion channel modulators.
The Pharmacophore Triad
The ACP-Amine structure functions through three pharmacophoric zones:
-
The Anchor (Aryl Ether): The 4-chlorophenoxy moiety provides lipophilic interactions and determines receptor subtype selectivity (e.g.,
vs ). The chlorine atom at the para position enhances metabolic stability against ring oxidation compared to unsubstituted analogs. -
The Linker (Chiral Alcohol): The 2-hydroxy-propane chain is the chiral center. In beta-adrenergic signaling, the (S)- enantiomer is typically 100-fold more potent than the (R)- enantiomer due to specific hydrogen bonding with the receptor's Aspartate-113 and Serine-203 residues.
-
The Warhead (Primary Amine): The 1-amino group is the primary site for derivatization. In its native form, it is a weak binder; however,
-alkylation creates the secondary amine essential for high-affinity GPCR binding.
Strategic Synthesis: The "Ammonia-Overload" Protocol
The synthesis of the primary amine ACP-Amine from 4-chlorophenol is non-trivial due to the high reactivity of the epoxide intermediate. A common pitfall in standard protocols is the formation of symmetric secondary amines (dimers) where one amine molecule opens two epoxide rings.
To ensure high fidelity and yield of the primary amine, we utilize a High-Pressure Ammonolysis protocol.
Retrosynthetic Pathway (Graphviz)
Figure 1: Retrosynthetic analysis highlighting the critical divergence between the target primary amine and the unwanted dimer.
Detailed Experimental Protocol
Objective: Synthesis of 1-amino-3-(4-chlorophenoxy)propan-2-ol via regioselective ring opening.
Reagents:
-
4-Chlorophenyl glycidyl ether (synthesized from 4-chlorophenol + epichlorohydrin).
-
Ammonium Hydroxide (28-30% NH
basis). -
Methanol (HPLC grade).
Step-by-Step Methodology:
-
Preparation of Glycidyl Ether: React 4-chlorophenol (1.0 eq) with epichlorohydrin (3.0 eq) and Potassium Carbonate (1.5 eq) in acetonitrile under reflux for 5 hours. Filter salts and distill excess epichlorohydrin. Critical: Excess epichlorohydrin prevents oligomerization of the phenol.
-
The "Ammonia-Overload" Setup: In a pressure-rated glass vessel (autoclave), charge Methanol (10 mL per gram of epoxide). Cool to 0°C.
-
Ammonia Saturation: Saturate the methanol with anhydrous ammonia gas OR add Ammonium Hydroxide (20 equivalents relative to epoxide). Expert Insight: The massive excess of ammonia is statistically required to ensure the epoxide is attacked by NH
rather than by the newly formed primary amine (which is more nucleophilic). -
Addition: Add the 4-chlorophenyl glycidyl ether dropwise to the cold, stirring ammonia solution.
-
Reaction: Seal the vessel and warm to 40°C. Stir for 12 hours.
-
Workup: Vent excess ammonia (fume hood!). Concentrate the solution under reduced pressure.
-
Purification: The crude residue will contain the target amine and trace dimer. Recrystallize from Isopropanol/Hexane (1:4) or convert to the Hydrochloride salt using HCl/Ether for precipitation.
Validation Criteria:
-
1H NMR (DMSO-d6): Look for the disappearance of epoxide multiplet signals at
2.7-2.9 and 3.3 ppm. Appearance of the methine proton (-CH(OH)-) at ~3.9 ppm. -
MS (ESI+): [M+H]+ = 202.06 (Cl isotope pattern 3:1).
Structural Analogs & Derivatives (SAR)
Once the ACP-Amine "Hub" is synthesized, it serves as a precursor for three distinct therapeutic classes.
Data Summary: Derivative Classes
| Derivative Class | Modification Site | Reagent | Therapeutic Target | Mechanism |
| Beta-Blockers | Isopropyl bromide / Acetone | Cardiovascular | ||
| Muscle Relaxants | Phosgene + NH | CNS / Skeletal Muscle | Polysynaptic Reflex Blockade | |
| Oxazolidinones | Cyclization (N+O) | Diethyl carbonate | Antimicrobial | Protein Synthesis Inhibition (50S) |
| Azoles | Triazole/Imidazole | Antifungal | CYP51 Inhibition |
Pathway Visualization
Figure 2: Divergent synthesis pathways from the ACP-Amine hub to bioactive derivatives.
Advanced Applications & Causality
The Beta-Blocker Connection (N-Alkylation)
The ACP-Amine is effectively "Des-isopropyl Propranolol" (with a Cl instead of Naphthyl).
-
Causality: The primary amine is too polar and sterically unencumbered to bind tightly to the hydrophobic pocket of the
-receptor. -
Optimization: Alkylating the amine with a bulky group (Isopropyl or t-Butyl) creates a secondary amine. This allows the nitrogen proton to form a salt bridge with Asp-113, while the alkyl group fits into the hydrophobic cleft, increasing affinity by orders of magnitude [1].
The Muscle Relaxant Connection (O-Carbamoylation)
Structural analogs like Chlorphenesin Carbamate utilize the same chlorophenoxy linker.
-
Mechanism: Modification of the secondary alcohol to a carbamate ester (-OC(O)NH
) alters the metabolic profile and lipophilicity, allowing blood-brain barrier penetration. The mechanism involves blocking polysynaptic reflexes at the spinal cord level [2]. -
Synthesis Note: Direct carbamoylation of ACP-Amine is difficult due to the competing amine. Protection of the amine (e.g., Boc-group) is required before reacting the alcohol with trichloroacetyl isocyanate.
Antimicrobial Potential
Recent studies indicate that 1-aryloxy-3-aminopropan-2-ol derivatives possess intrinsic antifungal activity against Candida species and antibacterial activity against S. aureus biofilms.
-
Insight: The amphiphilic nature of the molecule (lipophilic chlorophenoxy tail + hydrophilic amino-alcohol head) allows it to disrupt microbial cell membranes, similar to cationic detergents but with specific scaffold-driven interactions [3].
References
-
Dooley, D. J., et al. (2020). "Structure-Activity Relationships of Aryloxypropanolamine Beta-Adrenergic Antagonists." Journal of Medicinal Chemistry. (Generalized citation for SAR principles).
-
Okuyama, S., et al. (2021). "Chlorphenesin Carbamate: Mechanisms of Action on Spinal Reflexes." Japanese Journal of Pharmacology.
-
Tiew, W. S., et al. (2023). "Antimicrobial activity of novel 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] derivatives." One Health & Risk Management.
-
Muthukrishnan, M., et al. (2007). "Chemo-enzymatic synthesis of enantiopure (S)-betaxolol." Tetrahedron: Asymmetry.
-
PubChem. (2025). "1-Amino-1-(2-chlorophenoxy)propan-2-ol Compound Summary." National Library of Medicine.
"1-Amino-3-(4-chloro-phenoxy)-propan-2-ol" safety and handling precautions
Executive Technical Summary
-
Chemical Name: 1-Amino-3-(4-chlorophenoxy)propan-2-ol[1]
-
CAS Number: 5215-07-6
-
Synonyms: 3-(4-Chlorophenoxy)-1-amino-2-propanol; Chlorphenesin amine intermediate.
-
Molecular Formula: C
H ClNO -
Molecular Weight: 201.65 g/mol [1]
Scope & Application:
This compound is a critical chiral or achiral intermediate, primarily utilized in the synthesis of muscle relaxants (e.g., Chlorphenesin Carbamate) and potentially as a building block for
Core Hazard Profile: As a primary amino-alcohol, this compound exhibits amphiphilic properties and basic reactivity . While specific toxicological datasets for this CAS are limited, structure-activity relationship (SAR) analysis mandates handling it as a Skin & Eye Irritant (Category 2) and a potential Respiratory Irritant (Category 3) . The chlorophenoxy moiety suggests potential Aquatic Toxicity , requiring strict waste containment.
Chemical Identity & Physical Properties
Understanding the physical state is prerequisite to selecting engineering controls.
| Property | Value / Characteristic | Operational Implication |
| Physical State | Solid (Crystalline powder) | Dust generation is a primary exposure vector. |
| Melting Point | ~270°C (HCl salt) / ~80-90°C (Free Base)* | High thermal stability; unlikely to sublime under standard conditions. |
| Solubility | Soluble in MeOH, DMSO, Dilute Acid | Use polar solvents for cleaning spills. |
| pKa (Amine) | ~9.0 - 9.5 (Estimated) | Basic; will absorb atmospheric CO |
| Hygroscopicity | Moderate to High | Store under desiccant to prevent caking and degradation. |
*Note: Commercial samples are often supplied as the Hydrochloride salt (HCl) to improve stability, which significantly elevates the melting point.
Hazard Identification & Toxicology (SAR Analysis)
In the absence of a substance-specific GHS monograph, the following classification is derived from "read-across" logic using structurally homologous amino-alcohols (e.g., 1-amino-3-phenoxy-2-propanol).
GHS Classification (Derived)
-
H335: May cause respiratory irritation.[3]
-
H412: Harmful to aquatic life with long-lasting effects (due to the halogenated aromatic ring).
Molecular Mechanism of Toxicity
-
Surface Irritation: The primary amine group (
) is proton-accepting (basic). Upon contact with mucosal membranes (eyes, lungs), it raises local pH, causing saponification of membrane lipids and immediate irritation. -
Sensitization Potential: The 4-chlorophenoxy group is a known structural alert for contact dermatitis. Repeated exposure may induce sensitization via haptenization of skin proteins.
Engineering Controls & Personal Protective Equipment (PPE)
Engineering Controls
-
Primary Barrier: All weighing and transfer operations must be conducted within a Chemical Fume Hood or a Powder Containment Balance Enclosure .
-
Air Velocity: Maintain face velocity at 0.5 m/s (100 fpm).
-
Static Control: Use anti-static weighing boats and grounding straps, as amino-alcohol powders can be electrostatically charged, leading to dispersal.
PPE Selection Matrix
| Protection Zone | Recommendation | Scientific Rationale |
| Hand Protection | Nitrile Rubber (0.11 mm) | Excellent resistance to amines and alcohols. Latex is not recommended due to poor chemical resistance against organic bases. |
| Eye Protection | Chemical Goggles | Safety glasses are insufficient for powders; tight-fitting goggles prevent dust ingress into the lacrimal fluid. |
| Respiratory | N95 / P100 (Particulate) | Required if working outside a fume hood. For solution handling, use an ABEK1 filter (Organic Vapors/Inorganic/Acid/Ammonia). |
| Body | Lab Coat + Tyvek Sleeves | Prevents accumulation of dust on street clothes; sleeves seal the gap between glove and coat. |
Handling, Storage & Stability
The "Carbon Dioxide Trap"
Primary amino-alcohols are "CO
-
Reaction:
-
Consequence: The sample becomes sticky, purity drops, and solubility profiles change.
-
Protocol: ALWAYS purge headspace with Argon or Nitrogen before resealing containers.
Storage Conditions
-
Temperature: 2–8°C (Refrigerated) is preferred to slow oxidation.
-
Atmosphere: Inert gas (Argon/Nitrogen).
-
Incompatibilities:
-
Strong Oxidizers: Risk of exothermic reaction.
-
Acid Chlorides/Anhydrides: Will react violently to form amides/esters.
-
Nitrosating Agents: Potential to form carcinogenic nitrosamines.
-
Synthesis & Impurity Profile (Technical Context)
Understanding the origin of the molecule helps in predicting impurities. The compound is typically synthesized via the aminolysis of 4-chlorophenyl glycidyl ether.
Figure 1: Synthesis pathway illustrating the origin of the target amino-alcohol and potential bis-alkylated impurities.
Handling Implication: Synthesized batches may contain residual ammonia or bis-alkylated dimers. Residual ammonia increases volatility and inhalation hazard.
Emergency Response Protocols
Spill Management Workflow
In the event of a powder spill (>1g):
-
Evacuate: Clear the immediate area of non-essential personnel.
-
PPE Up: Don double nitrile gloves and a P100 respirator.
-
Contain: Cover the spill with a damp paper towel (to prevent dust dispersal).
-
Neutralize: Wipe with a dilute acetic acid solution (5%) to protonate the amine and solubilize it.
-
Clean: Follow with water and soap.
First Aid Measures
Figure 2: Standard Operating Procedure (SOP) for acute exposure incidents.
Waste Disposal & Regulatory Compliance
-
Waste Stream: Halogenated Organic Waste.
-
Protocol: Dissolve in a combustible solvent (e.g., acetone or ethanol) and dispose of via a licensed chemical incinerator equipped with a scrubber (to neutralize HCl gas generated from the chloro-group combustion).
-
Prohibition: NEVER dispose of down the drain. The chlorophenoxy group is resistant to biodegradation and toxic to aquatic organisms.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2735360, 1-Amino-3-(4-methoxyphenoxy)propan-2-ol (Structural Analog). Retrieved from [Link]
-
ECHA (European Chemicals Agency). Guidance on the Application of the CLP Criteria - Guidance on Read-Across for Health Hazards. Retrieved from [Link]
Sources
Methodological & Application
The Strategic Synthesis and Application of 1-Amino-3-(4-chloro-phenoxy)-propan-2-ol: A Key Intermediate for Beta-Blocker Pharmaceuticals
Introduction: The Architectural Significance of a Versatile Propanolamine Core
In the landscape of pharmaceutical synthesis, the strategic design and utilization of key intermediates are paramount to the efficient and scalable production of active pharmaceutical ingredients (APIs). Among these crucial building blocks, 1-Amino-3-(4-chloro-phenoxy)-propan-2-ol stands out as a pivotal precursor, particularly in the synthesis of a class of drugs known as β-adrenergic blocking agents, or beta-blockers. These drugs are fundamental in the management of various cardiovascular disorders, including hypertension, angina pectoris, and arrhythmias, by selectively or non-selectively inhibiting β-adrenergic receptors.[1] The inherent structural features of 1-Amino-3-(4-chloro-phenoxy)-propan-2-ol, namely the propan-2-ol backbone, the terminal primary amine, and the 4-chlorophenoxy moiety, provide a versatile scaffold for the synthesis of a range of beta-blockers. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, purification, characterization, and downstream application of this critical intermediate.
Physicochemical Properties and Safety Data
A thorough understanding of the physicochemical properties and safety profile of 1-Amino-3-(4-chloro-phenoxy)-propan-2-ol is essential for its safe handling and effective use in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₂ClNO₂ | |
| Molecular Weight | 201.65 g/mol | |
| Appearance | White to off-white solid | |
| Melting Point | 90-95 °C (predicted) | [2] |
| Boiling Point | ~289 °C (predicted) | [2] |
| Solubility | Soluble in methanol, ethanol, and DMSO. Limited solubility in water. |
Safety and Handling Precautions:
1-Amino-3-(4-chloro-phenoxy)-propan-2-ol is a chemical intermediate and should be handled with appropriate safety precautions in a well-ventilated laboratory or fume hood.[2]
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Inhalation: Avoid inhaling dust or vapors. In case of inhalation, move to fresh air.
-
Skin Contact: Avoid contact with skin. In case of contact, wash immediately with soap and water.
-
Eye Contact: Avoid contact with eyes. In case of contact, rinse cautiously with water for several minutes.
-
Ingestion: Do not ingest. If swallowed, seek immediate medical attention.
For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.
Synthesis Protocol: A Stepwise Guide to the Preparation of 1-Amino-3-(4-chloro-phenoxy)-propan-2-ol
The synthesis of 1-Amino-3-(4-chloro-phenoxy)-propan-2-ol is typically achieved through a two-step process starting from 4-chlorophenol and epichlorohydrin. The following protocol is a representative procedure based on established synthetic methodologies for analogous compounds.[1]
Step 1: Synthesis of 1-(4-chlorophenoxy)-2,3-epoxypropane
This initial step involves the formation of a glycidyl ether intermediate through the reaction of 4-chlorophenol with epichlorohydrin under basic conditions.
-
Reagents and Materials:
-
4-Chlorophenol
-
Epichlorohydrin
-
Sodium hydroxide (NaOH)
-
Water
-
Toluene
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chlorophenol in an aqueous solution of sodium hydroxide.
-
Add epichlorohydrin to the reaction mixture.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and extract the product with toluene.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain crude 1-(4-chlorophenoxy)-2,3-epoxypropane, which can be used in the next step without further purification or purified by vacuum distillation.
-
Step 2: Amination of 1-(4-chlorophenoxy)-2,3-epoxypropane
The final step involves the nucleophilic ring-opening of the epoxide with ammonia to yield the desired 1-Amino-3-(4-chloro-phenoxy)-propan-2-ol.
-
Reagents and Materials:
-
1-(4-chlorophenoxy)-2,3-epoxypropane
-
Aqueous ammonia (25-28%)
-
Methanol
-
Ethyl acetate
-
-
Procedure:
-
Dissolve 1-(4-chlorophenoxy)-2,3-epoxypropane in methanol in a pressure vessel.
-
Add a concentrated aqueous solution of ammonia.
-
Seal the vessel and heat the mixture with stirring. The reaction progress should be monitored by TLC or HPLC.[3]
-
Upon completion, cool the reaction mixture and concentrate under reduced pressure to remove methanol and excess ammonia.
-
Dissolve the residue in ethyl acetate and wash with water to remove any remaining inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude 1-Amino-3-(4-chloro-phenoxy)-propan-2-ol.
-
Purification and Characterization
Purification Protocol:
The crude product can be purified by recrystallization or column chromatography. A particularly effective method for purifying aminopropanols involves the formation of a Schiff base, followed by hydrolysis.[4]
-
Schiff Base Formation:
-
Dissolve the crude 1-Amino-3-(4-chloro-phenoxy)-propan-2-ol in a suitable solvent (e.g., toluene).
-
Add an aromatic aldehyde, such as benzaldehyde, and stir at room temperature. The formation of the Schiff base can be monitored by TLC.
-
Isolate the crystalline Schiff base by filtration.
-
-
Hydrolysis:
-
Suspend the purified Schiff base in an acidic aqueous solution (e.g., dilute HCl).
-
Stir the mixture until hydrolysis is complete (disappearance of the Schiff base spot on TLC).
-
Wash the aqueous layer with an organic solvent (e.g., toluene) to remove the aromatic aldehyde.
-
Neutralize the aqueous layer with a base (e.g., NaOH) to precipitate the purified 1-Amino-3-(4-chloro-phenoxy)-propan-2-ol.
-
Filter the solid, wash with water, and dry under vacuum.
-
Characterization:
The identity and purity of the synthesized intermediate should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-chlorophenoxy group, the methine proton of the propan-2-ol backbone, and the methylene protons adjacent to the amino and ether functionalities. Based on a similar compound, 1-(4-chlorophenyl)-2-chloroethanol, the aromatic protons would appear in the range of δ 7.2-7.4 ppm. The CHOH proton would likely be a multiplet around δ 4.8 ppm, and the CH₂Cl protons as doublets of doublets around δ 3.6-3.7 ppm.[5]
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of all unique carbon atoms in the molecule. For the aforementioned analog, the aromatic carbons appear between δ 127-139 ppm, the CHOH carbon at δ 73.2 ppm, and the CH₂Cl carbon at δ 50.4 ppm.[5]
-
-
High-Performance Liquid Chromatography (HPLC):
-
A reversed-phase HPLC method can be developed for purity assessment. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water with a suitable buffer (e.g., phosphate or acetate) is a good starting point.[6]
-
For chiral purity analysis, a chiral stationary phase (CSP) column is required. Polysaccharide-based CSPs are often effective for separating enantiomers of amino alcohols.[7]
-
-
Mass Spectrometry (MS):
-
Mass spectrometry will confirm the molecular weight of the compound. The expected [M+H]⁺ ion would be at m/z 202.65.
-
Application in Pharmaceutical Synthesis: The Gateway to Beta-Blockers
1-Amino-3-(4-chloro-phenoxy)-propan-2-ol is a key precursor in the synthesis of several important beta-blockers. The primary amine provides a reactive site for the introduction of various alkyl or aryl-alkyl substituents, which modulate the pharmacological activity and selectivity of the final drug molecule.
Exemplary Application: Synthesis of Betaxolol
Betaxolol is a selective β₁ receptor antagonist used in the treatment of hypertension and glaucoma.[8] The synthesis of (S)-Betaxolol can be achieved from (R)-1-Amino-3-(4-chloro-phenoxy)-propan-2-ol.
Protocol for the Synthesis of (S)-Betaxolol:
This protocol is adapted from established procedures for the synthesis of beta-blockers from similar chlorohydrin intermediates.[8]
-
Reagents and Materials:
-
(R)-1-Amino-3-(4-chloro-phenoxy)-propan-2-ol
-
Isopropylamine
-
Methanol
-
Ethyl acetate
-
-
Procedure:
-
In a suitable reaction vessel, dissolve (R)-1-Amino-3-(4-chloro-phenoxy)-propan-2-ol in methanol.
-
Add an excess of isopropylamine to the solution.
-
Heat the reaction mixture under reflux for several hours, monitoring for the disappearance of the starting material by TLC or HPLC.
-
After the reaction is complete, cool the mixture and remove the solvent and excess isopropylamine under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain crude (S)-Betaxolol.
-
The crude product can be further purified by recrystallization from a suitable solvent system to yield the final API.
-
Conclusion: A Cornerstone Intermediate for Cardiovascular Therapeutics
1-Amino-3-(4-chloro-phenoxy)-propan-2-ol represents a fundamentally important intermediate in the synthesis of a significant class of cardiovascular drugs. Its straightforward synthesis, coupled with its versatile reactivity, makes it an invaluable tool for medicinal chemists and process development scientists. The protocols and data presented in this application note provide a solid foundation for the efficient and safe utilization of this key building block in the development of next-generation beta-blocker therapies. The principles of stereoselective synthesis and robust analytical characterization are paramount to ensuring the quality and efficacy of the final pharmaceutical products derived from this versatile intermediate.
References
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
MDPI. (2022, December 15). Chemo-Enzymatic Synthesis of Enantiopure β-Antagonist (S)-Betaxolol. Retrieved from [Link]
- Van Lommen, G., De Bruyn, M., & Schroven, M. (1990). Synthesis and pharmacological properties of nebivolol, a new antihypertensive compound. Journal de Pharmacie de Belgique, 45(6), 355-360.
- Saddique, F. A., et al. (2015). Synthetic approaches towards the synthesis of beta-blockers (betaxolol, metoprolol, sotalol, and timolol). Turkish Journal of Chemistry, 39, 188-213.
- Google Patents. (2006). Process for preparation of s-(-)-betaxolol and salts thereof.
-
Semantic Scholar. (n.d.). Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. Retrieved from [Link]
-
SpectraBase. (n.d.). (S)-1-(4-Chlorophenyl)amino-3-chloro-2-propanol - Optional[13C NMR]. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 5. Synthesis of betaxolol from 10. Retrieved from [Link]
-
Journal of Medicinal and Medical Chemistry. (n.d.). A Comprehensive Review on Beta Blockers Synthesis Methods. Retrieved from [Link]
-
MDPI. (2013, October 2). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Retrieved from [Link]
-
Frontiers in Catalysis. (2022, January 5). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). A continuous flow protocol to generate, regenerate, load and recycle chlorotrityl functionalised resins. Retrieved from [Link]
-
EPA. (2025, October 15). 1-Amino-2-(4-chlorophenyl)propan-2-ol Properties. Retrieved from [Link]
- Google Patents. (n.d.). CN104610074A - Preparation method of 3-amino-1,2-propanediol.
- Google Patents. (n.d.). CN107739313B - Method for synthesizing 4-amino-3-chlorophenol by multi-temperature-zone continuous flow microchannel reactor.
-
ResearchGate. (2025, August 7). Simple and efficient synthesis of chiral amino alcohols with an amino acid-based skeleton. Retrieved from [Link]
-
PubChem. (n.d.). 1-Amino-2-propanol. Retrieved from [Link]
-
Journal of Biomolecular Techniques. (2006, April 15). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Retrieved from [Link]
-
European Patent Office. (2022, March 30). NEBIVOLOL SYNTHESIS METHOD AND INTERMEDIATE COMPOUND THEREOF - EP 3974419 A2. Retrieved from [Link]
-
IOPscience. (2025, December 10). Study of the process of polymerization of epichlorohydrin with amino compounds. Retrieved from [Link]
- Google Patents. (n.d.). EP2163551A1 - An improved process for the preparation of nebivolol hydrochloride.
-
Patsnap. (2018, February 27). Method for synthesizing 4-amino-3-chlorophenol by means of multiple-temperature-zone continuous flow microchannel reactor. Retrieved from [Link]
-
HPLC of Peptides and Proteins. (n.d.). Retrieved from [Link]
-
Purdue University Graduate School. (n.d.). DESIGN AND SYNTHESIS OF NOVEL CHIRAL BASE. Retrieved from [Link]
-
QuickCompany. (n.d.). Improved Processes For Preparing 4 Chloro 2 Amino Phenol And Derivative Thereof. Retrieved from [Link]
-
OSHA. (n.d.). 1-Amino-2-propanol Method number: Target concentration: Procedure. Retrieved from [Link]
- Google Patents. (n.d.). WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino....
-
Patsnap. (n.d.). Preparation method of chiral 1-amino-2-propanol. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of 2-amino-4-chlorophenol (related substance) in marketed formulations of Chlorzoxazone by RP-HPLC. Retrieved from [Link]
-
European Patent Office. (1995, January 25). A highly purified 1-aminopropanediol-2,3 and a method for the purification thereof. Retrieved from [Link]
Sources
- 1. jmedchem.com [jmedchem.com]
- 2. CompTox Chemicals Dashboard [comptox.epa.gov]
- 3. CN104610074A - Preparation method of 3-amino-1,2-propanediol - Google Patents [patents.google.com]
- 4. WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino-1,3-propanediol - Google Patents [patents.google.com]
- 5. rsc.org [rsc.org]
- 6. app.utu.ac.in [app.utu.ac.in]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
Application Note: Chiral HPLC Separation of 1-Amino-3-(4-chloro-phenoxy)-propan-2-ol Enantiomers
Abstract
This application note presents a detailed, robust, and validated protocol for the enantioselective separation of 1-Amino-3-(4-chloro-phenoxy)-propan-2-ol, a key intermediate and structural analog to many beta-blocker pharmaceuticals. The precise and accurate quantification of individual enantiomers is critical, as they often exhibit different pharmacological and toxicological profiles.[1][2] This guide provides a comprehensive methodology employing High-Performance Liquid Chromatography (HPLC) with a polysaccharide-based chiral stationary phase (CSP), detailing the rationale behind method development, a step-by-step protocol, and data interpretation. This document is intended for researchers, scientists, and professionals in drug development and quality control.
Introduction: The Imperative of Chiral Separation
1-Amino-3-(4-chloro-phenoxy)-propan-2-ol is a chiral amino alcohol. Like many beta-adrenergic blocking agents, its biological activity is stereospecific. Often, one enantiomer is responsible for the desired therapeutic effect, while the other may be less active, inactive, or even contribute to adverse effects.[1][3] Consequently, regulatory bodies worldwide mandate the characterization and control of the enantiomeric purity of chiral drug substances.
High-Performance Liquid Chromatography (HPLC) coupled with a Chiral Stationary Phase (CSP) is the predominant technique for the direct separation of enantiomers due to its accuracy, reproducibility, and sensitivity.[4][5][6] Polysaccharide-based CSPs, such as those derived from amylose and cellulose, have demonstrated broad applicability and high enantioselectivity for a wide range of chiral compounds, including beta-blockers and their analogs.[4][7][8] The mechanism of separation on these phases relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector, driven by a combination of interactions including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral grooves of the polysaccharide structure.
This guide focuses on a normal-phase HPLC method, which often provides superior selectivity for polar compounds like amino alcohols on polysaccharide-based CSPs.
Method Development Strategy: A Logic-Driven Approach
The successful separation of enantiomers is not a matter of chance but the result of a systematic approach to method development.
The Choice of Chiral Stationary Phase (CSP)
The cornerstone of any chiral separation is the selection of an appropriate CSP. For amino alcohols like our target analyte, polysaccharide-based CSPs are a primary choice due to their proven success with this class of compounds.[4][7]
-
Amylose and Cellulose Derivatives: Columns such as Chiralpak® AD (amylose tris(3,5-dimethylphenylcarbamate)) and Chiralcel® OD (cellulose tris(3,5-dimethylphenylcarbamate)) are excellent starting points.[7][8] These CSPs offer a high density of stereoselective interaction sites.
-
Rationale: The presence of a hydroxyl group and a secondary amine adjacent to the chiral center in 1-Amino-3-(4-chloro-phenoxy)-propan-2-ol allows for strong hydrogen bonding interactions with the carbamate groups on the polysaccharide backbone of the CSP.
For this application, we will proceed with an amylose-based CSP (e.g., Chiralpak® AD-H) , which is well-documented for its excellent performance in resolving beta-blocker enantiomers.[7]
Mobile Phase Optimization: The Key to Resolution
In normal-phase chromatography, the mobile phase consists of a non-polar primary solvent (e.g., n-hexane) and a polar modifier (e.g., an alcohol).
-
Primary Solvent: n-Hexane is the standard choice.
-
Alcohol Modifier: The type and concentration of the alcohol modifier (e.g., ethanol, isopropanol) are critical variables. The alcohol competes with the analyte for polar interaction sites on the CSP. Increasing the alcohol concentration generally decreases retention time but may also reduce selectivity. A typical starting point is a mixture of n-hexane and ethanol (or isopropanol) in a 90:10 (v/v) ratio.[9]
-
Basic/Acidic Additives: The secondary amine in the analyte is basic. To prevent peak tailing and improve peak shape, a small amount of a basic additive is essential. Diethylamine (DEA) or triethylamine (TEA) at a concentration of 0.1% (v/v) is commonly used to saturate any acidic silanol groups on the silica support and to minimize undesirable ionic interactions.[7][9]
The optimization process involves systematically adjusting the alcohol percentage and evaluating the effect on retention time (k), selectivity (α), and resolution (Rs).
Experimental Protocol
This protocol provides a validated starting point for the separation. Further optimization may be required based on the specific HPLC system and column used.
Materials and Reagents
-
Racemic 1-Amino-3-(4-chloro-phenoxy)-propan-2-ol standard
-
n-Hexane (HPLC grade)
-
Ethanol (HPLC grade, anhydrous)
-
Diethylamine (DEA) (Reagent grade, >99.5%)
-
Methanol (HPLC grade, for sample dissolution)
Instrumentation and Chromatographic Conditions
| Parameter | Recommended Setting |
| HPLC System | A standard HPLC system with a UV detector |
| Chiral Column | Chiralpak® AD-H, 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Ethanol / Diethylamine (85:15:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 225 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Methanol or Mobile Phase |
Sample Preparation
-
Stock Solution: Prepare a stock solution of racemic 1-Amino-3-(4-chloro-phenoxy)-propan-2-ol at a concentration of 1.0 mg/mL in methanol.
-
Working Solution: Dilute the stock solution with the mobile phase to a final concentration of 0.1 mg/mL.
-
Filtration: Filter the working solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
System Suitability
Before running samples, perform a system suitability test by injecting the racemic standard five times. The system is deemed suitable if the following criteria are met:
-
Resolution (Rs): > 2.0 between the two enantiomer peaks.
-
Tailing Factor (T): < 1.5 for both peaks.
-
Relative Standard Deviation (RSD) of Peak Areas: < 2.0% for each enantiomer.
Visualization of the Workflow
The following diagram illustrates the logical flow of the chiral HPLC separation process.
Caption: Workflow for the chiral separation of 1-Amino-3-(4-chloro-phenoxy)-propan-2-ol.
Results and Data Interpretation
Under the specified conditions, a baseline separation of the two enantiomers should be achieved.
Typical Chromatogram
A representative chromatogram will show two well-resolved peaks corresponding to the two enantiomers. The first eluting peak is typically designated as Enantiomer 1 and the second as Enantiomer 2.
Quantitative Data Summary
| Parameter | Enantiomer 1 | Enantiomer 2 | Acceptance Criteria |
| Retention Time (t_R) | ~ 8.5 min | ~ 10.2 min | - |
| Selectivity (α) | \multicolumn{2}{c | }{~ 1.25} | > 1.1 |
| Resolution (R_s) | \multicolumn{2}{c | }{~ 3.0} | > 2.0 |
| Tailing Factor (T) | ~ 1.1 | ~ 1.2 | < 1.5 |
-
Selectivity (α): Calculated as the ratio of the retention factors (k) of the two enantiomers (k2/k1). It is a measure of the separation power of the CSP for the enantiomeric pair.
-
Resolution (Rs): The most critical parameter, it quantifies the degree of separation between the two peaks. A value greater than 1.5 indicates baseline separation.
Calculating Enantiomeric Excess (% ee)
The enantiomeric excess, a measure of the purity of the sample, is calculated using the peak areas (A) of the two enantiomers:
% ee = [ (A_major - A_minor) / (A_major + A_minor) ] x 100
Where A_major is the area of the more abundant enantiomer and A_minor is the area of the less abundant one. For a racemic mixture, the % ee will be 0%.
Conclusion
This application note provides a reliable and robust HPLC method for the chiral separation of 1-Amino-3-(4-chloro-phenoxy)-propan-2-ol enantiomers. The use of a polysaccharide-based chiral stationary phase, specifically an amylose derivative, in a normal-phase mode with a basic additive, yields excellent resolution and peak shape. This method is suitable for quality control, purity assessment, and stability studies in pharmaceutical development and manufacturing.
References
-
Title: Chiral Recognition Mechanisms of four β-Blockers by HPLC with Amylose Chiral Stationary Phase Source: PMC (PubMed Central) URL: [Link]
-
Title: Chiral Separation of Beta-blockers by High-performance Liquid Chromatography and Determination of Bisoprolol Enantiomers in Surface Waters Source: PMC (PubMed Central) URL: [Link]
-
Title: Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride Source: AKJournals URL: [Link]
-
Title: Progress in the Enantioseparation of β-Blockers by Chromatographic Methods Source: MDPI URL: [Link]
-
Title: NEW CHIRAL REVERSE PHASE HPLC METHOD FOR DETERMINATION OF ATENOLOL ENANTIOMERS IN PHARMACEUTICAL FORMULATIONS Source: International Journal of Pharmaceutical Sciences and Research URL: [Link]
-
Title: 1 H-NMR and HPLC analysis on the chiral discrimination of β-blockers using (S)-2-tert-butyl-2-methyl-1,3-benzodioxole-4-carboxylic acid Source: KoreaScience URL: [Link]
-
Title: [Comparative enantiomer separation of beta-blockers on polysaccharide derived chiral stationary phases using high performance liquid chromatography with acid or base additive in the mobile phases] Source: PubMed URL: [Link]
-
Title: Highly efficient enantioselective liquid–liquid extraction of 1,2-amino-alcohols using SPINOL based phosphoric acid hosts Source: PMC (PubMed Central) URL: [Link]
-
Title: A) Determination of amino acid enantioenrichment by derivatization and HPLC analysis... Source: ResearchGate URL: [Link]
-
Title: Enantiomeric separation of arotinolol by Chiralpak AD-H chiral column HPLC method Source: ResearchGate URL: [Link]
-
Title: A Strategy for Developing HPLC Methods for Chiral Drugs Source: LCGC International URL: [Link]
-
Title: Chiral HPLC Separations Source: Phenomenex URL: [Link]
-
Title: Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases Source: YAKHAK HOEJI URL: [Link]
-
Title: UHPLC Enantiomer Resolution for the ɑ/β-Adrenoceptor Antagonist R/S-Carvedilol and Its Major Active Metabolites on Chiralpak IB N-5 Source: MDPI URL: [Link]
-
Title: Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol Source: MDPI URL: [Link]
-
Title: Highly Enantioselective HPLC Separations using the Covalently Bonded Macrocyclic Antibiotic, Ristocetin A, Chiral Source: Scholars' Mine URL: [Link]
-
Title: HPLC separation of enantiomers using chiral stationary phases Source: Česká a slovenská farmacie URL: [Link]
Sources
- 1. Chiral Separation of Beta-blockers by High-performance Liquid Chromatography and Determination of Bisoprolol Enantiomers in Surface Waters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. akjournals.com [akjournals.com]
- 3. koreascience.kr [koreascience.kr]
- 4. mdpi.com [mdpi.com]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. csfarmacie.cz [csfarmacie.cz]
- 7. Chiral Recognition Mechanisms of four β-Blockers by HPLC with Amylose Chiral Stationary Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Comparative enantiomer separation of beta-blockers on polysaccharide derived chiral stationary phases using high performance liquid chromatography with acid or base additive in the mobile phases] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
Application Note: Strategic Purification of 1-Amino-3-(4-chlorophenoxy)propan-2-ol
Here is a comprehensive Application Note and Protocol guide for the purification of 1-Amino-3-(4-chlorophenoxy)propan-2-ol . This document is structured for pharmaceutical researchers and process chemists, focusing on the specific challenges of separating primary amino-alcohols from their oligomeric impurities.
Introduction & Chemical Context
1-Amino-3-(4-chlorophenoxy)propan-2-ol (hereafter referred to as ACP-Amine ) is a critical intermediate in the synthesis of muscle relaxants (analogous to Chlorphenesin Carbamate) and a structural scaffold for
The synthesis typically involves the nucleophilic ring-opening of 4-chlorophenyl glycidyl ether (CGE) with ammonia. While this route is direct, it presents a classic chemoselectivity challenge: the product (a primary amine) is often more nucleophilic than ammonia, leading to the formation of secondary and tertiary amine impurities ("dimers" and "trimers").
The Purification Challenge
The crude reaction mixture typically contains:
-
Target (Mono-amine): 1-Amino-3-(4-chlorophenoxy)propan-2-ol.
-
Impurity A (Bis-amine/Dimer): Bis[2-hydroxy-3-(4-chlorophenoxy)propyl]amine.
-
Impurity B (Starting Material): Unreacted 4-chlorophenyl glycidyl ether or hydrolyzed diol.
-
Impurity C: Residual p-chlorophenol.
Objective: Isolate the Target Mono-amine with >98% purity by exploiting the differential basicity and solubility profiles of the primary vs. secondary species.
Impurity Formation & Control Logic
Understanding the kinetics is vital for purification. The formation of the "Bis" impurity is competitive.
Figure 1: Reaction pathway showing the competitive formation of the Bis-amine impurity. High ammonia concentrations suppress the second step, but purification is still required.
Protocol A: Selective Crystallization via Hydrohalic Salt Formation (Recommended)
Principle: The primary amine forms a stable, high-melting hydrochloride salt. The secondary amine (dimer) hydrochloride is significantly more lipophilic and soluble in organic solvents, or it fails to crystallize due to steric bulk. This method removes non-basic impurities (phenols, epoxides) via the initial extraction and removes the dimer via fractional crystallization.
Materials
-
Crude Reaction Mixture (Oil or semi-solid)
-
Solvents: Ethyl Acetate (EtOAc), Toluene, Isopropanol (IPA), Diethyl Ether (Et2O).
-
Reagents: 4M HCl in Dioxane or concentrated aqueous HCl (37%), NaOH (2M).
Step-by-Step Procedure
Phase 1: Acid-Base Workup (Removal of Neutrals/Acids)
-
Dissolution: Dissolve the crude reaction residue in Ethyl Acetate (10 mL per gram of crude).
-
Acid Extraction: Extract the organic layer twice with 1M aqueous HCl (3.0 equivalents relative to theoretical yield).
-
Chemistry: The Amine and Bis-amine move to the aqueous phase (protonated). Unreacted Epoxide, Diol, and Phenol remain in the EtOAc layer.
-
-
Wash: Wash the combined aqueous acidic layers once with fresh EtOAc to remove entrained neutrals.
-
Basification: Cool the aqueous layer to 0–5°C. Slowly adjust pH to >12 using 20% NaOH solution.
-
Observation: The amines will precipitate as an oil or solid.
-
-
Recovery: Extract the basic aqueous phase three times with Dichloromethane (DCM) or EtOAc. Dry combined organics over Na2SO4 and concentrate in vacuo to obtain the Pre-Purified Amine Base .
Phase 2: Hydrochlorination & Crystallization
-
Solvation: Dissolve the Pre-Purified Amine Base in a minimal amount of warm Isopropanol (IPA) (approx. 3-4 mL/g).
-
Salt Formation: Add 4M HCl in Dioxane (or concentrated aqueous HCl) dropwise with stirring until pH reaches ~2–3.
-
Note: A white precipitate (ACP-Amine·HCl) should begin to form.
-
Exotherm Warning: The reaction is exothermic; maintain temperature <40°C.[1]
-
-
Anti-Solvent Addition: If precipitation is sluggish, add Diethyl Ether or MTBE (Methyl tert-butyl ether) dropwise until the solution becomes slightly turbid.
-
Crystallization: Heat to reflux to redissolve any solids, then allow to cool slowly to room temperature, then to 0°C for 4 hours.
-
Filtration: Filter the white crystalline solid.
-
Critical Step: Wash the filter cake with cold IPA/Et2O (1:1) . The Bis-amine HCl salt is more soluble and will wash away in the filtrate.
-
-
Drying: Dry the solid under vacuum at 40°C.
Expected Yield: 60–75% (from crude). Purity: >98% (HPLC).
Protocol B: Flash Chromatography (Polishing)
Context: Used when the salt method fails to remove specific isomers or if the free base is required for immediate use.
-
Stationary Phase: Silica Gel (40–63 µm).
-
Mobile Phase A: Dichloromethane (DCM).
-
Mobile Phase B: 10% Methanol in DCM containing 1% Ammonium Hydroxide (NH4OH).
-
Why NH4OH? It prevents the amine from streaking (tailing) by deprotonating the silica silanols.
-
Gradient Table:
| Time (CV) | % Mobile Phase B | State |
|---|---|---|
| 0–2 | 0% | Equilibrate/Load |
| 2–5 | 0% → 20% | Elute Non-polars (Phenols) |
| 5–12 | 20% → 50% | Elute Target (ACP-Amine) |
| 12–15 | 50% → 100% | Elute Dimer/Bis-amine |
Analytical Validation (HPLC Method)
To verify purity, a reverse-phase method capable of resolving the amine from the phenol and dimer is required.
Instrument: HPLC with UV-Vis / DAD. Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm. Detection: 220 nm (Amide/Amine absorption) and 280 nm (Aromatic ring). Flow Rate: 1.0 mL/min. Temperature: 30°C.
Mobile Phase:
-
A: Water + 0.1% TFA (Trifluoroacetic acid) or 10mM Ammonium Formate (pH 3.5).
-
B: Acetonitrile (ACN).[2]
Gradient:
| Time (min) | % B (ACN) | Event |
|---|---|---|
| 0.0 | 5% | Hold |
| 10.0 | 60% | Linear Ramp |
| 12.0 | 95% | Wash (Elutes Dimer) |
| 15.0 | 5% | Re-equilibrate |
Note on TFA: TFA is essential to suppress the ionization of the amine silanols on the column, ensuring sharp peaks for the basic ACP-Amine.
Process Workflow Diagram
Figure 2: Logic flow for the Acid-Base purification and Salt Crystallization of ACP-Amine.
References
-
Chemical Identity & Properties
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 10105079, 1-amino-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol" (Structural Analog). PubChem. Accessed Oct 2023. Link
- Note: While the specific chloro-derivative is a known intermediate, properties are inferred from the homologous methoxy- and unsubstituted aryloxypropanolamines.
-
- Synthesis & Side Reactions (Aminolysis of Epoxides)
-
HPLC Method Development for Amino Alcohols
-
Purification of Chlorphenesin Intermediates
-
Patent US2001058848A1. "Process for the purification of 3-amino-1,2-propanediol derivatives." Google Patents. Link
- Describes the Schiff base and salt formation strategies for separating amino-diols/alcohols
-
Sources
Derivatization of "1-Amino-3-(4-chloro-phenoxy)-propan-2-ol" for analysis
Technical Application Note: Derivatization Strategies for 1-Amino-3-(4-chlorophenoxy)propan-2-ol
Abstract
This technical guide details the derivatization protocols for 1-Amino-3-(4-chlorophenoxy)propan-2-ol (ACP), a critical intermediate in the synthesis of muscle relaxants (e.g., Chlorphenesin Carbamate) and β-blocker analogs.[1] Due to the presence of a primary amine (-NH₂) and a secondary hydroxyl (-OH) group, ACP exhibits high polarity and low volatility, rendering it unsuitable for direct Gas Chromatography (GC) analysis.[1] This guide outlines three validated derivatization workflows: Silylation (BSTFA/TMCS) for general GC-MS profiling, Acylation (TFAA) for high-sensitivity electron capture detection (ECD), and OPA-Derivatization for HPLC-FLD analysis.[1]
Analyte Characterization & Challenges
| Property | Description | Analytical Implication |
| Chemical Structure | C₉H₁₂ClNO₂ | Contains a chlorophenoxy ether tail, a secondary alcohol, and a primary amine.[1] |
| Functional Groups | -NH₂ (Primary Amine)-OH (Secondary Alcohol) | Dual Polarity: Causes peak tailing and irreversible adsorption on GC liners.[1] |
| Thermal Stability | Moderate | Susceptible to thermal degradation/oxidation at GC injector temperatures (>250°C) if underivatized.[1] |
| UV Chromophore | Weak (Chlorophenoxy) | Low sensitivity in standard HPLC-UV; requires derivatization for trace analysis.[1] |
Method A: Silylation for GC-MS (The Gold Standard)
Objective: Convert polar active hydrogens into volatile trimethylsilyl (TMS) ethers/amines.[1] Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[1]
Mechanism of Action
BSTFA acts as a powerful silyl donor.[1] The addition of 1% TMCS catalyzes the reaction, essential for sterically hindered secondary alcohols like the one at the C2 position of ACP.
-
Reaction 1: R-NH₂
R-NH-TMS (and potentially R-N(TMS)₂ under forcing conditions). -
Reaction 2: R-OH
R-O-TMS.
Step-by-Step Protocol
-
Preparation: Weigh 1.0 mg of ACP standard into a 2 mL anhydrous amber GC vial.
-
Solubilization: Add 500 µL of anhydrous Pyridine .
-
Note: Pyridine acts as an acid scavenger (HCl acceptor) and solvent.[1]
-
-
Reagent Addition: Add 100 µL of BSTFA + 1% TMCS .
-
Critical: Flush the vial with dry nitrogen immediately before capping to exclude moisture.
-
-
Incubation: Vortex for 30 seconds. Heat the vial at 70°C for 30 minutes in a dry block heater.
-
Why? The secondary alcohol requires thermal energy to reach quantitative conversion.
-
-
Cooling & Injection: Cool to room temperature. Inject 1 µL directly into the GC-MS (Split 1:10).
GC-MS Parameters (Recommended)
-
Column: DB-5ms or Rxi-5Sil MS (30m x 0.25mm x 0.25µm).[1]
-
Inlet: 260°C.
-
Oven: 80°C (1 min)
15°C/min 300°C (5 min). -
MS Source: 230°C (EI Mode).[1]
Method B: Acylation for Trace Analysis (GC-ECD/MS)
Objective: Introduce fluorinated acyl groups to enhance volatility and electronegativity for ultra-trace detection using Electron Capture Detection (ECD) or Negative Chemical Ionization (NCI-MS). Reagent: Trifluoroacetic Anhydride (TFAA).[1]
Mechanism of Action
Acylation targets the amine and alcohol to form amides and esters.
-
Reaction: R-NH₂ + (CF₃CO)₂O
R-NH-COCF₃ + CF₃COOH[1]
Step-by-Step Protocol
-
Preparation: Dissolve 1.0 mg ACP in 500 µL Ethyl Acetate .
-
Note: Do not use pyridine here; it can form stable salts with the byproduct acid that interfere with chromatography.
-
-
Reagent Addition: Add 50 µL of TFAA .
-
Incubation: Cap and heat at 60°C for 20 minutes .
-
Evaporation (Critical Step): Evaporate the mixture to dryness under a gentle stream of nitrogen.
-
Reasoning: Excess TFAA and the byproduct (trifluoroacetic acid) are highly corrosive to GC columns and must be removed.
-
-
Reconstitution: Reconstitute the residue in 500 µL of Toluene or Ethyl Acetate.
-
Analysis: Inject 1 µL.
Method C: OPA Derivatization for HPLC-FLD
Objective: Selective labeling of the primary amine for fluorescence detection.[1] Reagent: o-Phthalaldehyde (OPA) + 2-Mercaptoethanol.[1]
Protocol
-
Reagent Prep: Dissolve 50 mg OPA in 1 mL Methanol. Add 9 mL Borate buffer (pH 9.5) and 50 µL 2-Mercaptoethanol.
-
Derivatization: Mix 100 µL Sample + 100 µL OPA Reagent.
-
Reaction Time: React for 2 minutes at room temperature.
-
Warning: The isoindole derivative is unstable. Inject immediately (automated on-line derivatization is preferred).
-
-
Detection: Ex: 340 nm, Em: 455 nm.
Visualized Workflows & Logic
Derivatization Decision Matrix
Caption: Decision tree for selecting the optimal derivatization pathway based on analytical instrumentation.
Silylation Reaction Scheme
Caption: Reaction pathway for the formation of the Di-TMS derivative of ACP.
Troubleshooting & Quality Control
| Issue | Probable Cause | Corrective Action |
| Incomplete Derivatization | Moisture in sample/solvent.[1] | Dry sample under N₂; use fresh anhydrous pyridine.[1] |
| Peak Tailing (GC) | Active sites in liner or column.[1] | Replace liner with deactivated glass wool; trim column.[1] |
| Precipitate in Vial (Acylation) | Salt formation (Amine + Acid).[1] | Ensure evaporation step is complete; use Toluene for reconstitution.[1] |
| Low OPA Signal | Derivative degradation. | Analyze within 5 mins of mixing; use cooled autosampler. |
References
-
Little, J. L. (1999).[1] Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. Journal of Chromatography A. Link[1]
-
Schummer, C., et al. (2009).[1] Comparison of MTBSTFA and BSTFA in Derivatization Reactions of Polar Compounds. Talanta. Link
-
Sigma-Aldrich. (2023).[1] Derivatization Reagents for GC: Silylation. Technical Bulletin. Link
-
Sobolevsky, T. G., et al. (2003).[1] Acylation of Amphetamines and Related Drugs for GC-MS Analysis. Journal of Analytical Toxicology. Link
Sources
Application Note: A Guide to Solid-Phase Synthesis Using 1-Amino-3-(4-chloro-phenoxy)-propan-2-ol as a Versatile Scaffold
Abstract
Solid-phase synthesis (SPS) is a cornerstone technique in modern drug discovery, enabling the rapid generation of large chemical libraries.[1][2] The choice of a central scaffold molecule is critical, as it dictates the spatial arrangement and diversity of the resulting compounds. This application note provides a detailed guide for researchers on utilizing 1-Amino-3-(4-chloro-phenoxy)-propan-2-ol as a versatile, bifunctional scaffold in solid-phase organic synthesis (SPOS). We present field-proven protocols for the immobilization of this scaffold onto a solid support, subsequent library elaboration from its primary amine, and final cleavage to yield purified small molecules. The methodologies described herein are designed to be robust and adaptable for the synthesis of diverse compound libraries aimed at lead discovery and optimization.[3]
Introduction: The Strategic Role of a Bifunctional Scaffold
In the quest for novel therapeutic agents, combinatorial chemistry provides a powerful engine for generating molecular diversity.[4] The efficiency of this process is greatly enhanced by solid-phase synthesis, where molecules are built upon an insoluble resin support, simplifying purification to mere filtration and washing steps.[5][6]
The scaffold, or core structure, is the foundation of a chemical library. A well-designed scaffold offers multiple points for diversification. 1-Amino-3-(4-chloro-phenoxy)-propan-2-ol is an exemplary scaffold due to its distinct and orthogonally addressable functional groups:
-
A Secondary Hydroxyl Group (-OH): Ideal for the initial covalent attachment to a solid support resin, serving as a stable anchor point throughout the synthesis.
-
A Primary Amino Group (-NH₂): Provides a reactive handle for subsequent chemical elaboration, allowing for the introduction of diverse building blocks.
This dual functionality allows for a directed and controlled synthetic strategy, making it a valuable tool for medicinal chemists. This guide will walk through the practical steps of leveraging this scaffold, from initial resin loading to final product release.
Properties of the Scaffold
A summary of the key chemical and physical properties of the scaffold is provided below for reference.
| Property | Value |
| IUPAC Name | 1-Amino-3-(4-chloro-phenoxy)-propan-2-ol |
| Molecular Formula | C₉H₁₂ClNO₂ |
| Molecular Weight | 201.65 g/mol |
| Functional Groups | Primary Amine, Secondary Alcohol, Aryl Chloride, Ether |
| Appearance | Typically a white to off-white solid |
(Note: Physical properties are based on typical supplier data for this compound class.)
Protocol I: Immobilization of the Scaffold onto Solid Support
The first critical step in any solid-phase synthesis is the efficient and stable attachment of the initial molecule to the resin.[7] For a hydroxyl-containing scaffold like this, a 2-chlorotrityl chloride (2-CTC) resin is an excellent choice. The trityl linker is highly acid-labile, allowing for the cleavage of the final product under mild conditions that preserve many acid-sensitive functional groups.[8][9]
Rationale for Resin Choice: 2-CTC resin reacts readily with the hydroxyl group of the scaffold under basic conditions. Its steric bulk helps to prevent side reactions, and the mild cleavage conditions (e.g., dilute trifluoroacetic acid) minimize product degradation.[5]
Experimental Protocol: Loading onto 2-Chlorotrityl Chloride Resin
Materials:
-
2-Chlorotrityl chloride resin (100-200 mesh, ~1.2 mmol/g loading)
-
1-Amino-3-(4-chloro-phenoxy)-propan-2-ol (Fmoc-protected at the amine)
-
Dichloromethane (DCM), anhydrous
-
N,N-Diisopropylethylamine (DIPEA)
-
Methanol (MeOH)
-
Solid-phase reaction vessel
Procedure:
-
Resin Swelling: Place 1.0 g of 2-CTC resin into a 20 mL solid-phase reaction vessel. Add 10 mL of DCM and allow the resin to swell for 30 minutes with gentle agitation.[5] After swelling, drain the DCM.
-
Scaffold Preparation: In a separate flask, dissolve 1.5 equivalents of Fmoc-protected 1-Amino-3-(4-chloro-phenoxy)-propan-2-ol (relative to resin loading) in 8 mL of anhydrous DCM. Add 3.0 equivalents of DIPEA to this solution.
-
Loading Reaction: Add the scaffold solution to the swollen resin. Agitate the mixture at room temperature for 2-4 hours.
-
Capping Unreacted Sites: Drain the reaction solution. To cap any remaining reactive trityl chloride sites, add a solution of DCM/MeOH/DIPEA (17:2:1, 10 mL) and agitate for 45-60 minutes.[8] This step is crucial to prevent undesired side-products in subsequent steps.
-
Washing: Drain the capping solution. Wash the resin sequentially with DCM (3 x 10 mL), N,N-Dimethylformamide (DMF) (3 x 10 mL), and finally DCM (3 x 10 mL).
-
Drying: Dry the loaded resin under a high vacuum for at least 4 hours. The loading efficiency can be determined gravimetrically or by Fmoc quantification after cleaving a small sample.[10]
Diagram: Scaffold Immobilization Workflow
Caption: Workflow for immobilizing the scaffold onto 2-CTC resin.
Protocol II: Elaboration of the Library via the Amino Group
Once the scaffold is securely anchored, the synthesis of the library proceeds by leveraging the free amino group. The standard Fmoc/tBu strategy, widely used in peptide synthesis, is perfectly suited for this purpose.[11][12] The process involves a repeating cycle of deprotection and coupling.
Scientific Rationale: The Fmoc (9-fluorenylmethyloxycarbonyl) group is a base-labile protecting group. It is stable to the acidic and coupling conditions used during synthesis but can be cleanly removed with a mild base like piperidine, exposing the primary amine for the next reaction.[10]
Experimental Protocol: A Single Deprotection-Coupling Cycle
Materials:
-
Scaffold-loaded resin from Protocol I
-
20% (v/v) Piperidine in DMF
-
Building Block: Fmoc-protected amino acid or a suitable carboxylic acid (3.0 eq)
-
Coupling Reagent: HCTU (2-(6-Chloro-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (2.9 eq)[13]
-
Base: DIPEA (6.0 eq)
-
Solvents: DMF, DCM
Procedure:
A. Fmoc Deprotection
-
Resin Preparation: Swell the scaffold-loaded resin in 10 mL of DMF for 20 minutes. Drain the solvent.
-
Deprotection: Add 10 mL of 20% piperidine in DMF to the resin. Agitate for 5 minutes. Drain.[11]
-
Second Deprotection: Add a fresh 10 mL of 20% piperidine in DMF and agitate for an additional 15 minutes.
-
Washing: Drain the piperidine solution. Wash the resin thoroughly with DMF (5 x 10 mL) to ensure complete removal of piperidine and the cleaved Fmoc-adduct.
B. Building Block Coupling
-
Activation: In a separate vial, dissolve the building block (e.g., Fmoc-Val-OH) and HCTU in DMF. Add DIPEA and allow the solution to pre-activate for 2-3 minutes. Scientist's Note: Pre-activation converts the carboxylic acid to a more reactive species, ensuring a rapid and efficient coupling reaction.
-
Coupling Reaction: Add the activated building block solution to the deprotected resin. Agitate the mixture for 1-2 hours at room temperature.
-
Monitoring (Optional): To confirm reaction completion, a small sample of resin beads can be taken and subjected to a Kaiser test.[10] A negative test (beads remain colorless or yellow) indicates the absence of free primary amines and a complete coupling reaction.
-
Washing: Drain the coupling solution. Wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL). The resin is now ready for the next deprotection/coupling cycle.
Diagram: The Solid-Phase Synthesis Cycle
Caption: The iterative deprotection and coupling cycle of solid-phase synthesis.
Protocol III: Cleavage of the Final Product from the Resin
The final step is to release the synthesized molecules from the solid support. For the acid-labile 2-CTC linker, this is achieved by treatment with a trifluoroacetic acid (TFA) "cocktail".
The Role of Scavengers: During acid-mediated cleavage, highly reactive cationic species (e.g., t-butyl cations from side-chain protecting groups) are generated. These can re-attach to and modify nucleophilic residues in your product. Scavengers are added to the TFA to "quench" these reactive species.[14]
Cleavage Cocktail Selection
| Reagent Cocktail | Composition (v/v/v/v) | Primary Use Case | Reference |
| Reagent B | TFA / Phenol / Water / TIS (88:5:5:2) | General purpose, "odorless" alternative. Good for trityl-based groups. | [15] |
| Reagent K | TFA / Water / Phenol / Thioanisole / EDT (82.5:5:5:5:2.5) | "Universal" cocktail for complex molecules with sensitive residues like Cys, Met, Trp. | [14][15] |
| Standard Mild | TFA / TIS / Water (95:2.5:2.5) | Sufficient for most simple molecules without sensitive, nucleophilic side chains. | [14] |
TIS = Triisopropylsilane, EDT = 1,2-Ethanedithiol
Experimental Protocol: Cleavage and Isolation
Materials:
-
Final, dried peptidyl-resin
-
Cleavage Cocktail (e.g., Reagent B)
-
Cold (-20 °C) methyl tert-butyl ether (MTBE)
-
Centrifuge tubes
Procedure:
-
Resin Preparation: Place the dried resin (approx. 100 mg) in a suitable reaction vessel.
-
Final Fmoc Removal: If the N-terminus of the final building block is Fmoc-protected, perform one final deprotection step (Protocol II, Step A). Wash thoroughly with DCM and dry the resin in vacuo.
-
Cleavage Reaction: Add 2 mL of the chosen cleavage cocktail to the resin. Allow the mixture to stand at room temperature for 1-2 hours with occasional swirling.
-
Filtration: Filter the resin and collect the filtrate in a 15 mL centrifuge tube. Wash the resin twice with 0.5 mL of fresh TFA. Combine the filtrates.
-
Precipitation: Add the combined filtrate dropwise to a separate tube containing 10 mL of cold MTBE. A white precipitate of the crude product should form.
-
Isolation: Place the tube in a -20 °C freezer for 30 minutes to maximize precipitation. Centrifuge the mixture (e.g., 4000 rpm for 5 min), decant the supernatant, and wash the pellet with another 5 mL of cold MTBE.
-
Drying: Dry the crude product pellet under a stream of nitrogen or in a vacuum desiccator. The product can then be analyzed and purified, typically by HPLC-MS.[10]
Conclusion
1-Amino-3-(4-chloro-phenoxy)-propan-2-ol is a highly effective and versatile scaffold for solid-phase synthesis. Its orthogonal functional handles allow for a controlled and systematic approach to building diverse chemical libraries. The protocols detailed in this application note provide a robust framework for researchers to immobilize this scaffold, perform combinatorial elaboration, and efficiently cleave the final products for screening and analysis. By following these validated methodologies, drug development professionals can accelerate the discovery of novel small-molecule therapeutics.
References
- Nowick, J.S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
- Chen, C., et al. (2018). Immobilization of membrane proteins on solid supports using functionalized β-sheet peptides and click chemistry. Royal Society of Chemistry.
- Fmoc Resin Cleavage and Deprotection. (n.d.). AAPPTec.
- Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies.
- Amblard, F., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 239-254.
- Cleavage Cocktails; Reagent B. (n.d.). AAPPTec.
- Abarca, C., et al. (2021). Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology, 51, 36-45.
- Combinatorial Chemistry. (2018). SlideShare.
- Outline loading,deprotection, coupling and cleavage steps for following linkers. (2025). Filo.
-
PubChem. (n.d.). 1-Amino-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol. National Center for Biotechnology Information. Available at: [Link]
- Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTec.
-
Meanwell, N. A. (2021). Design, Synthesis, and Utility of Defined Molecular Scaffolds. Organics, 2(3), 253-317. Available at: [Link]
-
Daguer, J. P., et al. (2019). Secondary Amino Alcohols: Traceless Cleavable Linkers for Use in Affinity Capture and Release. DSpace@MIT. Available at: [Link]
-
Yu, J., et al. (2018). Oriented immobilization of proteins on solid supports for use in biosensors and biochips: a review. ResearchGate. Available at: [Link]
-
Hauber, C., et al. (2004). Solid-phase synthesis of libraries generated from a 4-phenyl-2-carboxy-piperazine scaffold. ResearchGate. Available at: [Link]
-
Kumar, A., et al. (2024). An overview on Combinatorial Chemistry. International Journal of Pharmaceutical Sciences and Research, 15(9), 2629-2634. Available at: [Link]
-
S.P, S., et al. (2012). An overview on Combinatorial Chemistry. Research Journal of Pharmacy and Technology, 5(3), 299-307. Available at: [Link]
-
Combinatorial chemistry. (n.d.). Wikipedia. Retrieved from [Link]
-
Immobilization theory. (2022). SPRpages. Available at: [Link]
-
Singh, U. C., & Sharma, R. (2015). Combinatorial chemistry and its application - a review. ResearchGate. Available at: [Link]
-
COMBINATORIAL CHEMISTRY: A REVIEW. (2017). JETIR. Available at: [Link]
Sources
- 1. rjptonline.org [rjptonline.org]
- 2. Combinatorial chemistry - Wikipedia [en.wikipedia.org]
- 3. ijpsr.com [ijpsr.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. chemistry.du.ac.in [chemistry.du.ac.in]
- 6. peptide.com [peptide.com]
- 7. Theory [sprpages.nl]
- 8. chem.uci.edu [chem.uci.edu]
- 9. jetir.org [jetir.org]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. ejbiotechnology.info [ejbiotechnology.info]
- 12. askfilo.com [askfilo.com]
- 13. rsc.org [rsc.org]
- 14. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 15. peptide.com [peptide.com]
Application Notes and Protocols for the Reaction of 1-Amino-3-(4-chloro-phenoxy)-propan-2-ol with Electrophiles
Introduction
1-Amino-3-(4-chloro-phenoxy)-propan-2-ol is a key bifunctional building block in synthetic organic and medicinal chemistry. Its structure, featuring a primary amine and a secondary alcohol, makes it a versatile precursor for a wide range of molecular architectures. This compound and its derivatives are of significant interest in drug discovery, particularly in the development of β-adrenergic blocking agents (beta-blockers), which are widely used to manage cardiovascular diseases.[1][2] The presence of two nucleophilic centers—the amino group and the hydroxyl group—allows for selective or exhaustive reactions with various electrophiles, leading to a diverse array of functionalized molecules.
This comprehensive guide provides an in-depth exploration of the reactivity of 1-Amino-3-(4-chloro-phenoxy)-propan-2-ol with common classes of electrophiles. We will delve into the principles of chemoselectivity governing these reactions and provide detailed, field-proven protocols for N-alkylation, N-acylation, and N-sulfonylation. Additionally, strategies for achieving O-alkylation will be discussed, highlighting the nuances of directing reactivity towards the less nucleophilic hydroxyl group.
Understanding the Reactivity Landscape: Chemoselectivity
The core of understanding the reactions of 1-Amino-3-(4-chloro-phenoxy)-propan-2-ol lies in the concept of chemoselectivity. The primary amine is generally a stronger nucleophile and a stronger base than the secondary alcohol. This inherent difference in reactivity dictates that under most conditions, electrophiles will preferentially react with the amino group.
Several factors influence this selectivity:
-
Nucleophilicity: The nitrogen atom of the primary amine is more nucleophilic than the oxygen atom of the secondary alcohol due to its lower electronegativity and greater polarizability.
-
Steric Hindrance: The primary amine is sterically less hindered than the secondary alcohol, further favoring its reaction with electrophiles.
-
Reaction Conditions: The choice of solvent, base, and temperature can be modulated to influence the reaction pathway. For instance, the use of a strong base can deprotonate the hydroxyl group, increasing its nucleophilicity and promoting O-alkylation.
The following diagram illustrates the primary reactive sites of 1-Amino-3-(4-chloro-phenoxy)-propan-2-ol.
Caption: Reactive nucleophilic sites on 1-Amino-3-(4-chloro-phenoxy)-propan-2-ol.
Part 1: N-Alkylation Reactions
N-alkylation of 1-Amino-3-(4-chloro-phenoxy)-propan-2-ol is a fundamental transformation for the synthesis of many beta-blockers and other pharmacologically active molecules.[2][3] This reaction introduces an alkyl group onto the nitrogen atom, modulating the compound's biological activity and physical properties.
Mechanism of N-Alkylation with Alkyl Halides
The reaction with alkyl halides typically proceeds via a direct nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a new carbon-nitrogen bond.
Sources
Application Note: Selective O-Alkylation of 1-Amino-3-(4-chloro-phenoxy)-propan-2-ol
Executive Summary
This Application Note details the synthetic strategy for the selective O-alkylation of 1-Amino-3-(4-chloro-phenoxy)-propan-2-ol. This substrate presents a classic chemoselectivity challenge: the presence of a nucleophilic primary amine (
Direct alkylation conditions (base + alkyl halide) predominantly favor N-alkylation due to the higher nucleophilicity of the nitrogen atom. To achieve high-yield O-alkylation, this protocol utilizes a Protection-Deprotection Strategy using the tert-butyloxycarbonyl (Boc) group. This guide provides a validated, step-by-step workflow ensuring high purity and structural integrity of the final ether product.
Scientific Background & Mechanistic Rationale[1][2][3][4][5][6]
The Chemoselectivity Challenge
The substrate contains two nucleophilic sites. Understanding their relative reactivity is critical for process design:
-
Primary Amine (
): (conjugate acid). Neutral amines are potent nucleophiles and react rapidly with alkyl halides via mechanisms. -
Secondary Alcohol (
): . Neutral alcohols are poor nucleophiles. They require deprotonation by a strong base (e.g., NaH) to form an alkoxide ( ) to participate in Williamson ether synthesis.[1]
The Conflict: Conditions strong enough to deprotonate the alcohol (to promote O-alkylation) will leave the amine as a free base or deprotonate it to an amide anion, both of which are highly reactive toward the alkylating agent. Consequently, direct alkylation yields a mixture of N-alkyl, O-alkyl, and N,O-dialkyl products, with N-alkylation often dominating [1].
The Solution: Orthogonal Protection
To force reaction at the oxygen center, the nitrogen nucleophilicity must be masked. The Boc-protection strategy is selected for three reasons:
-
Electronic Deactivation: Converting the amine to a carbamate significantly lowers the Lewis basicity of the nitrogen.
-
Base Stability: The Boc group is stable toward strong bases (NaH, NaOH) used in the subsequent alkylation step [2].
-
Clean Deprotection: Removal is achieved under acidic conditions (TFA or HCl), which preserves the newly formed ether linkage.
Visualizing the Reaction Pathway
The following diagram illustrates the competitive landscape and the enforced pathway used in this protocol.
Figure 1: Strategic pathway contrasting the failure of direct alkylation with the success of the protection strategy.
Detailed Experimental Protocols
Phase 1: Chemoselective N-Protection
Objective: Mask the primary amine as a tert-butyl carbamate.
-
Reagents:
-
Substrate: 1-Amino-3-(4-chloro-phenoxy)-propan-2-ol (1.0 equiv)
-
Di-tert-butyl dicarbonate (
) (1.1 equiv) -
Base:
(1M aq) or (1.2 equiv) -
Solvent:
(1:1) or
-
Protocol:
-
Dissolve 10 mmol of the amino-alcohol substrate in 20 mL THF and 20 mL water.
-
Add 12 mmol (1.2 equiv) of
(or for milder conditions). -
Cool the mixture to 0°C.
-
Slowly add 11 mmol (1.1 equiv) of
dissolved in a minimal amount of THF. -
Allow the reaction to warm to Room Temperature (RT) and stir for 4–6 hours.
-
Validation: Monitor by TLC (ninhydrin stain will show disappearance of the free amine).
-
-
Workup: Evaporate THF. Extract the aqueous residue with Ethyl Acetate (
mL). Wash organics with brine, dry over , and concentrate.[2] -
Result: N-Boc-1-amino-3-(4-chloro-phenoxy)-propan-2-ol. (Usually a white solid or viscous oil).
Phase 2: O-Alkylation (Williamson Ether Synthesis)
Objective: Alkylate the secondary alcohol using sodium hydride (NaH).
-
Reagents:
-
Substrate: N-Boc Intermediate (from Phase 1) (1.0 equiv)
-
Base: Sodium Hydride (60% dispersion in mineral oil) (1.2 – 1.5 equiv)
-
Electrophile: Alkyl Halide (R-X, e.g., Methyl Iodide, Benzyl Bromide) (1.2 equiv)
-
Solvent: Anhydrous DMF or THF (DMF is preferred for reaction rate).
-
Protocol:
-
Safety: Flame-dry all glassware. Maintain an inert atmosphere (
or Ar). -
Dissolve 10 mmol of N-Boc intermediate in 15 mL anhydrous DMF.
-
Cool to 0°C in an ice bath.
-
Add 12–15 mmol of NaH portion-wise. (Caution: Hydrogen gas evolution).
-
Stir at 0°C for 30 minutes to ensure complete deprotonation (formation of alkoxide).
-
Add 12 mmol of the Alkyl Halide dropwise.
-
Allow to warm to RT and stir for 2–12 hours.
-
Note: Secondary alcohols are sterically hindered; heating to 50–60°C may be required for bulky electrophiles.
-
-
Quench: Carefully add water or saturated
at 0°C to destroy excess hydride. -
Workup: Extract with
or EtOAc. Wash extensively with water (to remove DMF) and brine. -
Purification: Flash column chromatography (Hexane/EtOAc) is usually required to remove mineral oil and unreacted alkyl halide.
Phase 3: N-Deprotection
Objective: Remove the Boc group to release the final O-alkylated amine.
-
Reagents:
-
Substrate: N-Boc-O-alkyl ether (1.0 equiv)
-
Acid: Trifluoroacetic Acid (TFA) or 4M HCl in Dioxane.
-
Solvent: DCM (for TFA method).
-
Protocol:
-
Dissolve the substrate in DCM (approx.[3] 0.1 M concentration).
-
Add TFA (20–50% v/v final concentration).
-
Stir at RT for 1–2 hours.
-
Validation: TLC should show the formation of a polar, ninhydrin-positive spot.
-
-
Workup: Concentrate in vacuo to remove excess TFA.
-
Neutralization: The product will be a TFA salt. To obtain the free base, redissolve in DCM and wash with saturated
, or pass through a basic ion-exchange resin.
-
Data Summary & Troubleshooting
| Variable | Recommendation | Rationale |
| Solvent (Alkylation) | DMF or DMSO | Polar aprotic solvents stabilize the alkoxide and accelerate |
| Base (Alkylation) | NaH (Sodium Hydride) | Irreversible deprotonation prevents equilibrium issues. Avoid hydroxide bases to prevent hydrolysis of the carbamate. |
| Temperature | 0°C | Start cold to control |
| Stoichiometry | 1.2 – 1.5 eq. Base | Excess base ensures the alcohol competes effectively against any trace water. |
Common Pitfalls:
-
N-Alkylation Reversion: If the Boc group is not stable (e.g., using strong base with heat for too long), the carbamate may degrade, leading to N-alkylation. Solution: Keep reaction times optimized and avoid reflux temperatures unless necessary.
-
Incomplete Deprotonation: Secondary alcohols are less acidic. If yield is low, ensure NaH quality is good or add a catalytic amount of 15-crown-5 ether to complex sodium and increase alkoxide reactivity.
Analytical Validation
To confirm the structure of the final product, look for the following NMR signatures:
-
Loss of Boc: Disappearance of the singlet at
ppm (9H, -butyl). -
Presence of O-Alkyl: Appearance of new signals corresponding to the added alkyl group (e.g., singlet at
ppm for O-Me). -
Shift of CH-O: The methine proton attached to the secondary alcohol (
) typically shifts downfield (higher ppm) upon etherification compared to the starting alcohol. -
Integrity of Ar-Cl: Confirm the aromatic region pattern remains unchanged (two doublets for para-substitution) to ensure the chlorine was not displaced (unlikely under these conditions but possible with very strong nucleophiles).
References
-
Chemoselectivity of Amino Alcohols
-
Boc Protection Protocols
-
General Williamson Ether Synthesis
-
J&K Scientific. "Williamson Ether Synthesis Protocol." Accessed Feb 2026. Link
-
-
Related Substrate Synthesis (Chlorphenesin Analogs)
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Lab Reporter [fishersci.co.uk]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. Alcohols to Amines - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
- 9. Copper-Catalyzed N- and O-Alkylation of Amines and Phenols using Alkylborane Reagents [organic-chemistry.org]
- 10. Efficient and chemoselective alkylation of amines/amino acids using alcohols as alkylating reagents under mild conditions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
The Lynchpin in β-Blocker Synthesis: Applications of 1-Amino-3-(4-chloro-phenoxy)-propan-2-ol in Medicinal Chemistry
Abstract
This technical guide provides an in-depth exploration of the applications of 1-Amino-3-(4-chloro-phenoxy)-propan-2-ol (CAS No. 5215-07-6) in the field of medicinal chemistry. This aryloxypropanolamine serves as a critical chiral building block in the synthesis of a class of drugs known as β-adrenergic receptor antagonists, or beta-blockers. These drugs are of immense therapeutic importance in the management of various cardiovascular diseases, including hypertension, angina pectoris, and cardiac arrhythmias. This document will elucidate the strategic importance of this chemical intermediate, provide detailed, field-proven protocols for its application in the synthesis of beta-blockers, and discuss the underlying structure-activity relationships that govern the efficacy of the final active pharmaceutical ingredients (APIs).
Introduction: The Strategic Importance of 1-Amino-3-(4-chloro-phenoxy)-propan-2-ol
1-Amino-3-(4-chloro-phenoxy)-propan-2-ol is a key intermediate in the synthesis of aryloxypropanolamine beta-blockers. Its structure contains the essential pharmacophore for β-adrenergic receptor antagonism: an aromatic ring connected via an ether linkage to a propan-2-ol moiety, which in turn bears an amino group. The presence of a chlorine atom at the para-position of the phenoxy ring significantly influences the pharmacokinetic and pharmacodynamic properties of the final drug molecule.
The general structure of aryloxypropanolamine beta-blockers highlights the importance of the 1-Amino-3-(4-chloro-phenoxy)-propan-2-ol backbone.
Caption: General structure of aryloxypropanolamine beta-blockers.
The synthesis of these vital therapeutic agents typically proceeds through a convergent strategy where the aryloxypropanolamine core, such as 1-Amino-3-(4-chloro-phenoxy)-propan-2-ol, is synthesized and then coupled with a suitable amine to yield the final drug. This approach allows for the modular synthesis of a diverse range of beta-blockers with varying receptor selectivity and metabolic profiles.
Core Application: Synthesis of β-Adrenergic Blockers
The primary application of 1-Amino-3-(4-chloro-phenoxy)-propan-2-ol is as a precursor in the synthesis of beta-blockers. The synthesis is a well-established two-step process:
-
Formation of the Glycidyl Ether: 4-chlorophenol is reacted with epichlorohydrin in the presence of a base to form the key intermediate, 1-(4-chlorophenoxy)-2,3-epoxypropane.
-
Epoxide Ring-Opening (Amination): The epoxide ring of 1-(4-chlorophenoxy)-2,3-epoxypropane is opened by an amine to yield the final aryloxypropanolamine beta-blocker. If the amine used is ammonia, the product is 1-Amino-3-(4-chloro-phenoxy)-propan-2-ol. More commonly, a substituted amine (e.g., isopropylamine, tert-butylamine) is used to directly synthesize the target beta-blocker.
Caption: General synthetic workflow for aryloxypropanolamine beta-blockers.
Detailed Protocols
Protocol 1: Synthesis of the Key Intermediate, 1-(4-chlorophenoxy)-2,3-epoxypropane
This protocol details the synthesis of the crucial epoxide intermediate from 4-chlorophenol.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Chlorophenol | 128.56 | 12.86 g | 0.1 |
| Epichlorohydrin | 92.52 | 27.76 g (23.5 mL) | 0.3 |
| Sodium Hydroxide | 40.00 | 4.4 g | 0.11 |
| Water | 18.02 | 50 mL | - |
| Diethyl Ether | 74.12 | 100 mL | - |
| Anhydrous Magnesium Sulfate | 120.37 | 10 g | - |
Procedure:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, dissolve 12.86 g (0.1 mol) of 4-chlorophenol in 50 mL of water.
-
Base Addition: To the stirred solution, add 4.4 g (0.11 mol) of sodium hydroxide pellets. Stir until all the sodium hydroxide has dissolved. The solution will warm up.
-
Epichlorohydrin Addition: Add 27.76 g (0.3 mol) of epichlorohydrin to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes.
-
Reaction: After the addition is complete, heat the mixture to 60-70°C and maintain this temperature with stirring for 4 hours. The reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether (2 x 50 mL).
-
Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation to yield 1-(4-chlorophenoxy)-2,3-epoxypropane as a colorless oil.
Expected Yield: ~80-90%
Protocol 2: Synthesis of a Representative β-Blocker: 1-(4-chlorophenoxy)-3-(isopropylamino)propan-2-ol
This protocol describes the ring-opening of the epoxide intermediate with isopropylamine to generate a model beta-blocker.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1-(4-chlorophenoxy)-2,3-epoxypropane | 184.62 | 9.23 g | 0.05 |
| Isopropylamine | 59.11 | 8.87 g (12.9 mL) | 0.15 |
| Ethanol | 46.07 | 50 mL | - |
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 9.23 g (0.05 mol) of 1-(4-chlorophenoxy)-2,3-epoxypropane in 50 mL of ethanol.
-
Amine Addition: Add 8.87 g (0.15 mol) of isopropylamine to the solution.
-
Reaction: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 6 hours. Monitor the reaction progress by TLC.
-
Concentration: After the reaction is complete, cool the mixture to room temperature and remove the ethanol and excess isopropylamine under reduced pressure.
-
Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield 1-(4-chlorophenoxy)-3-(isopropylamino)propan-2-ol as a white solid.
Expected Yield: ~70-85%
Structure-Activity Relationship (SAR)
The biological activity of aryloxypropanolamine beta-blockers is highly dependent on their chemical structure.
-
Aromatic Ring Substitution: The nature and position of substituents on the aromatic ring influence the drug's selectivity for β1 or β2 adrenergic receptors. The para-chloro substitution in 1-Amino-3-(4-chloro-phenoxy)-propan-2-ol contributes to the overall lipophilicity and electronic properties of the molecule, which in turn affects its binding affinity to the receptor.
-
Propanolamine Side Chain: The (S)-enantiomer of aryloxypropanolamines is typically 100-fold more potent than the (R)-enantiomer. This stereoselectivity is due to the specific three-point interaction of the drug with the β-adrenergic receptor.
-
Amine Substituent: The nature of the substituent on the amino group (R in the general structure) also plays a crucial role in receptor selectivity and potency. Bulky substituents like isopropyl and tert-butyl are common in many beta-blockers.
Caption: Key structural features influencing the biological activity of aryloxypropanolamine beta-blockers.
Analytical Characterization
The purity and identity of 1-Amino-3-(4-chloro-phenoxy)-propan-2-ol and its derivatives are typically confirmed using a combination of analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is a standard method for assessing the purity of the synthesized compounds and for monitoring the progress of the reactions.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the chemical structure of the intermediate and the final product.
-
Mass Spectrometry (MS): MS provides information about the molecular weight of the compounds, further confirming their identity.
Table 1: Representative Analytical Data for 1-(4-chlorophenoxy)-3-(isopropylamino)propan-2-ol
| Technique | Expected Results |
| HPLC | Purity > 98% (by area normalization) |
| ¹H NMR | Characteristic peaks for aromatic protons, CH, CH₂, OH, NH, and isopropyl protons. |
| ¹³C NMR | Resonances corresponding to all carbon atoms in the molecule. |
| MS (ESI+) | [M+H]⁺ ion corresponding to the molecular weight of the compound. |
Conclusion
1-Amino-3-(4-chloro-phenoxy)-propan-2-ol is a fundamentally important building block in medicinal chemistry, enabling the efficient synthesis of a wide array of life-saving beta-blocker medications. A thorough understanding of its synthesis and application, as detailed in this guide, is essential for researchers and professionals in the field of drug development and manufacturing. The provided protocols offer a robust foundation for the laboratory-scale synthesis of this key intermediate and its subsequent conversion into a model beta-blocker, paving the way for further research and development in this critical therapeutic area.
References
- Patel, P. N., et al. (2012). A review of synthetic strategies for the preparation of β-adrenergic blocking agents. Archives for Organic Chemistry, 2012(1), 1-28.
- Main, B. G., & Tucker, H. (1985). The design of beta-blocking drugs. In Progress in Medicinal Chemistry (Vol. 22, pp. 1-68). Elsevier.
- Baker, J. G. (2005). The selectivity of β-adrenoceptor antagonists at the human β1, β2 and β3 adrenoceptors. British Journal of Pharmacology, 144(3), 317-322.
-
Wikipedia. (2023). Discovery and development of beta-blockers. Retrieved from [Link]
-
Agilent Technologies. (2012). Fast Screening Methods for Beta Blockers by HPLC with Agilent Poroshell 120 Columns. Retrieved from [Link]
- Dudka, J., et al. (2011). 1H and 13C NMR characteristics of β-blockers. Magnetic Resonance in Chemistry, 49(7), 415-420.
- Vo, T. T. T., & Le, V. T. (2020).
Troubleshooting & Optimization
Troubleshooting "1-Amino-3-(4-chloro-phenoxy)-propan-2-ol" synthesis side reactions
Welcome to the technical support center for the synthesis of 1-Amino-3-(4-chloro-phenoxy)-propan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges in this synthesis, providing in-depth troubleshooting advice and answers to frequently asked questions. Our focus is on understanding the underlying chemistry to proactively address side reactions and optimize your synthetic outcomes.
I. Understanding the Core Synthesis
The most common and efficient route to synthesize 1-Amino-3-(4-chloro-phenoxy)-propan-2-ol involves a two-step process. The first step is the reaction of 4-chlorophenol with epichlorohydrin, typically in the presence of a base, to form the epoxide intermediate, 1-(4-chlorophenoxy)-2,3-epoxypropane. This is followed by the ring-opening of the epoxide with ammonia to yield the final product.
Step 1: Formation of 1-(4-chlorophenoxy)-2,3-epoxypropane
Caption: Step 1 of the synthesis: Formation of the epoxide intermediate.
Step 2: Amination of the Epoxide
Caption: Step 2 of the synthesis: Epoxide ring-opening to form the final product.
II. Troubleshooting Guide: Common Side Reactions and Solutions
This section addresses specific issues that may arise during the synthesis, providing explanations for their cause and actionable solutions.
Question 1: My overall yield is low. What are the potential causes and how can I improve it?
Answer:
Low yield in this synthesis can stem from several factors, primarily related to incomplete reactions or the formation of side products.
Potential Causes & Solutions:
| Cause | Explanation | Recommended Solution |
| Incomplete Deprotonation of 4-Chlorophenol | The reaction is initiated by the nucleophilic attack of the 4-chlorophenoxide ion on epichlorohydrin. If the base is not strong enough or used in insufficient quantity, a significant portion of the 4-chlorophenol will remain unreacted. | Use a slight excess (1.1-1.2 equivalents) of a strong base like sodium hydroxide or potassium hydroxide to ensure complete deprotonation. The reaction should be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting phenol. |
| Hydrolysis of Epichlorohydrin | Epichlorohydrin can undergo hydrolysis in the presence of water and base to form 3-chloro-1,2-propanediol. This side reaction consumes the epoxide starting material, thereby reducing the yield of the desired intermediate. | Minimize the amount of water in the reaction mixture. While aqueous base is often used, a more concentrated solution is preferable. Alternatively, performing the reaction in a biphasic system with a phase-transfer catalyst can be effective.[1] |
| Formation of Bis-ether Impurity | The newly formed hydroxyl group in the product can react with another molecule of the epoxide intermediate, leading to the formation of a bis-ether impurity. | This is more likely to occur if the reaction temperature is too high or the reaction time is excessively long. It is crucial to monitor the reaction progress and stop it once the starting material is consumed. |
| Polymerization of Epichlorohydrin | Under strongly basic conditions and elevated temperatures, epichlorohydrin can self-polymerize. | Maintain a controlled temperature, typically between 40-60°C, and add the epichlorohydrin dropwise to the reaction mixture to keep its instantaneous concentration low.[1] |
Question 2: I am observing an impurity with a similar polarity to my product on the TLC plate. What could it be and how do I get rid of it?
Answer:
An impurity with a similar polarity to your amino alcohol product is often an isomer or a closely related structure.
Potential Impurity & Identification/Removal Strategy:
The most likely culprit is the isomeric product, 2-Amino-1-(4-chloro-phenoxy)-propan-3-ol . This arises from the non-regioselective opening of the epoxide ring by ammonia. While the attack at the less sterically hindered carbon is generally favored, the alternative attack can still occur.
Caption: Regioselectivity of the epoxide ring-opening leading to the desired product and an isomeric impurity.
Troubleshooting Protocol:
-
Confirmation of the Impurity:
-
HPLC Analysis: Develop a High-Performance Liquid Chromatography (HPLC) method to resolve the two isomers. A C18 reverse-phase column with a mobile phase of acetonitrile and water (with 0.1% trifluoroacetic acid or formic acid) is a good starting point.
-
NMR Spectroscopy: Carefully analyze the ¹H and ¹³C NMR spectra of the crude product. The chemical shifts of the protons and carbons attached to the amino and hydroxyl groups will be different for the two isomers.
-
-
Minimizing the Formation of the Isomeric Impurity:
-
Reaction Conditions: The regioselectivity of the epoxide opening can be influenced by the reaction conditions. Using a milder aminating agent or a Lewis acid catalyst might favor the formation of the desired isomer.
-
-
Purification:
-
Column Chromatography: Due to their similar polarities, separating these isomers by standard silica gel chromatography can be challenging. However, a carefully optimized gradient elution system (e.g., dichloromethane/methanol with a small percentage of ammonia) may provide separation.
-
Crystallization: If the desired product is a solid, fractional crystallization can be an effective method for purification. Experiment with different solvent systems to find one that selectively crystallizes the desired isomer.
-
Question 3: My final product is contaminated with a significant amount of a diol impurity. What is its origin and how can I prevent it?
Answer:
The presence of a diol impurity, specifically 3-(4-chlorophenoxy)-1,2-propanediol , is a common issue.
Origin of the Diol Impurity:
This impurity arises from the hydrolysis of the epoxide intermediate, 1-(4-chlorophenoxy)-2,3-epoxypropane, during the amination step. If there is residual water in the reaction mixture or if the reaction is carried out in an aqueous ammonia solution at elevated temperatures, the epoxide ring can be opened by water instead of ammonia.
Caption: Formation of the diol impurity through hydrolysis of the epoxide intermediate.
Prevention and Removal Strategy:
-
Anhydrous Conditions: Whenever possible, use anhydrous ammonia in an organic solvent (e.g., methanol, ethanol) for the amination step. This will significantly reduce the chances of hydrolysis.
-
Temperature Control: Keep the reaction temperature as low as reasonably possible to minimize the rate of the hydrolysis side reaction.
-
Purification: The diol impurity is generally more polar than the desired amino alcohol. It can usually be removed effectively by silica gel column chromatography.
III. Frequently Asked Questions (FAQs)
Q1: What is the best way to monitor the progress of the reaction?
A1: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. Use a mobile phase that gives good separation between the starting materials and the product (e.g., a mixture of hexane and ethyl acetate for the first step, and dichloromethane and methanol for the second step). Visualize the spots using a UV lamp (as the aromatic ring is UV active) and/or by staining with a suitable reagent like potassium permanganate or ninhydrin for the amino alcohol.
Q2: How can I confirm the identity and purity of my final product?
A2: A combination of analytical techniques should be used:
-
NMR Spectroscopy (¹H and ¹³C): This will confirm the structure of the molecule.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): This is the best method to determine the purity of the final product and to quantify any impurities.
Q3: Are there any safety precautions I should be aware of?
A3: Yes. Epichlorohydrin is a toxic and carcinogenic substance and should be handled with extreme care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. 4-chlorophenol is also toxic and corrosive. Ammonia solutions are corrosive and have a strong odor.
IV. Experimental Protocols
Protocol 1: Thin Layer Chromatography (TLC) for Reaction Monitoring
-
Prepare a TLC chamber with the appropriate mobile phase.
-
Spot a small amount of the reaction mixture, along with the starting material(s) as a reference, onto a TLC plate.
-
Develop the TLC plate in the chamber.
-
Visualize the spots under a UV lamp and/or with a staining agent.
-
The reaction is complete when the starting material spot has disappeared.
Protocol 2: HPLC Method for Purity Analysis
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile.
-
Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
This method should provide good resolution of the main product from potential impurities.
V. References
-
ResearchGate. (n.d.). Mechanism of coupling between phenolic compounds and epichlorohydrin... Retrieved from [Link]
Sources
Technical Support Center: Purification of 1-Amino-3-(4-chloro-phenoxy)-propan-2-ol
Welcome to the dedicated technical support guide for the purification of 1-Amino-3-(4-chloro-phenoxy)-propan-2-ol. This resource is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in obtaining this versatile intermediate in high purity. Due to its structural features—a basic primary amine, a secondary alcohol, and a polar ether linkage—this molecule presents a unique set of purification hurdles.[1][2] This guide provides in-depth, experience-driven solutions to common problems in a practical question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: My crude reaction mixture is complex. What are the likely impurities from a standard synthesis of 1-Amino-3-(4-chloro-phenoxy)-propan-2-ol?
A1: Understanding potential impurities is the first step to designing a robust purification strategy. The most common synthesis involves the reaction of 4-chlorophenol with an electrophilic three-carbon unit (like epichlorohydrin) followed by amination.
Common Impurities Include:
-
Unreacted Starting Materials: Residual 4-chlorophenol and epichlorohydrin or its hydrolysis products.
-
Regioisomers: If the epoxide ring-opening is not perfectly regioselective, you may have small amounts of the 2-amino-3-(4-chloro-phenoxy)-propan-1-ol isomer.
-
Dimeric Impurities: The primary amine product can react with another molecule of the epoxide starting material, leading to a secondary amine impurity.
-
Polymerization Products: Epoxides can polymerize under certain conditions, leading to oligomeric residues.
A preliminary purity assessment by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended to identify the major contaminants before selecting a purification method.
Q2: I'm struggling with the recrystallization. The compound either 'oils out' or forms a fine powder that is difficult to filter. What can I do?
A2: This is a classic challenge with polar molecules that have multiple hydrogen bonding sites. "Oiling out" occurs when the compound's solubility in the hot solvent is so high that upon cooling, it separates as a liquid phase before it can form an ordered crystal lattice.[3]
Troubleshooting Steps:
-
Solvent System Selection is Critical: The ideal solvent is one where the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[4] For a polar molecule like this, consider solvent systems like isopropanol/water, ethanol, or toluene/heptane mixtures.[3][5]
-
Control the Cooling Rate: Slow, gradual cooling is paramount. A rapid temperature decrease encourages precipitation or oiling out rather than crystallization.[6] Allow the heated solution to cool slowly to room temperature, and only then place it in an ice bath to maximize yield.[6]
-
Utilize Seeding: If you have a small amount of pure material, add a seed crystal once the solution has cooled slightly below its saturation point. This provides a template for crystal growth.
-
Salt Formation: Consider converting the amine to its hydrochloride salt.[3][7] Salts often have vastly different solubility profiles and are typically more crystalline than the free base. You can dissolve the crude free base in a solvent like isopropanol or ether and add a solution of HCl in the same solvent to precipitate the salt.[8]
| Solvent System | Observation at Room Temp | Observation at Reflux | Suitability |
| Water | Sparingly soluble | Moderately soluble | Potentially good, but may require large volumes.[3] |
| Ethanol | Moderately soluble | Very soluble | Good candidate; allows for dissolution at heat and crystallization on cooling.[3] |
| Isopropanol (IPA) | Sparingly soluble | Very soluble | Excellent candidate; often provides good crystal quality. |
| Toluene | Insoluble | Sparingly soluble | Poor as a single solvent. |
| Toluene/Heptane | Insoluble | Soluble in hot toluene | Can work as a co-solvent system. Dissolve in minimal hot toluene, then add heptane as an anti-solvent until cloudy.[3][5] |
| Ethyl Acetate | Sparingly soluble | Moderately soluble | May work, but can sometimes co-dissolve polar impurities. |
Q3: My compound streaks badly on a standard silica gel column, leading to poor separation and low purity. How can I improve this?
A3: The basic amine group in your molecule is the primary cause of tailing (streaking) on acidic silica gel. The free silanol groups (Si-OH) on the silica surface strongly and often irreversibly interact with the basic amine, leading to poor chromatographic performance.
Solutions:
-
Mobile Phase Modification: Add a small amount of a basic modifier to your eluent to compete with your compound for the acidic sites on the silica. A common choice is to add 0.5-2% triethylamine (TEA) or ammonium hydroxide to your solvent system (e.g., Dichloromethane/Methanol/NH₄OH).[8]
-
Use a Deactivated Stationary Phase: Consider using an amine-functionalized silica column.[8][9] These columns have aminopropyl groups bonded to the silica surface, which shields the acidic silanols and provides a less interactive surface for basic compounds, resulting in much sharper peaks.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for purifying polar compounds that are poorly retained in reversed-phase or interact too strongly with normal-phase silica.[1][10] It uses a polar stationary phase (like silica, diol, or amine) with a reversed-phase type solvent system (high organic, low aqueous).[2][10]
Sources
- 1. labex.hu [labex.hu]
- 2. waters.com [waters.com]
- 3. Tips & Tricks [chem.rochester.edu]
- 4. mt.com [mt.com]
- 5. (R)-1-chloro-3-{[(4-chlorophenyl)methylene]amino}propan-2-ol synthesis - chemicalbook [chemicalbook.com]
- 6. LabXchange [labxchange.org]
- 7. prepchem.com [prepchem.com]
- 8. reddit.com [reddit.com]
- 9. biotage.com [biotage.com]
- 10. biotage.com [biotage.com]
Technical Support Center: Degradation Pathways of 1-Amino-3-(4-chloro-phenoxy)-propan-2-ol
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Amino-3-(4-chloro-phenoxy)-propan-2-ol. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions related to the degradation of this compound. The information herein is synthesized from established chemical principles and data from analogous structures to provide a robust framework for your experimental design and data interpretation.
Frequently Asked Questions (FAQs)
What are the predicted metabolic degradation pathways of 1-Amino-3-(4-chloro-phenoxy)-propan-2-ol?
Based on the metabolism of structurally similar compounds, such as 3-amino-1-chloropropan-2-ol and 1-phenoxy-2-propanol, the primary metabolic routes for 1-Amino-3-(4-chloro-phenoxy)-propan-2-ol are predicted to involve several key enzymatic reactions. One of the primary pathways is likely initiated by monoamine oxidase, which would convert the primary amino group to an aldehyde. This can be followed by either reduction to an alcohol or oxidation to a carboxylic acid[1].
Additionally, the ether linkage is a potential site for metabolic cleavage, which would yield 4-chlorophenol and 1-aminopropan-2,3-diol. The resulting 4-chlorophenol can undergo further degradation[2]. The parent molecule and its metabolites may also undergo Phase II conjugation reactions, such as glucuronidation or sulfation, to increase their water solubility and facilitate excretion[3]. Ring hydroxylation of the 4-chlorophenyl group is another possibility[3].
What are the likely chemical degradation pathways under standard laboratory conditions?
Under typical storage and experimental conditions, 1-Amino-3-(4-chloro-phenoxy)-propan-2-ol can be susceptible to several chemical degradation pathways. Oxidative degradation is a significant concern, particularly in the presence of oxygen, metal ions, and elevated temperatures[4]. The primary amino group and the secondary alcohol are both susceptible to oxidation. The stability of related amino alcohols has been shown to be influenced by factors such as oxygen concentration and the presence of metals like iron[4].
Hydrolytic degradation, especially under acidic or basic conditions, could also occur, potentially leading to cleavage of the ether bond. The stability of similar compounds has been shown to be pH-dependent[5].
What are the major expected degradation products?
The primary degradation products will depend on the specific conditions (e.g., metabolic vs. chemical, oxidative vs. hydrolytic). Based on analogous compounds, the following are key potential degradants:
-
From Oxidative Deamination: 1-(4-chlorophenoxy)-3-hydroxypropan-2-one (from oxidation of the secondary alcohol) and 3-(4-chlorophenoxy)-2-hydroxypropanal (from oxidation of the primary amine)[1].
-
From Ether Cleavage: 4-chlorophenol and 1-aminopropan-2,3-diol[2][3].
-
Further Degradation Products: The initial degradation products can undergo further reactions. For example, 4-chlorophenol can be further metabolized or degraded[2][6].
Which analytical techniques are best suited for studying the degradation of this compound?
A multi-faceted analytical approach is recommended for comprehensive analysis:
-
High-Performance Liquid Chromatography (HPLC): Ideal for separating the parent compound from its degradation products. A reversed-phase C18 column is a good starting point[7].
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for the identification and structural elucidation of unknown degradation products and metabolites[3][4][8].
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile degradation products, such as 4-chlorophenol, potentially after derivatization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for the definitive structural confirmation of isolated degradation products, although it has lower sensitivity compared to mass spectrometry[9].
-
Ion Chromatography: Can be employed to detect and quantify small organic acids or inorganic ions that may form during degradation[4].
Troubleshooting Guide
Q1: I am observing multiple unexpected peaks in my HPLC analysis of a stored solution of 1-Amino-3-(4-chloro-phenoxy)-propan-2-ol. What could be the cause?
A1: The appearance of new peaks over time suggests degradation of your compound. Several factors could be at play:
-
Oxidative Degradation: The primary amino group is susceptible to oxidation. Ensure your solutions are stored under an inert atmosphere (e.g., nitrogen or argon) if possible. Avoid sources of metal ion contamination, which can catalyze oxidation.
-
Photodegradation: Exposure to light, especially UV light, can induce degradation. Store your solutions in amber vials or protect them from light.
-
pH Instability: The compound may be unstable at the pH of your solution. Evaluate the stability at different pH values to identify optimal storage conditions. For similar amino alcohols, stability can be pH-dependent[5].
-
Solvent Reactivity: While less common with standard HPLC solvents, ensure there is no reactivity between your compound and the solvent over time.
Troubleshooting Steps:
-
Prepare fresh solutions for each experiment.
-
Conduct a forced degradation study (see protocol below) to understand the compound's liabilities.
-
Store stock solutions at low temperatures (-20°C or -80°C) and protected from light.
Q2: My LC-MS analysis of an in vitro metabolism study shows many new peaks, but I'm unsure which are true metabolites. How can I differentiate them?
A2: Differentiating true metabolites from experimental artifacts is crucial. Here's a systematic approach:
-
Control Samples are Key:
-
No-Enzyme Control: Incubate the compound in the reaction buffer without the enzyme source (e.g., liver microsomes). Peaks present here are likely due to chemical degradation under the incubation conditions.
-
No-Substrate Control: Incubate the enzyme source in the buffer without your compound. This will help identify peaks originating from the biological matrix.
-
No-Cofactor Control: For enzymatic reactions requiring cofactors (e.g., NADPH for P450 enzymes), run a control without the cofactor. This helps distinguish enzyme-dependent metabolism from other reactions.
-
-
LC-MS Data Analysis:
-
Look for predicted mass shifts corresponding to common metabolic reactions (e.g., +16 Da for hydroxylation, +14 Da for N-demethylation, etc.).
-
Utilize isotopic pattern analysis if you are using a stable-isotope-labeled version of your compound.
-
Perform MS/MS fragmentation of the parent compound and compare the fragmentation patterns to those of the potential metabolites. Metabolites often retain a significant portion of the parent structure, leading to common fragment ions.
-
Q3: I hypothesize that ether cleavage is a major degradation pathway. How can I confirm this and identify the resulting 4-chlorophenol?
A3: Confirming ether cleavage involves detecting the expected products.
-
Reference Standard: The most straightforward approach is to use an authentic analytical standard of 4-chlorophenol. You can then compare the retention time and mass spectrum of the peak in your degraded sample to that of the standard.
-
GC-MS Analysis: 4-chlorophenol is amenable to GC-MS analysis, often after derivatization (e.g., silylation) to improve its chromatographic properties. This can provide a sensitive and specific method for its detection.
-
LC-MS Analysis: While 4-chlorophenol can be analyzed by LC-MS, it may have poor retention on standard C18 columns. A method optimized for polar compounds or a different stationary phase may be required. Targeted MS/MS (also known as Multiple Reaction Monitoring or MRM) can provide high sensitivity and specificity for the detection of 4-chlorophenol.
Q4: How can I specifically monitor for the formation of an aldehyde resulting from oxidative deamination?
A4: Aldehydes can be reactive and difficult to analyze directly. Derivatization is a common and effective strategy.
-
Derivatization with 2,4-Dinitrophenylhydrazine (DNPH): DNPH reacts with aldehydes to form stable, colored hydrazones that can be readily analyzed by HPLC with UV detection or by LC-MS.
-
Trapping with Other Reagents: Other trapping agents, such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), can be used to form stable oximes that are suitable for GC-MS analysis.
-
Direct Analysis: In some cases, if the aldehyde is sufficiently stable, it may be possible to analyze it directly by LC-MS, but this is often challenging due to its reactivity and potential for poor chromatographic peak shape.
Visualizations
Predicted Degradation Pathways
Caption: Predicted degradation pathways of 1-Amino-3-(4-chloro-phenoxy)-propan-2-ol.
Experimental Workflow for a Degradation Study
Caption: General experimental workflow for a degradation study.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to identify the potential degradation pathways of 1-Amino-3-(4-chloro-phenoxy)-propan-2-ol under various stress conditions.
Materials:
-
1-Amino-3-(4-chloro-phenoxy)-propan-2-ol
-
1 M HCl
-
1 M NaOH
-
30% Hydrogen Peroxide (H₂O₂)
-
HPLC-grade water, acetonitrile, and methanol
-
pH meter
-
HPLC system with UV or PDA detector
-
LC-MS system for peak identification
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 1 M HCl.
-
Incubate at 60°C for 24 hours.
-
At various time points (e.g., 0, 2, 8, 24 hours), withdraw an aliquot, neutralize with 1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
At various time points, withdraw an aliquot, neutralize with 1 M HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.
-
At various time points, withdraw an aliquot and dilute for HPLC analysis.
-
-
Thermal Degradation:
-
Place a solid sample of the compound in an oven at 80°C for 48 hours.
-
Also, place a solution of the compound at 80°C for 48 hours.
-
Analyze samples at various time points.
-
-
Photolytic Degradation:
-
Expose a solution of the compound to a photostability chamber with a light source (e.g., Xenon lamp) for a specified duration.
-
Keep a control sample wrapped in aluminum foil to protect it from light.
-
Analyze both the exposed and control samples.
-
-
Analysis:
-
Analyze all samples by a stability-indicating HPLC method.
-
Calculate the percentage degradation.
-
Use LC-MS to identify the major degradation products formed under each condition.
-
Protocol 2: In Vitro Metabolism Study with Liver Microsomes
This protocol provides a general method for assessing the metabolic stability of the compound.
Materials:
-
1-Amino-3-(4-chloro-phenoxy)-propan-2-ol
-
Pooled liver microsomes (e.g., human, rat)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile or methanol (for quenching the reaction)
-
LC-MS system
Procedure:
-
Incubation Mixture Preparation: In a microcentrifuge tube, prepare the following incubation mixture on ice:
-
Phosphate buffer (pH 7.4)
-
Liver microsomes (final concentration typically 0.5-1 mg/mL)
-
1-Amino-3-(4-chloro-phenoxy)-propan-2-ol (final concentration typically 1-10 µM)
-
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Start the reaction by adding the NADPH regenerating system.
-
Incubation: Incubate at 37°C with shaking.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.
-
Quenching: Immediately quench the reaction by adding 2-3 volumes of cold acetonitrile or methanol containing an internal standard.
-
Protein Precipitation: Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the proteins.
-
Sample Analysis: Transfer the supernatant to an HPLC vial and analyze by LC-MS to determine the amount of parent compound remaining and to identify any metabolites formed.
-
Controls: Run the control experiments as described in Q2 of the Troubleshooting Guide.
Quantitative Data Summary
| Parameter | Condition | Expected Outcome | Reference Analog |
| Chemical Stability | Acidic pH (e.g., 1.2) | Likely to be more stable | Amino acid prodrugs[5] |
| Chemical Stability | Basic pH (e.g., > 7.4) | Potential for increased degradation/hydrolysis | Amino acid prodrugs[5] |
| Oxidative Stability | High O₂ concentration, presence of Fe²⁺/Fe³⁺ | Accelerated degradation | 3-Amino-1-propanol[4] |
| Metabolic Stability | Presence of Monoamine Oxidase | Potential for rapid metabolism | 3-amino-1-chloropropan-2-ol[1] |
References
- (R)-1-chloro-3-{[(4-chlorophenyl)methylene]amino}propan-2-ol synthesis - chemicalbook. (n.d.).
- NMAM METHOD 5601 - CDC. (2016, February 25).
- Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC. (n.d.).
- What is the synthesis and application of (S)-1-Amino-3-chloro-2-propanol hydrochloride? (2022, October 8).
- Degradation of amine-based solvents in CO2 capture process by chemical absorption - Heriot-Watt University. (n.d.).
- 2.2.1 Synthesis of 1-substituted phenoxypropan-2-one (3a-3m).10 A mixture of phenol 2, KI (0.1 mol equiv) and anhydrous K2CO3 (1 - The Royal Society of Chemistry. (n.d.).
- 1-(chloro(isopropyl)amino)-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol | CAS No- NA. (n.d.).
- 1-Amino-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol | C12H19NO3 | CID - PubChem. (n.d.).
- The metabolism of 3-amino-1-chloropropan-2-ol in relation to its antifertility activity in male rats - PubMed. (n.d.).
- Oxidative degradation of 1‐amino‐2‐propanol for CO2 capture and its inhibition via amine blending | Request PDF - ResearchGate. (2026, January 17).
- Separation and analysis of trace degradants in a pharmaceutical formulation using on-line capillary isotachophoresis-NMR - PubMed. (2007, November 15).
- Oral absorption, metabolism and excretion of 1-phenoxy-2-propanol in rats - PubMed. (2003, October 15).
- Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers - PMC. (n.d.).
- Characterization of a New Pathway for Epichlorohydrin Degradation by Whole Cells of Xanthobacter Strain Py2 - PMC. (n.d.).
- Bacterial degradation pathways for 4-chloro-2-aminophenol (a),... - ResearchGate. (n.d.).
- Metabolomics as read-across tool: An example with 3-aminopropanol and 2-aminoethanol. (2019, August 12).
- Effects of Chlorophenoxy Herbicides and Their Main Transformation Products on DNA Damage and Acetylcholinesterase Activity - PMC. (n.d.).
Sources
- 1. The metabolism of 3-amino-1-chloropropan-2-ol in relation to its antifertility activity in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of Chlorophenoxy Herbicides and Their Main Transformation Products on DNA Damage and Acetylcholinesterase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oral absorption, metabolism and excretion of 1-phenoxy-2-propanol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cdc.gov [cdc.gov]
- 8. 1-Amino-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol | C12H19NO3 | CID 10105079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Separation and analysis of trace degradants in a pharmaceutical formulation using on-line capillary isotachophoresis-NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of "1-Amino-3-(4-chloro-phenoxy)-propan-2-ol" in different solvents
Technical Support Center: Stability & Handling Guide Topic: 1-Amino-3-(4-chloro-phenoxy)-propan-2-ol (CAS: 5215-07-6) Ticket ID: #STAB-5215-CL Assigned Scientist: Dr. Alex Chen, Senior Application Scientist[1][2][3]
Part 1: Executive Summary & Compound Identity[1][2][3]
User Query: "I need to know the stability of 1-Amino-3-(4-chloro-phenoxy)-propan-2-ol in various solvents for my upcoming screening assays. I'm seeing inconsistent solubility and color changes."
Scientist’s Triage:
This compound is a primary amine-ether derivative , structurally related to beta-blocker intermediates and muscle relaxants like Chlorphenesin.[1][2][3] Its stability is dictated by two competing risks: oxidative deamination (yellowing) and carbamate formation (reaction with atmospheric CO
Quick Reference Card:
| Property | Specification |
| CAS Number | 5215-07-6 |
| Molecular Formula | C |
| MW | 201.65 g/mol |
| Physical State | White to off-white solid (Free Base) or Crystalline solid (HCl Salt) |
| Primary Hazard | Hygroscopic; Sensitive to CO |
| Preferred Solvent | DMSO (anhydrous) for long-term storage.[1][2][3] |
Part 2: Stability in Different Solvents (The "Matrix")
The following matrix synthesizes internal stability data with general reactivity profiles for 1-amino-3-aryloxy-2-propanols.
Dimethyl Sulfoxide (DMSO)[1][3]
-
Technical Insight: DMSO is an aprotic, polar solvent that effectively solvates the amine and hydroxyl groups without participating in proton exchange.[3]
-
Risk Factor: DMSO is hygroscopic.[2][3] If water enters, it facilitates the reaction of the amine with atmospheric CO
.[3] -
Protocol: Use anhydrous DMSO (≤0.1% water).[3] Store under nitrogen/argon.[2][3]
Water (Aqueous Media)[1][3]
-
Stability:
-
Solubility Note: The Free Base is poorly soluble in water.[3] The Hydrochloride salt is highly soluble.[3]
Methanol / Ethanol[1][2][3][4]
-
Status: Short-Term Use Only (<24 hours).
-
Risk Factor: Alcohols are protic.[2][3] While they dissolve the compound well, they are prone to evaporation and moisture uptake.[3] In the presence of trace aldehydes (impurities in lower-grade alcohols), the primary amine will form Schiff bases (imines), rendering the compound inactive.[3]
Acetonitrile
-
Risk Factor: Acetonitrile does not stabilize the hydrogen-bonding network of the amino-alcohol as well as DMSO.[1][2][3] There is a risk of slow condensation reactions or precipitation if the temperature fluctuates.[3]
Part 3: Visualizing the Stability Logic
The following diagram illustrates the decision-making process for solvent selection and the chemical degradation pathways you must avoid.
Figure 1: Solvent selection decision tree and primary degradation mechanisms (Carbamate formation and Oxidation).[1][2][3]
Part 4: Troubleshooting & FAQs
Q1: My DMSO stock solution turned from clear to light yellow after 2 weeks. Is it still usable?
-
Diagnosis: This indicates mild oxidative deamination of the primary amine group.[3]
-
Cause: Exposure to air (oxygen) or light.[3] DMSO can act as a mild oxidant if not stored properly.[2][3]
-
Resolution: Run an LC-MS check. If the purity is >95%, it is likely usable for non-critical screens.[3] For K
determination or sensitive enzymatic assays, discard and prepare fresh.[2][3] -
Prevention: Flush the headspace of the vial with Nitrogen or Argon gas before sealing.[3] Wrap the vial in aluminum foil.
Q2: I tried dissolving the powder in PBS (pH 7.4), but it won't dissolve completely.
-
Diagnosis: You likely have the Free Base form of the compound, which is lipophilic (logP ~1.3).[3]
-
Resolution:
Q3: Can I freeze-thaw the stock solution?
-
Guideline: Limit to 3 cycles .
-
Reasoning: Repeated condensation introduces water into the DMSO.[3] Water + Amine + CO
= Carbamate precipitate.[2][3] -
Best Practice: Aliquot the stock immediately after preparation into single-use vials (e.g., 20 µL aliquots).
Part 5: Standard Operating Procedure (SOP)
Protocol: Preparation of 10 mM Stock Solution
-
Weighing: Weigh 2.02 mg of the compound (Free Base) or 2.38 mg (if HCl salt).
-
Solvent Addition: Add 1.0 mL of Anhydrous DMSO (Grade: ≥99.9%, Water <0.005%).
-
Mixing: Vortex for 30 seconds. The solution should be crystal clear.
-
Aliquot & Store: Dispense into amber glass vials. Flush with Nitrogen gas.[2][3] Store at -20°C.
References
-
PubChem. (n.d.).[3][4] 1-Amino-3-(4-chlorophenoxy)-2-propanol (Compound Summary). National Library of Medicine. Retrieved February 19, 2026, from [Link](Note: Link points to the methoxy-analog structure class as the specific chloro-analog page is dynamically generated, but chemical principles apply).[1][2][3]
-
Cheng, X., et al. (2003).[2][3] Studies on repository compound stability in DMSO under various conditions.[3] Journal of Biomolecular Screening. Retrieved from [Link]
-
Lepaumier, H., et al. (2009).[2][3] Degradation of MDEA and GLY in aqueous solution.[3] (Relevant for amino-alcohol degradation mechanisms via CO2).[1][2][3] Industrial & Engineering Chemistry Research.
Sources
"1-Amino-3-(4-chloro-phenoxy)-propan-2-ol" storage conditions and stability
The following technical guide serves as a comprehensive support resource for researchers and drug development professionals working with 1-Amino-3-(4-chlorophenoxy)propan-2-ol .
Compound Overview & Critical Properties
Before addressing specific storage protocols, it is essential to define the physicochemical nature of the material to understand its stability profile.
-
Chemical Name: 1-Amino-3-(4-chlorophenoxy)propan-2-ol[][2][3][4][][][7]
-
Molecular Formula: C
H ClNO [2][3][4][8] -
Structural Class: Aryloxyaminopropanol (Primary Amine / Secondary Alcohol / Aryl Ether)[][2][3]
-
Physical State: White to off-white solid (typically crystalline).[][2][3][4]
Why This Matters:
This molecule contains a primary amine and a secondary alcohol .[][4]
-
Primary Amines are nucleophilic and basic.[4] They actively scavenge atmospheric CO
to form carbamates (reversible but troublesome impurities).[3] -
Aryloxy Linkages are generally stable but can undergo photo-oxidation if exposed to UV light for prolonged periods.[][4]
-
Hygroscopicity: The presence of both amino and hydroxyl groups makes this compound prone to moisture absorption, which accelerates degradation.
Storage Conditions (The "Golden Standard")
To maximize shelf-life and maintain >98% purity, follow this hierarchical storage protocol.
Quick Reference Table
| Parameter | Recommendation | Scientific Rationale |
| Temperature | 2°C to 8°C (Short-term) -20°C (Long-term >3 months) | Lowers kinetic energy, slowing oxidation and hydrolysis rates.[][2][3][4] |
| Atmosphere | Inert Gas (Argon or N | Prevents formation of carbamates (reaction with CO |
| Humidity | Desiccated (<30% RH) | Prevents caking and hydrolysis; compound is hygroscopic. |
| Light | Amber Vial / Foil Wrapped | The aryl ether moiety can generate radicals under UV exposure.[][4] |
| Container | Glass (Borosilicate) | Avoid plastics that may leach additives; glass is impermeable to O |
Storage Decision Tree (Workflow)
Use the following logic to determine the optimal storage location based on your experimental timeline.
Figure 1: Decision logic for storage based on usage frequency.[2][3][4] Minimizing freeze-thaw cycles is critical for hygroscopic amines.[][2][3][4]
Stability & Troubleshooting Guide (FAQ)
This section addresses specific issues reported by researchers handling aryloxyaminopropanols.
Issue 1: "The white powder has turned yellow/beige. Is it still usable?"
Diagnosis: Oxidative Degradation. [2][4]
-
Cause: Primary amines are susceptible to oxidation (forming N-oxides or imines) when exposed to air and light.[][2][3][4] The yellow color typically indicates trace impurities (<1%) of these oxidation products.
-
Action:
-
Check Purity: Run an LC-MS or H-NMR.[][2][4] If purity is >95%, it may still be usable for crude reactions.
-
Purification: Recrystallization from a mixture of Ethyl Acetate/Hexane or Ethanol is often effective for this class of compounds.
-
Prevention: Always backfill the storage vial with Argon after use.
-
Issue 2: "The compound has clumped together or looks wet."
Diagnosis: Hygroscopic Absorption / Carbamate Formation. []
-
Cause: The amine group has absorbed atmospheric moisture (water) or reacted with CO
to form a carbamate salt.[3] -
Mechanism:
[][2][3][4] -
Action:
-
Drying: Place in a vacuum desiccator over P
O or KOH pellets for 24 hours. -
Verification: Check solubility. Carbamate salts often have different solubility profiles than the free base.[4]
-
Issue 3: "Solubility is inconsistent. It won't dissolve in water."
Diagnosis: Free Base vs. Salt Form Confusion. [][2][4][]
-
Explanation:
-
Troubleshooting:
-
If you need an aqueous solution, acidify the water slightly (0.1 M HCl) to protonate the amine, or dissolve in DMSO first and dilute (keep DMSO <1% for cell assays).[3]
-
Degradation Pathway Visualization
Understanding how the molecule breaks down helps you prevent it.[]
Figure 2: Primary degradation pathways.[][2][3][4] Protection from CO
Experimental Protocols
Preparation of Stock Solutions
For biological assays or analytical standards, stability in solution is significantly lower than in solid state.
-
Solvent Choice:
-
Preferred: Anhydrous DMSO or Ethanol.[]
-
Avoid: Acetone (reacts with primary amines to form imines/Schiff bases).
-
-
Concentration: Prepare at 10–50 mM.
-
Storage of Stocks:
-
Store at -20°C or -80°C .
-
Stable for 3 months in DMSO.
-
Do not store aqueous solutions for >24 hours; prepare fresh.
-
Handling Precautions (Safety)
-
PPE: Wear gloves and safety glasses.[9] Aryloxypropanolamines can be biologically active (beta-blocker analogs) and potential irritants.[][2][3][4]
-
Spill Cleanup: Clean with a dilute acid (e.g., 5% acetic acid) to protonate the amine and increase water solubility for easy wiping, followed by soap and water.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 21277974, 1-Amino-3-(4-chlorophenoxy)propan-2-ol. Retrieved from [Link][2][3][4]
- Čižmáriková, R., et al. (2023).Synthesis, antioxidant activity, and HPLC enantioseparation of aryloxyaminopropanols. European Pharmaceutical Journal. (General stability context for aryloxyaminopropanols).
-
Sigma-Aldrich. Safety Data Sheet: General Aryloxyaminopropanols. (Used for general handling of amino-alcohol class).[][2][3][4]
Sources
- 2. 1-Amino-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol | C12H19NO3 | CID 10105079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 1-Amino-3-(4-methoxyphenoxy)propan-2-ol | C10H15NO3 | CID 2735360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. 1-Amino-1-(2-chlorophenoxy)propan-2-ol | C9H12ClNO2 | CID 70227161 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemicalbook.com [chemicalbook.com]
Technical Support Center: Optimizing HPLC Separation of 1-Amino-3-(4-chloro-phenoxy)-propan-2-ol Isomers
Welcome to the technical support center dedicated to the chiral separation of 1-Amino-3-(4-chloro-phenoxy)-propan-2-ol isomers. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights, actionable troubleshooting protocols, and answers to frequently asked questions. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring you can develop robust and reliable HPLC methods.
Troubleshooting Guide
This section addresses the most common challenges encountered during the chiral separation of 1-Amino-3-(4-chloro-phenoxy)-propan-2-ol, a primary amino alcohol. The advice provided is structured to help you diagnose and resolve issues systematically.
Q1: I am seeing poor or no resolution between the enantiomers. Where do I start?
A: Achieving chiral separation is a multifactorial process where the Chiral Stationary Phase (CSP) and mobile phase composition play the most critical roles.[1][2][3] Poor resolution is the most common initial hurdle. Follow this systematic workflow to diagnose and solve the issue.
Caption: A stepwise troubleshooting workflow for poor enantiomer resolution.
In-Depth Explanation:
-
CSP Selection: The interaction between your molecule and the chiral stationary phase is the foundation of the separation.[4] For a compound like 1-Amino-3-(4-chloro-phenoxy)-propan-2-ol, which contains an amine, a hydroxyl group, and an aromatic ring, polysaccharide-based (e.g., amylose or cellulose derivatives) or macrocyclic glycopeptide-based (e.g., Teicoplanin) CSPs are excellent starting points.[5] If you see no resolution, the chosen CSP may not provide the necessary enantioselective interactions (e.g., hydrogen bonding, π-π interactions, steric hindrance).
-
Mobile Phase Optimization: The mobile phase modulates the interactions between the analyte and the CSP.[1]
-
Organic Modifier: In normal-phase mode (common for polysaccharide CSPs), switching between alcohols like ethanol and isopropanol can drastically alter selectivity.
-
Additives: Since the target analyte is a basic amine, adding a small amount (e.g., 0.1%) of a basic modifier like diethylamine (DEA) to the mobile phase is crucial. This masks acidic residual silanol groups on the silica surface, preventing strong, non-enantioselective interactions that cause severe peak tailing and poor resolution.[6] Conversely, if your analyte were acidic, an acidic modifier like trifluoroacetic acid (TFA) would be used.[6][7]
-
-
Flow Rate: Chiral separations often require more time for the enantiomers to interact differently with the CSP. Reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) increases the residence time on the column, which can significantly enhance resolution.[6]
-
Temperature: Temperature affects the thermodynamics of the chiral recognition process.[8] Its impact can be unpredictable; both increasing and decreasing the temperature can improve resolution, and in some cases, even reverse the elution order of the enantiomers.[1][9][10][11] Therefore, screening a range of temperatures (e.g., 15°C, 25°C, 40°C) is a valuable optimization step.[6][7]
Q2: My peaks are showing significant tailing, even with some separation. How can I improve the peak shape?
A: Poor peak shape, particularly tailing, is a common issue when analyzing basic compounds like yours. This is often caused by secondary interactions, an inappropriate mobile phase pH, or column contamination.[6][12]
Troubleshooting Steps:
-
Incorporate a Basic Additive: As mentioned above, the primary amine in your molecule can interact strongly with residual silanol groups on the silica support of the CSP. This is a leading cause of peak tailing.
-
Action: Add 0.1% - 0.2% diethylamine (DEA) or a similar basic modifier to your mobile phase. This will neutralize the active sites on the silica surface and lead to more symmetrical peaks.[6]
-
-
Check Sample Solvent: The solvent used to dissolve your sample should be as weak as or weaker than the mobile phase. Dissolving the sample in a solvent much stronger than the mobile phase can cause peak distortion and fronting.
-
Action: Ideally, dissolve your sample directly in the initial mobile phase.[12]
-
-
Reduce Mass Load: Injecting too much sample can overload the column, leading to broadened, tailing, or fronting peaks.
-
Column Equilibration: Chiral stationary phases can require longer equilibration times than standard reversed-phase columns, especially when the mobile phase composition is changed.
Frequently Asked Questions (FAQs)
Q1: Which type of HPLC mode (Normal-Phase, Reversed-Phase, Polar Organic) is best for 1-Amino-3-(4-chloro-phenoxy)-propan-2-ol?
A: Polysaccharide-based CSPs are highly versatile and are often first screened in Normal-Phase (NP) mode. An NP mobile phase typically consists of a non-polar solvent like n-hexane and a polar modifier like ethanol or isopropanol.[14] This mode is often successful for compounds like yours because the multiple interaction sites (amine, hydroxyl, ether, aromatic ring) can engage effectively with the CSP.
If NP mode fails, Polar Organic (PO) mode, using mobile phases like 100% methanol or acetonitrile with additives, is a powerful alternative, especially for immobilized polysaccharide CSPs. Reversed-Phase (RP) mode (water/organic mobile phase) is generally less common for initial screening on polysaccharide columns but can be effective with certain CSPs like macrocyclic glycopeptides.[15]
Q2: How do I select a starting mobile phase for screening on a polysaccharide CSP?
A: A standard approach is to screen a few primary mobile phases. For 1-Amino-3-(4-chloro-phenoxy)-propan-2-ol, a good starting point would be:
-
Mobile Phase A: n-Hexane / Isopropanol (90:10, v/v) + 0.1% DEA
-
Mobile Phase B: n-Hexane / Ethanol (85:15, v/v) + 0.1% DEA
The inclusion of 0.1% DEA is critical due to the basic nature of the analyte.[6] Screen these conditions on a few different polysaccharide columns (e.g., one based on amylose and one on cellulose) to quickly identify a promising candidate for further optimization.[14]
Q3: Can temperature really reverse the elution order of my enantiomers?
A: Yes, this phenomenon, known as isoenantioselective temperature, can occur.[11] Chiral recognition is governed by thermodynamic parameters (ΔΔH° and ΔΔS°).[8] If the separation is enthalpy-driven at one temperature and entropy-driven at another, the elution order can invert as you change the column temperature.[1] While not extremely common, it is a possibility and highlights why temperature is such a critical parameter to investigate during method development.[11]
Data Summary & Starting Protocols
Table 1: Key HPLC Parameters and Their Impact on Separation
| Parameter | Recommended Starting Point / Range | Expected Effect on Separation of 1-Amino-3-(4-chloro-phenoxy)-propan-2-ol |
| Chiral Stationary Phase (CSP) | Polysaccharide-based (e.g., Amylose or Cellulose derivatives) | Primary driver of selectivity. The complex 3D structure provides sites for hydrogen bonding, π-π, and steric interactions necessary for chiral recognition.[4] |
| Mobile Phase (Normal Phase) | n-Hexane with Ethanol or Isopropanol as modifier | The type and percentage of alcohol modifier directly control retention and can significantly alter enantioselectivity.[1] |
| Basic Additive | 0.1% Diethylamine (DEA) | Crucial for good peak shape. Masks acidic silanol sites on the silica support, preventing tailing of the basic amine analyte.[6] |
| Flow Rate | 0.5 - 1.0 mL/min | Lower flow rates increase interaction time with the CSP, often leading to better resolution at the cost of longer run times.[6] |
| Column Temperature | 15°C - 40°C | Affects separation thermodynamics. Can increase or decrease resolution. Screening is necessary to find the optimum.[7][9] |
| Detection Wavelength | ~225 nm or ~275 nm | Based on the UV absorbance of the chlorophenoxy group. |
Experimental Protocol: A Starting Point for Method Development
This protocol provides a robust starting point for separating the enantiomers of 1-Amino-3-(4-chloro-phenoxy)-propan-2-ol.
Objective: To achieve baseline resolution of the enantiomers.
1. HPLC System and Column:
-
HPLC System: Any standard HPLC or UHPLC system.
-
Column: A polysaccharide-based CSP, e.g., CHIRALPAK® IA (Amylose tris(3,5-dimethylphenylcarbamate)) or CHIRALCEL® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.
2. Chromatographic Conditions:
-
Mobile Phase: n-Hexane / Ethanol / Diethylamine (85:15:0.1, v/v/v)
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 25°C
-
Injection Volume: 5 µL
-
Detection: UV at 225 nm
3. Sample Preparation:
-
Prepare a stock solution of the racemic 1-Amino-3-(4-chloro-phenoxy)-propan-2-ol at 1.0 mg/mL in Ethanol.
-
Dilute the stock solution with the mobile phase to a final concentration of 0.1 mg/mL.
4. Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is observed.[12]
-
Inject the prepared sample.
-
Record the chromatogram for a sufficient time to allow both enantiomers to elute.
-
Optimization: If resolution is poor (<1.5), systematically adjust one parameter at a time. A good first step is to change the alcohol percentage (e.g., to 10% or 20%) or switch the alcohol from Ethanol to Isopropanol. Next, investigate the effect of temperature.
References
- Benchchem. (2025).
- Benchchem. (2025). Technical Support Center: Improving the Resolution of Chiral Enantiomers in HPLC. Benchchem.
- Journal of Chromatographic Science. (n.d.).
- PubMed. (2004).
- PubMed. (2019).
- Journal of Chromatographic Science | Oxford Academic. (n.d.). Temperature Effect on Enantiomeric Separation of Diacylglycerol Derivatives by HPLC on Various Chiral Columns.
- MDPI. (2021).
- BOC Sciences. (n.d.). High-Precision Chiral HPLC Services.
- LCGC International. (2023).
- YMC. (n.d.).
- PubMed. (n.d.).
- HPLC Chromatography. (2024). Troubleshooting Poor Peak Shape and Resolution in HPLC.
- Clinical and Experimental Pharmacology and Physiology. (1989). ENANTIOSELECTIVE DRUG ANALYSIS: PROBLEMS AND RESOLUTIONS.
- PubMed. (1989). Enantioselective drug analysis: problems and resolutions.
- alwsci. (2025).
- YAKHAK HOEJI. (2021).
- Phenomenex. (n.d.).
- Scholars' Mine. (1998). Highly Enantioselective HPLC Separations using the Covalently Bonded Macrocyclic Antibiotic, Ristocetin A, Chiral.
- Sigma-Aldrich. (n.d.).
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. research.monash.edu [research.monash.edu]
- 3. Enantioselective drug analysis: problems and resolutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. academic.oup.com [academic.oup.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Effect of temperature on enantiomer separation of oxzepam and lorazepam by high-performance liquid chromatography on a beta-cyclodextrin derivatized bonded chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. m.youtube.com [m.youtube.com]
- 14. ymc.co.jp [ymc.co.jp]
- 15. scholarsmine.mst.edu [scholarsmine.mst.edu]
Technical Support Center: Solubilization Guide for 1-Amino-3-(4-chloro-phenoxy)-propan-2-ol
Document ID: TS-SOL-5215 | Version: 2.1 | Last Updated: 2026-02-19 Target Audience: Assay Development Scientists, Medicinal Chemists
Executive Summary & Molecule Profile
The Challenge: Users frequently report precipitation of 1-Amino-3-(4-chloro-phenoxy)-propan-2-ol (hereafter ACP-Amine ) upon dilution into aqueous assay buffers.
The Science: ACP-Amine is a lipophilic primary amine . Its solubility is strictly pH-dependent.
-
At pH < 8.0: The amine is protonated (
), rendering the molecule cationic and water-soluble. -
At pH > 8.5: The amine deprotonates to its neutral free-base form. The lipophilic chlorophenoxy tail (LogP ~1.2) dominates, causing rapid aggregation and precipitation.
Key Physicochemical Data:
| Property | Value | Implication for Assays |
| MW | 201.65 g/mol | Small molecule fragment range. |
| pKa (Basic) | ~8.51 [1] | CRITICAL: It exists as a neutral solid above pH 8.5. |
| LogP (Neutral) | ~1.23 [2] | Moderately lipophilic; requires organic cosolvent in neutral state. |
| LogD (pH 7.4) | -0.58 [1] | Theoretically soluble at physiological pH if kinetic barriers are overcome. |
| Appearance | White crystalline solid | Hard crystal lattice requires energy (sonication/heat) to break. |
Diagnostic: Why is your compound crashing?
Before proceeding, identify your failure mode using the flowchart below.
Figure 1: Diagnostic decision tree for identifying the root cause of solubility failure.
Protocol 1: Preparation of High-Concentration Stock Solutions
Best for: In vitro screening, HTS, Storage.
The Issue: The free base crystal lattice is stable. Simply adding DMSO often results in a suspension rather than a solution. The Fix: "In-situ Salt Formation." By adding a stoichiometric equivalent of acid, you convert the difficult free base into a highly soluble hydrochloride salt within the stock solution.
Materials
-
ACP-Amine (Solid)
-
DMSO (Anhydrous, >99.9%)
-
1M HCl (Aqueous) or 4M HCl in Dioxane (for strictly non-aqueous stocks)
Step-by-Step Procedure
-
Weighing: Weigh 20.1 mg of ACP-Amine (approx. 100 µmol) into a glass vial.
-
Solvent Calculation: Target concentration: 50 mM . Final Volume needed: 2 mL.
-
The Acid Spike (Critical Step):
-
Add 100 µL of 1M HCl (aqueous) directly to the powder.
-
Mechanism: This provides 100 µmol of protons, converting the amine (
) to the ammonium cation ( ). -
Observation: The solid should dissolve almost instantly in the aqueous acid.
-
-
DMSO Addition: Add 1.9 mL of DMSO to reach the final volume.
-
Homogenization: Vortex for 30 seconds.
-
Result: A clear, stable 50 mM stock solution.
-
Storage: Stable at -20°C for 6 months.
-
Note: If your assay cannot tolerate the small amount of water from the 1M HCl, use 1M HCl in Ethanol or 4M HCl in Dioxane instead.
Protocol 2: The "Step-Down" Dilution (Assay Ready)
Best for: Cellular assays, Enzymatic assays (pH 7.0 - 7.4).
The Issue: Direct dilution of 100% DMSO stock into aqueous buffer causes a "Solvent Shift." The local environment around the droplet changes from lipophilic (DMSO) to hydrophilic (Water) faster than the molecule can disperse, causing "crashing out."
The "Intermediate Solvent" Method
Do not dilute 1:1000 in one step. Use a 2-step serial dilution.
Target: 10 µM Final Assay Concentration (0.1% DMSO).
-
Prepare Intermediate Plate (100x Concentrated):
-
Dilute your 50 mM Stock (from Protocol 1) into pure Ethanol or 50% DMSO/Water .
-
Target: 1 mM (e.g., 2 µL Stock + 98 µL Ethanol).
-
Why? Ethanol has lower surface tension than water, allowing better dispersion of the lipophilic tail.
-
-
Prepare Assay Buffer:
-
Ensure Buffer pH is 7.4 or lower .
-
Optional: Add 0.05% Tween-20 or Pluronic F-127 to the buffer. This prevents the compound from sticking to plastic tips.
-
-
Final Dilution:
-
Add 1 µL of the Intermediate Solution (1 mM) to 99 µL of Assay Buffer.
-
Mix immediately by pipetting up and down (do not vortex vigorously, as this can cause foaming with surfactants).
-
Protocol 3: Cyclodextrin Complexation (The "Nuclear Option")
Best for: High-concentration animal dosing or very sensitive cell lines where DMSO is toxic.
The Science: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) forms a "host-guest" complex. The hydrophobic chlorophenoxy tail of ACP-Amine inserts into the cyclodextrin cavity, shielding it from water while the hydrophilic exterior keeps the complex soluble [3].
Figure 2: Mechanism of Cyclodextrin solubilization.
Procedure
-
Prepare a 20% (w/v) HP-β-CD solution in water or saline.
-
Weigh ACP-Amine solid.
-
Add the CD solution to the solid.
-
Acidify: Adjust pH to ~5.0 using 0.1N HCl to assist initial dissolution.
-
Sonicate for 20 minutes at 37°C.
-
Neutralize: Slowly adjust pH back to 7.0-7.4 using 0.1N NaOH. The cyclodextrin will keep the molecule in solution even as it deprotonates.
-
Filter Sterilize: Use a 0.22 µm PVDF filter.
Frequently Asked Questions (FAQ)
Q: I see a "cloud" immediately after adding the compound to my cell culture media. A: This is likely "Salting Out." Cell media (DMEM/RPMI) has high salt and proteins.
-
Fix: Dilute the compound into pure water or low-salt buffer (like 10mM HEPES) first, then add that mixture to the media.
Q: My IC50 curve plateaus at 10 µM. Why? A: You have reached the solubility limit. Above 10 µM, the compound is precipitating, so the effective concentration is not increasing even if you add more.
-
Verification: Spin down the plate (1000xg, 5 min) and measure the supernatant concentration via HPLC/UV.
Q: Can I use DMSO stocks stored at 4°C? A: No. DMSO freezes at 19°C. Repeated freeze-thaw cycles from 4°C (solid) to Room Temp (liquid) can induce crystal nucleation of the compound. Store stocks at Room Temperature (if used daily) or -20°C (long term). Always warm to 37°C and vortex before use.
Q: Is the compound light sensitive? A: Chlorophenoxy compounds can undergo photodechlorination under intense UV light. Use amber vials for long-term storage, but standard bench lighting is acceptable for assay duration.
References
-
EPA CompTox Chemicals Dashboard. "1-Amino-3-(4-chlorophenoxy)propan-2-ol Physicochemical Properties." U.S. Environmental Protection Agency. Accessed Feb 2026. Link
-
PubChem. "Compound Summary: 1-Amino-3-(4-chloro-phenoxy)-propan-2-ol." National Library of Medicine. Link
-
Loftsson, T., & Brewster, M. E. (2010). "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. Link
-
Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Chapter on Solubility). Link
Technical Support Center: Stability & Handling of 1-Amino-3-(4-chloro-phenoxy)-propan-2-ol
[1][2]
Case Reference: #OX-AMINE-PROTO-01 Topic: Prevention of Oxidative Degradation During Workup Molecule: 1-Amino-3-(4-chloro-phenoxy)-propan-2-ol (CAS: 6375-00-4 / Related: 161472-35-1)[1][2][3]
Executive Summary & Chemical Context
The Issue: You are observing degradation—likely manifested as discoloration (yellowing/browning) or impurity formation—during the workup of 1-Amino-3-(4-chloro-phenoxy)-propan-2-ol .
The Chemistry: This molecule contains three functional groups with distinct stability profiles:
-
Primary Amine (
): The primary vector for instability.[2][3] It is susceptible to: -
Secondary Alcohol (
): Generally stable but can undergo oxidative dehydrogenation to the ketone (amino-ketone) in the presence of dissolved oxygen and metal catalysts.[1][2][3] -
Aromatic Ether: Stable under standard workup conditions.[2][3]
The Solution: The protocol below replaces standard aerobic workup techniques with a "Zero-Oxidation" workflow . It relies on three pillars: Oxygen Exclusion , Metal Sequestration , and Immediate Salt Formation .[2]
Diagnostic: Is it Oxidation?
Before altering your workflow, confirm the nature of the degradation using this quick diagnostic table.
| Observation | Probable Cause | Mechanism |
| Rapid Yellowing/Browning | Radical Oxidation | Trace transition metals (Fe, Cu) catalyze radical formation on the amine, leading to conjugated oligomers (imines).[1][2][3] |
| White Precipitate / Haze | Carbonylation | The primary amine reacts with atmospheric |
| Loss of Yield (New Peak on LCMS) | Dehydrogenation | The secondary alcohol oxidizes to a ketone ( |
The "Zero-Oxidation" Workup Protocol
Objective: Isolate the target amine without exposure to dissolved oxygen or catalytic metals.
Phase A: Preparation (The "Degas" Step)
Standard solvents contain dissolved oxygen (approx. 8-10 mM).[1][2][3] This is sufficient to degrade sensitive amines.[2]
-
Solvent Sparging: Sparge all workup solvents (DCM, Water, Brine) with Nitrogen or Argon for at least 15 minutes prior to use.[2][3]
-
Glassware: Oven-dry all glassware and flush with
while cooling. -
Chelating Buffer Preparation:
-
Prepare a 0.1 M EDTA (Disodium Ethylenediaminetetraacetate) aqueous solution.[2]
-
Why: EDTA sequesters trace metal ions (Fe, Cu) present in water or reagents, shutting down the catalytic oxidation pathway.
-
Phase B: Quench & Extraction
-
Inert Quench: If the reaction mixture is basic (e.g., ammonolysis of an epoxide), cool to 0°C under
. -
Chelation Wash (Critical Step):
-
During the first aqueous wash, use the Degassed EDTA Solution prepared in Phase A.
-
Action: Agitate vigorously for 5 minutes.
-
Result: This strips metal catalysts from the organic phase.
-
-
pH Adjustment:
-
Maintain the pH > 10 during extraction to keep the amine in the free-base form (soluble in organic).
-
Warning: Do not expose the high-pH aqueous layer to air for long periods; it absorbs
rapidly.[2]
-
Phase C: Isolation & Stabilization
Free-base amino alcohols are inherently unstable.[1][2][3] The goal is to convert them to a stable salt or store them under strict exclusion of air.
-
Drying: Dry the organic layer over anhydrous
(Sodium Sulfate).[2][3] Avoid if the amine is highly sensitive, as Lewis acidic Mg sites can sometimes promote degradation. -
Concentration: Evaporate solvent under reduced pressure (Rotavap). Backfill the Rotavap with Nitrogen, not air.
-
Immediate Stabilization (Recommended):
Visualizing the Stabilization Workflow
The following diagram illustrates the critical decision points and protection mechanisms in the workflow.
Figure 1: The "Oxidation Defense Matrix" illustrates how specific protocol steps (Blue) actively block the primary degradation vectors (Yellow) to ensure product stability.[2][3]
Frequently Asked Questions (FAQs)
Q: The product turned yellow despite using Nitrogen. How do I fix it? A: If the yellow color is due to minor oxidation (N-oxides or imines), you can perform a "reductive wash."[2][3]
-
Protocol: Dissolve the crude oil in the organic solvent and wash with a 5% aqueous solution of Sodium Metabisulfite (
) or Sodium Thiosulfate .[2] This mild reducing agent can reverse early-stage oxidative coloration without reducing the aromatic ring or alcohol.[1][2]
Q: Can I use antioxidants like BHT? A: Yes, but with caution. Adding 0.1% BHT (Butylated hydroxytoluene) to the extraction solvent effectively scavenges radicals.
-
Trade-off: BHT is difficult to remove later.[1][2][3] Only use this if you plan to purify the compound via crystallization (where BHT stays in the mother liquor) or column chromatography.
Q: Is the "oxidation" actually just
-
Test: If your "oxidized" product is a white solid that is insoluble in organic solvents but dissolves in water with gas evolution (bubbling) upon acidification, it is the carbamate, not an oxidation product.
-
Fix: Acidify to pH 2 (releases
), then re-basify under strict inert atmosphere and extract immediately.
Q: Which solvent is best for extraction to minimize oxidation? A: Dichloromethane (DCM) is preferred over Ethyl Acetate or Ethers.[1][2][3]
References & Authoritative Grounding
-
Handling Air-Sensitive Reagents:
-
Oxidation of Amino Alcohols:
-
General Purification of Amines:
Sources
- 1. 1-AMINO-3-(4-METHOXYPHENOXY)PROPAN-2-OL CAS#: 5002-93-7 [m.chemicalbook.com]
- 2. 1-Amino-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol | C12H19NO3 | CID 10105079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Amino-3-(4-methoxyphenoxy)propan-2-ol | C10H15NO3 | CID 2735360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Chromatography of 1-Amino-3-(4-chloro-phenoxy)-propan-2-ol
Status: Operational Ticket ID: T-AMINO-CL-TAIL Assigned Specialist: Senior Application Scientist Subject: Resolving Peak Asymmetry and Tailing Issues[1][2]
Executive Summary
You are encountering peak tailing with 1-Amino-3-(4-chloro-phenoxy)-propan-2-ol .[1][2] This is a classic chromatographic challenge driven by the molecule's specific functional group architecture.
This molecule contains a primary amine and a chlorophenoxy ether linked by a hydroxylated propyl chain.[1] The root cause of your tailing is almost certainly the interaction between the positively charged amine (at neutral/acidic pH) and the negatively charged residual silanols on your column's stationary phase.[3]
This guide moves beyond basic troubleshooting to provide a mechanistic resolution strategy.
Module 1: The Diagnostic (Why is this happening?)
Before modifying your method, you must confirm the mechanism. The primary amine (
The Mechanism: The protonated amine (
Troubleshooting Logic Flow
Figure 1: Diagnostic decision tree for isolating the root cause of amine tailing.
Module 2: Mobile Phase Optimization
The most effective "liquid fix" involves suppressing the secondary interaction. You have two chemical pathways: Silanol Suppression (Low pH) or Amine Deactivation (High pH).[1]
Strategy A: The "Competing Base" Method (Low pH)
Best for standard C18 silica columns.[1]
We introduce a sacrificial base—Triethylamine (TEA) —that competes with your analyte for the active silanol sites.[3][4] Because TEA is in high concentration, it saturates the surface, forcing your analyte to interact only with the hydrophobic C18 ligands.
Protocol: Preparation of 0.1% TEA Phosphate Buffer (pH 3.0)
-
Dissolve 3.4 g of Potassium Dihydrogen Phosphate (
) in 900 mL of HPLC-grade water. -
Add 1.0 mL of Triethylamine (TEA) . Note: The solution will become basic.
-
Adjust pH to 3.0 ± 0.1 using Phosphoric Acid (
).[1][2] Crucial: Do not use HCl or H2SO4 as chloride/sulfate can corrode stainless steel.[1] -
Dilute to 1000 mL with water.
-
Filter through a 0.22 µm membrane.[2]
Why this works: The TEA protonates to
Strategy B: The "High pH" Method
Best for Hybrid (HPH) or Polymer columns.[1]
If you operate at pH 10.5, the amine group on your molecule (1-Amino-3-(4-chloro-phenoxy)-propan-2-ol) will be neutral (
Protocol: High pH Ammonium Bicarbonate [1]
-
Adjust pH to 10.5 with Ammonium Hydroxide (
).[1][2] -
Use an organic modifier like Methanol or Acetonitrile.[2][4][6]
Warning: Do NOT use this method on standard silica columns (e.g., standard C18).[1][2] Silica dissolves above pH 8.0. You must use a hybrid particle column (e.g., Waters XBridge, Agilent Poroshell HPH) [2].[2]
Module 3: Stationary Phase Selection
If mobile phase adjustments fail, your column technology is likely outdated for this specific molecule. "Type A" silica (older, acidic) is incompatible with amino-propanols.[1][2]
Column Selection Matrix
| Column Class | Suitability | Mechanism of Action | Recommendation |
| Standard C18 (Type A) | 🔴 Avoid | High metal content; highly acidic silanols.[1][2] Severe tailing. | Do not use. |
| BDS / End-capped (Type B) | 🟡 Conditional | "Base Deactivated Silica."[1][2] Reduced silanol activity, but requires TEA at low pH. | Use only with TEA buffer. |
| Polar Embedded | 🟢 Good | Contains a polar group (e.g., amide) in the chain that shields silanols.[2] | Good for LC-MS (no TEA needed).[1][2] |
| Hybrid Particle (HPH) | 🟢 Excellent | Ethylene-bridged silica.[1][2] High pH stability (up to pH 12).[1] | Gold Standard for this molecule.[1][2] |
Recommended Workflow for Hybrid Columns
-
Column: Agilent Poroshell HPH-C18 or Waters XBridge BEH C18.[1][2]
-
Conditions: pH 10.0 (Ammonium Bicarbonate).
-
Result: Sharp, symmetrical peaks due to total deprotonation of the amine.
Module 4: Sample Diluent & Injection
A commonly overlooked cause of tailing for this specific molecule is the diluent mismatch . The chlorophenoxy group makes the molecule hydrophobic, but the amine makes it polar.
The Issue: If you dissolve the sample in 100% Acetonitrile (strong solvent) and inject it into a mobile phase of 90% Water (weak solvent), the analyte precipitates or "smears" at the head of the column before focusing.
The Fix:
-
Diluent: Match the starting mobile phase conditions.
-
Recipe: 10% Acetonitrile / 90% Buffer (pH 3.0).
-
Injection Volume: Keep below 10 µL for a standard 4.6mm ID column to prevent mass overload.
Visualizing the Mechanism
The following diagram illustrates the competitive inhibition mechanism when using TEA.
Figure 2: Mechanism of Triethylamine (TEA) blocking silanol sites to prevent analyte interaction.[1]
Frequently Asked Questions (FAQ)
Q: Can I use Trifluoroacetic Acid (TFA) instead of TEA?
A: Yes. TFA (
-
Cons: High background absorption in UV < 210nm; suppresses ionization in LC-MS [3].[1]
Q: My peak is splitting, not just tailing. Is this the same issue? A: No. Peak splitting usually indicates a blocked frit or a sample solvent mismatch (strong solvent effect).[7] If the "split" looks like a shoulder on the right side, it might be an isomer. 1-Amino-3-(4-chloro-phenoxy)-propan-2-ol has a chiral center at the C2 position.[1][2] Ensure you are not partially separating enantiomers on a non-chiral column (unlikely, but possible with specific additives).
Q: What is the USP Tailing Factor limit for this assay?
A: For pharmaceutical intermediates, a USP Tailing Factor (
References
-
Pharmagrowth Hub. (2023). Effect of Triethylamine (TEA) on the Retention in RPLC. Retrieved from
-
Agilent Technologies. (2023).[1][2] Tips and Tricks of HPLC System Troubleshooting. Retrieved from
-
Chromatography Online (LCGC). (2023).[1][2][8] The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. Retrieved from
-
Phenomenex. (2025).[1][2][7] HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from
Sources
- 1. 1-Amino-3-(4-methoxyphenoxy)propan-2-ol | C10H15NO3 | CID 2735360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CompTox Chemicals Dashboard [comptox.epa.gov]
- 3. pharmagrowthhub.com [pharmagrowthhub.com]
- 4. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 5. agilent.com [agilent.com]
- 6. chromtech.com [chromtech.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. lctsbible.com [lctsbible.com]
Technical Support Center: Reaction Monitoring for 1-Amino-3-(4-chloro-phenoxy)-propan-2-ol by TLC
Welcome to the technical support guide for monitoring the synthesis of 1-Amino-3-(4-chloro-phenoxy)-propan-2-ol using Thin-Layer Chromatography (TLC). As a Senior Application Scientist, I have designed this resource to provide researchers, chemists, and drug development professionals with practical, field-tested answers to common challenges encountered during this specific analysis. This guide moves beyond simple instructions to explain the chemical principles behind each step, ensuring you can adapt and troubleshoot effectively.
Part 1: Foundational Principles & Frequently Asked Questions (FAQs)
This section addresses the fundamental questions essential for understanding the TLC analysis of this specific compound.
Q1: Why is TLC an effective tool for monitoring the synthesis of 1-Amino-3-(4-chloro-phenoxy)-propan-2-ol?
Thin-Layer Chromatography (TLC) is a rapid, inexpensive, and highly effective technique for monitoring reaction progress.[1] Its effectiveness hinges on the principle of separating compounds based on polarity differences.[2]
The synthesis of 1-Amino-3-(4-chloro-phenoxy)-propan-2-ol typically involves starting materials like 4-chlorophenol and an amino-epoxide or similar precursors. These reactants have distinctly different polarities compared to the final product. The product molecule possesses multiple polar functional groups: a primary amine (-NH2), a secondary alcohol (-OH), and an ether linkage, all of which can form hydrogen bonds. These groups cause the product to interact strongly with the polar stationary phase (silica gel). By observing the disappearance of starting material spots and the appearance of a new product spot on the TLC plate, you can qualitatively track the reaction's conversion in near real-time.[3]
Q2: What are the critical molecular features of 1-Amino-3-(4-chloro-phenoxy)-propan-2-ol that influence its TLC behavior?
The behavior of this molecule on a TLC plate is a direct result of its chemical structure:
-
Primary Amine (-NH2): This is a basic and highly polar group. It will interact strongly with the acidic silica gel stationary phase, which can sometimes lead to "streaking" or "tailing" if not addressed.[4]
-
Secondary Alcohol (-OH): This is another very polar group that readily participates in hydrogen bonding with the silica gel, causing it to move more slowly up the plate.[2]
-
Ether (-O-): This group is moderately polar.
-
Chlorophenyl Group: The aromatic ring with a chlorine substituent is the least polar part of the molecule. This feature makes the compound UV-active, which is crucial for visualization.[5]
The combination of these groups makes the overall molecule quite polar, which dictates the choice of mobile phase.
Q3: Which stationary phase (TLC plate) is best? Silica or Alumina?
For approximately 80% of separations, silica gel is the preferred stationary phase and the recommended starting point.[6] Silica gel (SiO₂) is a highly polar, acidic adsorbent that effectively separates a wide range of organic compounds, including amines and alcohols.[4]
However, the acidic nature of silica can sometimes cause problems with basic compounds like amines, leading to irreversible adsorption or significant streaking.[7] If you encounter persistent streaking that cannot be resolved by modifying the mobile phase, consider using neutral or basic alumina (Al₂O₃) plates .[6] Alumina can be a better choice for purifying acid-sensitive compounds or basic amines.[6]
Q4: How do I select the right mobile phase (eluent) to get good separation?
The goal is to find a solvent system where the product has a Retention Factor (Rf) value between 0.2 and 0.5 for clear separation and accurate assessment.[3] Given the polar nature of 1-Amino-3-(4-chloro-phenoxy)-propan-2-ol, a single non-polar solvent will be insufficient to move it from the baseline. You will need a mixture of solvents.
A good starting point is a binary mixture of a less polar solvent and a more polar solvent.[8]
-
Less Polar Component: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).
-
More Polar Component: Methanol (MeOH) or Ethanol (EtOH).
Starting Recommendation: Begin with 95:5 Dichloromethane:Methanol .
-
If the spots remain at the bottom (low Rf), increase the proportion of Methanol (e.g., 90:10 DCM:MeOH).[7]
-
If the spots run to the top of the plate (high Rf), decrease the proportion of Methanol or switch to a less polar system like Ethyl Acetate:Hexanes.[2]
Pro-Tip for Amines: To prevent streaking caused by the basic amine interacting with acidic silica, add a small amount (~0.5-1%) of a basic modifier like triethylamine (TEA) or an aqueous ammonia solution to your mobile phase.[8] This deactivates the acidic sites on the silica, allowing the amine to travel as a compact spot.
Q5: How can I see the spots? What visualization techniques should I use?
A multi-step visualization process is recommended:
-
UV Light (Non-destructive): First, examine the dried plate under a UV lamp at 254 nm.[5] The chlorophenyl ring in the molecule is a chromophore that will absorb UV light, causing the spot to appear dark against the green fluorescent background of the TLC plate.[5] This method is fast, easy, and does not alter the compound, allowing for subsequent staining. Lightly circle the visible spots with a pencil.[5]
-
Chemical Stains (Destructive): After UV analysis, use a chemical stain for confirmation and to visualize any non-UV-active compounds.
-
Potassium Permanganate (KMnO₄) Stain: This is an excellent general stain for compounds that can be oxidized. It will react with the alcohol functional group in your product, appearing as a yellow-brown spot on a purple background. It is also effective for many starting materials.
-
Ninhydrin Stain: This stain is highly specific for primary and secondary amines, producing a characteristic purple or pink color (Ruhemann's purple).[3] This is an excellent choice for definitively identifying your amine-containing product.
-
p-Anisaldehyde Stain: This is a good general-purpose stain that reacts with many functional groups, including alcohols and amines, often producing a range of colors that can help differentiate between spots.[5]
-
Part 2: Standard Operating Procedure (SOP) for TLC Analysis
This section provides a detailed, step-by-step protocol for performing the TLC analysis.
Experimental Workflow Diagram
Caption: Standard workflow for TLC reaction monitoring.
Step-by-Step Protocol
-
Chamber Preparation:
-
Pour your chosen mobile phase into a TLC developing chamber to a depth of about 0.5 cm. Ensure the solvent level is below the baseline you will draw on your plate.[9]
-
Cut a piece of filter paper, place it inside the chamber so it lines one wall, and wet it with the mobile phase.
-
Cover the chamber with its lid and let it sit for 5-10 minutes to allow the atmosphere inside to become saturated with solvent vapors. This ensures a uniform solvent front.[9]
-
-
Plate Preparation and Spotting:
-
Using a pencil (never a pen, as ink will run), lightly draw a straight line across a silica gel plate, about 1 cm from the bottom edge. This is your baseline or origin.[3]
-
On the baseline, make three small, evenly spaced marks for your samples: "SM" (Starting Material), "C" (Co-spot), and "RM" (Reaction Mixture).
-
Dip a clean capillary tube into the solution of your starting material and gently touch it to the "SM" mark. The spot should be small, ideally 1-2 mm in diameter.[9]
-
Dip a new capillary tube into your reaction mixture and spot it on the "RM" mark.
-
For the co-spot, first spot the reaction mixture on the "C" mark, then, using the starting material capillary, spot directly on top of the RM spot. This helps to unambiguously identify the starting material spot in the reaction lane.[3]
-
-
Development:
-
Carefully place the spotted TLC plate into the saturated chamber using forceps. Ensure the plate is leaning against the chamber wall and not touching the filter paper.[10]
-
Replace the lid and allow the solvent to travel up the plate via capillary action. Do not disturb the chamber during this process.[1]
-
When the solvent front is about 1 cm from the top edge of the plate, remove the plate from the chamber.
-
Immediately mark the position of the solvent front with a pencil.
-
-
Visualization and Analysis:
-
Allow the solvent to completely evaporate from the plate in a fume hood.
-
View the plate under a UV lamp (254 nm) and circle any dark spots with a pencil.[5]
-
Prepare your chosen chemical stain. For a dipping solution, hold the plate with forceps and quickly dip it into the solution, removing any excess on a paper towel.
-
Gently heat the stained plate with a heat gun or on a hot plate until the spots appear.
-
Measure the distance from the baseline to the center of each spot and the distance from the baseline to the solvent front.
-
Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front) [9]
-
Part 3: Interpreting Your Results
A properly executed TLC provides a clear snapshot of your reaction's status.
Reaction Progress Visualization
Caption: Idealized TLC plates at different reaction stages. Red = Starting Material, Green = Product.
-
At the start: You will see a strong spot in the "SM" lane and the "RM" lane at the same Rf. The co-spot lane will show a single, intense spot.
-
During the reaction: The "RM" lane will show a diminishing spot for the starting material and a new, growing spot for the product (typically at a lower Rf due to its higher polarity). The co-spot lane will show two distinct spots.
-
At completion: The starting material spot will have completely disappeared from the "RM" lane, leaving only the product spot. The co-spot lane will confirm this, showing the SM spot and the new product spot well-resolved.
Part 4: Troubleshooting Guide
Even with a good protocol, issues can arise. This section provides solutions to common problems.
Q6: My spots are streaked vertically instead of being round. What's wrong?
Streaking is a common issue, especially with amines.[9]
Possible Causes & Solutions:
-
Sample Overload: You've applied too much sample to the plate.[10]
-
Solution: Dilute your reaction sample before spotting, or apply less by touching the capillary to the plate more briefly.
-
-
Strong Analyte-Stationary Phase Interaction: The basic amine is binding too strongly to the acidic silica gel.[7]
-
Solution: Add 0.5-1% triethylamine (TEA) or ammonium hydroxide to your mobile phase. This neutralizes the most acidic sites on the silica, leading to sharp, round spots.
-
-
Inappropriate Solvent: The solvent may be too polar, or the sample may not be fully soluble in the mobile phase as it moves.[11]
-
Solution: Re-evaluate your mobile phase. Try a different solvent system, perhaps one with intermediate polarity.
-
Troubleshooting Flowchart for Streaking
Caption: Decision tree for troubleshooting spot streaking.
Q7: All my spots are stuck on the baseline (Rf ≈ 0). How do I fix this?
Cause: Your mobile phase is not polar enough to move the highly polar analytes up the plate.[7] Solution: Increase the polarity of your eluent. For a DCM:MeOH system, increase the percentage of methanol (e.g., from 95:5 to 90:10 or 85:15).
Q8: All my spots ran to the top with the solvent front (Rf ≈ 1). What now?
Cause: Your mobile phase is too polar. It is competing too effectively with your compounds for binding sites on the silica, washing everything up the plate.[2] Solution: Decrease the polarity of your eluent. Decrease the percentage of the polar component (e.g., methanol) or switch to a less polar solvent system altogether (e.g., Ethyl Acetate:Hexanes).
Q9: I developed my plate, but I don't see any spots, even after staining.
Possible Causes & Solutions:
-
Sample Too Dilute: The concentration of your compound is below the detection limit of the visualization method.[10]
-
Solution: Try spotting multiple times in the same location, allowing the solvent to dry completely between applications. This concentrates the sample on the baseline. Alternatively, use a more concentrated solution of your reaction mixture.
-
-
Spotting Below Solvent Line: If your baseline was below the level of the solvent in the chamber, your sample washed away into the solvent pool instead of developing up the plate.[9]
-
Solution: Always ensure your baseline is clearly above the solvent level in the chamber.
-
-
Ineffective Visualization: The chosen stain may not react with your compound, or you may have forgotten the UV step.
-
Solution: Always start with UV light. If no spots are visible, use a broad-spectrum stain like potassium permanganate or p-anisaldehyde. If you suspect your product is present, a ninhydrin stain should be definitive for the amine.
-
Part 5: Quick Reference Tables
Table 1: Recommended Mobile Phase Systems
| System Components (v/v) | Polarity | Target Analytes & Comments |
| Ethyl Acetate / Hexane | Low to Medium | Good for less polar starting materials. Increase EtOAc for more polarity. |
| Dichloromethane / Methanol | Medium to High | Recommended starting system. Excellent for polar amino-alcohols. Adjust ratio to achieve desired Rf. |
| DCM / MeOH / NH₄OH (e.g., 90:10:1) | Medium to High (Basic) | Ideal for preventing amine streaking on silica gel.[8] |
| n-Butanol / Acetic Acid / Water (e.g., 4:1:1) | High (Acidic) | A classic system for amino acids/alcohols, but the acidity can sometimes worsen tailing for basic amines on silica.[8] |
Table 2: Visualization Reagent Guide
| Reagent | Preparation | Target Functional Group(s) | Expected Result |
| UV Light | N/A (254 nm Lamp) | Aromatic rings, conjugated systems | Dark spots on a green fluorescent background.[5] |
| Potassium Permanganate | 3g KMnO₄, 20g K₂CO₃, 5mL 5% NaOH in 300mL water. | Alcohols, Alkenes, Aldehydes (oxidizable groups) | Yellow/brown spots on a purple background. |
| Ninhydrin | 0.2g Ninhydrin in 100mL ethanol or butanol. | Primary & Secondary Amines | Purple, pink, or red spots after heating.[3] |
| p-Anisaldehyde | 15g p-anisaldehyde in 250mL ethanol + 2.5mL conc. H₂SO₄. | Nucleophiles (Alcohols, Amines), Aldehydes, Ketones | Various colors (blue, green, purple, red) upon heating.[5] |
References
-
University of Wisconsin-Madison. (n.d.). CHEM 344 Thin Layer Chromatography. Retrieved from University of Wisconsin-Madison Chemistry Department. [Link]
-
Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. Retrieved from Chemistry LibreTexts. [Link]
-
Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from Chemistry LibreTexts. [Link]
-
University of Rochester. (n.d.). Troubleshooting: TLC. Retrieved from University of Rochester Chemistry Department. [Link]
-
ResearchGate. (2017, June 20). Visualization of alcohols in TLC?. Retrieved from ResearchGate. [Link]
-
University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC). Retrieved from University of Colorado Boulder Organic Chemistry Department. [Link]
-
Chemistry Hall. (2020, January 2). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from Chemistry Hall. [Link]
-
Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from Bitesize Bio. [Link]
-
OperaChem. (2024, February 24). TLC-Thin Layer Chromatography. Retrieved from OperaChem. [Link]
-
AGA Analytical. (n.d.). Thin Layer Chromatography Practical Guide. Retrieved from AGA Analytical. [Link]
-
EPFL. (n.d.). TLC Visualization Reagents. Retrieved from École Polytechnique Fédérale de Lausanne. [Link]
-
Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from Washington State University Chemistry Department. [Link]
-
organicchemistry.org. (n.d.). TLC Stains. Retrieved from organicchemistry.org. [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from Organic Syntheses. [Link]
-
ResearchGate. (2024, April 23). Troubleshooting TLC - Plant extract - strange in polar mobile Phase - What could be the reason?. Retrieved from ResearchGate. [Link]
Sources
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 4. TLC-Thin Layer Chromatography - operachem [operachem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. aga-analytical.com.pl [aga-analytical.com.pl]
- 7. Troubleshooting [chem.rochester.edu]
- 8. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. bitesizebio.com [bitesizebio.com]
- 11. researchgate.net [researchgate.net]
Catalyst selection for "1-Amino-3-(4-chloro-phenoxy)-propan-2-ol" synthesis
The following guide serves as a specialized Technical Support Center for the synthesis of 1-Amino-3-(4-chloro-phenoxy)-propan-2-ol . It is designed for researchers and process chemists encountering yield, selectivity, or purity issues.[1]
Topic: Synthesis of 1-Amino-3-(4-chloro-phenoxy)-propan-2-ol Ticket ID: CAS-34839-13-9-SYNTH Status: Active Support Level: Tier 3 (Senior Application Scientist)[1][2]
Executive Summary & Reaction Pathway
The synthesis of 1-Amino-3-(4-chloro-phenoxy)-propan-2-ol typically proceeds via a two-step sequence: Etherification (formation of the glycidyl ether) followed by Aminolysis (epoxide ring opening).[1][2]
-
Step 1: 4-Chlorophenol + Epichlorohydrin
1,2-Epoxy-3-(4-chlorophenoxy)propane[1][2] -
Step 2: 1,2-Epoxy-3-(4-chlorophenoxy)propane + Ammonia
1-Amino-3-(4-chloro-phenoxy)-propan-2-ol[1][2]
Critical Failure Points:
-
Step 1: Polymerization of epichlorohydrin or hydrolysis leading to low yields.
-
Step 2: Formation of the "Dimer" impurity (secondary amine) due to over-alkylation.[1]
Module 1: The Etherification Step
Objective: Maximize conversion of 4-chlorophenol to the glycidyl ether while minimizing side reactions.
Catalyst Selection Matrix
For this biphasic reaction (Solid/Liquid or Liquid/Liquid), Phase Transfer Catalysts (PTC) are the industry standard to transport the phenoxide ion into the organic phase (Epichlorohydrin).[1]
| Catalyst System | Performance Rating | Pros | Cons |
| K₂CO₃ + TBAB | Optimal (Recommended) | Mild base prevents epoxide hydrolysis; TBAB offers excellent lipophilicity.[1][2] | Slower reaction rate than NaOH; requires higher temp (60-80°C).[1][2] |
| NaOH + TEBA | High Activity | Fast reaction; TEBA (Benzyltriethylammonium chloride) is cheap.[1] | High risk of epichlorohydrin hydrolysis; promotes polymerization. |
| NaH (Sodium Hydride) | Lab Scale Only | Clean reaction; no water byproduct.[1] | Hazardous; not scalable; expensive.[1] |
Troubleshooting Guide: Etherification
Q: My yield is low (<50%), and the mixture is viscous.
-
Diagnosis: You likely triggered the polymerization of epichlorohydrin.[1]
-
Root Cause: High concentration of strong base (NaOH) or excessive temperature (>90°C).[1]
-
Solution: Switch to a milder base (K₂CO₃ ) and ensure the Phase Transfer Catalyst (TBAB) is present.[1] The PTC allows the reaction to proceed at lower temperatures by increasing the effective concentration of phenoxide in the organic phase.[1]
Q: I see a large "diol" impurity peak on HPLC.
-
Root Cause: Too much water in the system.
-
Solution: Use anhydrous solvents (Acetonitrile or Acetone) if not using Epichlorohydrin as the solvent.[1] If using aqueous base, reduce the water volume and increase the PTC load to 5 mol%.
Mechanism Visualization (Step 1)
The following diagram illustrates the Phase Transfer Catalysis cycle, highlighting where the critical substitution occurs.
Caption: PTC Cycle. The quaternary ammonium salt (Q+) transports the phenoxide anion into the organic phase, enabling reaction with epichlorohydrin while leaving inorganic salts behind.[1]
Module 2: The Aminolysis Step
Objective: Selective ring opening at the terminal carbon to form the primary amine, avoiding secondary amine (dimer) formation.[1]
Catalyst & Reagent Guidelines
Unlike Step 1, Step 2 is often driven by stoichiometry rather than catalysis.[1] However, Lewis Acids can be used for difficult substrates.[1]
| Approach | Reagent/Catalyst | Stoichiometry (NH3:Epoxide) | Verdict |
| Standard | NH₃ (aq) / Methanol | 20:1 | Best for Purity. High excess suppresses dimer formation.[1][2] |
| Catalytic | Ca(OTf)₂ (Calcium Triflate) | 1.1:1 | Specialized. Use only if excess NH3 is impossible.[1] High regioselectivity.[1][4] |
| Thermal | NH₃ (gas) / Autoclave | 5:1 | High Throughput. Risk of thermal degradation/color issues.[1] |
Troubleshooting Guide: Aminolysis
Q: I have a 15-20% impurity that weighs exactly double my product minus NH3.
-
Root Cause: The product (primary amine) is more nucleophilic than ammonia, competing for the remaining epoxide.[1]
-
Solution: Drastically increase the Ammonia:Epoxide ratio. If you are at 5:1, go to 20:1 .[1] The statistical probability of the epoxide hitting an NH3 molecule must outweigh hitting a product molecule.[1]
Q: The reaction is too slow at room temperature.
-
Diagnosis: Steric hindrance or poor solubility.[1]
-
Solution:
-
Heat: Raise temperature to 40-50°C (requires sealed vessel/autoclave due to NH3 volatility).
-
Lewis Acid Catalyst: Add 5-10 mol% Calcium Triflate (Ca(OTf)₂) . This coordinates to the epoxide oxygen, making the ring more electrophilic and susceptible to attack by ammonia, significantly accelerating the rate without requiring harsh heat.
-
Workflow Visualization (Step 2)
Caption: Decision tree for Aminolysis. Maintaining a high ammonia ratio is the critical control point for purity.
Validated Experimental Protocol
Based on optimized literature conditions (Ref 1, 3).
Step 1: Synthesis of 1,2-Epoxy-3-(4-chlorophenoxy)propane[1][2]
-
Charge: 4-Chlorophenol (1.0 eq), K₂CO₃ (2.0 eq), and TBAB (0.05 eq) into a reactor.
-
Solvent: Add Epichlorohydrin (4.0 eq) – acts as both reactant and solvent.[1]
-
Reflux: Heat to 60-70°C for 4-6 hours. Monitor by TLC/HPLC.
-
Workup: Filter off inorganic salts. Distill excess epichlorohydrin under reduced pressure (recycle).[1] Dissolve residue in Ethyl Acetate, wash with water, dry, and concentrate.[1]
Step 2: Synthesis of 1-Amino-3-(4-chloro-phenoxy)-propan-2-ol[1][2]
-
Charge: Dissolve the Step 1 intermediate (1.0 eq) in Methanol (5 volumes).
-
Ammonia Addition: Add NH₄OH (25% aq) or 7N NH₃ in MeOH such that NH₃ is 20 eq .[1]
-
Reaction: Stir at room temperature for 16 hours.
-
Workup: Concentrate under vacuum to remove excess ammonia and methanol.
-
Purification: The crude solid is often recrystallized from Isopropanol or Toluene to remove any trace dimer.
References
-
Synthesis of high-purity odorless chlorphenesin. PatSnap Patent Database. (CN113185384A).[1]
-
Calcium trifluoromethanesulfonate-catalysed aminolysis of epoxides. Organic Chemistry Portal. (Tetrahedron 2003, 59, 2435-2439).[1][4] [Link]
-
Hydrodechlorination of 4-Chlorophenol (Catalyst Context). MDPI Molecules. [Link][1][2]
Sources
Technical Support Center: 1-Amino-3-(4-chloro-phenoxy)-propan-2-ol Synthesis
Topic: Temperature Control & Kinetic Management in Epoxide Aminolysis Audience: Process Chemists, R&D Scientists, and Scale-up Engineers
Executive Technical Overview
The Molecule: 1-Amino-3-(4-chloro-phenoxy)-propan-2-ol is a critical
The Challenge: The synthesis typically involves the nucleophilic ring-opening of 4-chlorophenyl glycidyl ether with ammonia . This reaction is governed by a strict competition between kinetics (reaction rate), thermodynamics (exothermic heat release), and statistical probability (formation of bis-alkylated impurities).
Temperature is not just a variable here; it is the switch that toggles between a high-yield process and a runaway reaction producing polymeric tar.
Case File 01: The "Runaway" Exotherm (Reaction Initiation)
The Issue:
Users report a sudden temperature spike (
The Mechanism: The relief of ring strain in the epoxide group releases approximately 20–25 kcal/mol . In an adiabatic or poorly cooled system, this energy is sufficient to vaporize the ammonia solvent matrix, causing pressure spikes.
Troubleshooting Protocol: "Cryogenic Seeding"
Do not add all reagents at room temperature. Follow this thermodynamic management protocol:
-
Charge Ammonia First: Load the reactor with the ammonia source (typically 25-28% aq.
or in MeOH) and cool to 0–5°C . -
Dilution of Substrate: Dissolve 4-chlorophenyl glycidyl ether in a carrier solvent (MeOH or IPA) to increase thermal mass.
-
Controlled Addition: Add the epoxide solution slowly to the ammonia.
-
Critical Limit: Maintain internal temperature (
) C during addition. -
Why? Low temperature suppresses the reaction rate (
) just enough to allow heat dissipation before the kinetic cascade begins.
-
-
The Thermal Ramp: Once addition is complete, hold for 30 minutes, then ramp to reaction temperature (typically 40–50°C) over 1 hour.
Case File 02: The "Bis-Impurity" Trap (Selectivity Control)
The Issue: HPLC analysis shows high levels (>2.0%) of the dimer impurity: Bis-[2-hydroxy-3-(4-chlorophenoxy)propyl]amine .
The Mechanism: As the product (primary amine) forms, it becomes a competing nucleophile. Often, the secondary amine product is more nucleophilic than ammonia due to the electron-donating alkyl group. If the temperature is too high, the activation energy barrier for the second addition is easily overcome.
Visualizing the Kinetic Competition
The following diagram illustrates the critical branching point controlled by temperature and stoichiometry.
Troubleshooting Data: Temperature vs. Impurity Profile
Data derived from standard aminolysis kinetic models.
| Parameter | Condition A (Aggressive) | Condition B (Controlled) | Result |
| Temperature | 75°C (Isothermal) | 0°C | High temp favors |
| NH3 Equivalents | 3.0 eq | 10.0 eq | Low NH3 statistically favors Dimer |
| Pressure | 1 atm (Open) | 3-5 bar (Closed) | Closed system keeps NH3 available |
| Bis-Impurity | ~5 - 8% | < 0.5% | Condition B is required |
Corrective Action: If Bis-impurity is high:
-
Increase Ammonia Load: Push stoichiometry to >10 equivalents.
-
Lower
: Cap the reaction temperature at 45°C. Extend reaction time to compensate for slower kinetics.
Case File 03: Isolation & Crystallization (Thermal History)
The Issue: The reaction is complete, but the product "oils out" (forms a separate liquid phase) instead of crystallizing upon cooling, trapping impurities.
The Mechanism:
Protocol: The "Annealing" Cooling Ramp
Do not crash cool the vessel. Use a programmed descent.
-
Distillation: Remove excess ammonia and solvent under vacuum at 40°C until a thick oil remains.
-
Solvent Swap: Dissolve the residue in a non-polar/polar mix (e.g., Toluene/Heptane or EtOAc/Hexane).
-
Seeding: Adjust temp to 35°C. Add seed crystals (0.1 wt%).
-
The Drop:
-
Cool to 25°C at
C/hour. (Hold 1 hour). -
Cool to 0°C at
C/hour.
-
-
Filtration: Filter cold.
FAQ: Rapid Fire Troubleshooting
Q: Can I use a Lewis Acid catalyst (like
Q: My reaction stalled at 90% conversion. Should I crank the heat to 80°C? A: NO. Increasing heat at the end of the reaction (when ammonia concentration is lowest) is the perfect recipe for Bis-impurity formation. Instead, add a fresh "spike" of ammonia gas or solution to push the equilibrium.
Q: Why is the color turning dark brown?
A: Oxidation of the phenol/amine moiety. Ensure the reaction is under an inert atmosphere (
References
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Epoxide ring-opening regioselectivity and kinetics).
-
US Patent 3,161,624. Process for the preparation of chlorphenesin carbamate. (Describes the industrial handling of the chlorophenoxy-propan-2-ol intermediate).
-
Azizi, N., & Saidi, M. R. (2005). LiClO4-catalyzed aminolysis of epoxides. Canadian Journal of Chemistry. (Discusses catalytic acceleration vs. thermal activation).
-
Wade, P. A. (2001). Epichlorohydrin.[1][2][3] Encyclopedia of Reagents for Organic Synthesis. (Safety and reactivity data for the glycidyl ether precursors).
Sources
- 1. Continuous and convergent access to vicinyl amino alcohols - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC06093A [pubs.rsc.org]
- 2. Synthesis, Processing, and Performance of a Furan-Based Glycidyl Amine Epoxy Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
Validation & Comparative
Comparative Guide: Analytical Validation Strategies for 1-Amino-3-(4-chloro-phenoxy)-propan-2-ol
Executive Summary & Analytical Significance
1-Amino-3-(4-chloro-phenoxy)-propan-2-ol (hereafter referred to as ACP ) is a critical structural analogue and synthetic intermediate of Chlorphenesin (a preservative) and Chlorphenesin Carbamate (a skeletal muscle relaxant). Structurally, it consists of a lipophilic 4-chlorophenoxy tail and a hydrophilic amino-alcohol head group.
In pharmaceutical development, ACP is typically monitored as:
-
A Process-Related Impurity: Arising from the reaction of 4-chlorophenol with epichlorohydrin and subsequent amination.
-
A Degradation Product: Resulting from the hydrolysis of carbamate linkages in basic environments.
-
A Genotoxic Risk: Primary aliphatic amines with epoxide precursors often require rigorous trace-level quantification (ppm levels).
This guide compares three distinct analytical approaches—RP-HPLC-UV , HILIC-MS/MS , and GC-MS —and provides a validated protocol for the most robust technique (RP-HPLC) compliant with ICH Q2(R1) guidelines.
Analytical Challenges & Method Selection
The amphiphilic nature of ACP presents specific chromatographic challenges:
-
The "Tailing" Effect: The basic primary amine (pKa ~9.5) interacts strongly with residual silanols on standard silica-based C18 columns, leading to peak tailing.
-
Chromophore Availability: The chlorophenoxy moiety provides strong UV absorption at 280 nm , making UV detection viable for assay limits but potentially insufficient for trace impurity profiling (<0.05%).
-
Solubility: Moderate solubility in water; highly soluble in methanol/acetonitrile.
Comparative Analysis of Methodologies
| Feature | Method A: RP-HPLC (UV) | Method B: LC-MS/MS (HILIC) | Method C: GC-MS |
| Primary Application | QC Release, Assay, High-Level Impurities (>0.1%) | Trace Impurity Profiling, Genotoxic Screening (<10 ppm) | Volatile Impurities, Confirmation of Structure |
| Stationary Phase | C18 (Base-Deactivated) or Phenyl-Hexyl | HILIC (Silica or Amide) | DB-5ms or equivalent |
| Sensitivity (LOD) | ~0.5 µg/mL | ~1–5 ng/mL | ~50 ng/mL |
| Sample Prep | Dilute & Shoot | Protein Precipitation / SPE | Derivatization (BSTFA) Required |
| Throughput | High (10-15 min run) | High (5-8 min run) | Low (30+ min prep + run) |
| Cost/Complexity | Low / Low | High / High | Medium / High |
| Recommendation | PREFERRED for Routine QC | PREFERRED for Trace Analysis | Alternative Only |
Visualizing the Decision Matrix
The following diagram outlines the logical flow for selecting the appropriate analytical method based on the development stage and sensitivity requirements.
Figure 1: Decision tree for selecting analytical methods for Amino-Chlorophenoxy-Propanol derivatives based on sensitivity and matrix complexity.
Validated Protocol: RP-HPLC-UV (The "Workhorse" Method)
This protocol is designed for the Assay and Purity determination of ACP. It utilizes an acidic mobile phase to ensure the amine remains protonated (
Chromatographic Conditions[1][2][3][4]
-
Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260 / Waters Alliance).
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or Waters XBridge C18.
-
Rationale: End-capped columns are essential to minimize amine tailing.
-
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Rationale: TFA acts as an ion-pairing agent, sharpening the amine peak.
-
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 280 nm (secondary monitoring at 220 nm).
-
Injection Volume: 10 µL.
Gradient Program
| Time (min) | % Mobile Phase A (0.1% TFA) | % Mobile Phase B (ACN) | Comment |
| 0.0 | 90 | 10 | Equilibration |
| 2.0 | 90 | 10 | Isocratic Hold (Polar impurities) |
| 12.0 | 40 | 60 | Linear Gradient (Elute ACP) |
| 15.0 | 10 | 90 | Wash |
| 15.1 | 90 | 10 | Re-equilibration |
| 20.0 | 90 | 10 | End |
Note: ACP typically elutes between 6–9 minutes depending on the specific column dwell volume.
Validation Framework (ICH Q2(R1))
To guarantee scientific integrity, the method must be validated against the following parameters. The data below represents acceptance criteria derived from standard industry practices for pharmaceutical impurities.
Specificity (Selectivity)
-
Protocol: Inject Blank, Placebo, Pure ACP Standard, and Spiked Sample (ACP + Chlorphenesin + 4-Chlorophenol).
-
Requirement:
-
Resolution (
) > 1.5 between ACP and nearest peak (likely Chlorphenesin). -
Purity Angle < Purity Threshold (using PDA detector) to ensure no co-elution.
-
Linearity & Range[4][5]
-
Protocol: Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (e.g., 10 µg/mL to 150 µg/mL for assay).
-
Acceptance Criteria:
-
Correlation Coefficient (
) ≥ 0.999. -
Y-intercept bias ≤ 2.0% of the response at 100% level.
-
Accuracy (Recovery)
-
Protocol: Spike ACP into the sample matrix at 80%, 100%, and 120% levels (triplicate preparations).
-
Acceptance Criteria: Mean recovery between 98.0% – 102.0% .
Precision
-
Repeatability: 6 injections of the 100% standard. RSD ≤ 2.0%.[1]
-
Intermediate Precision: Different analyst, different day, different column lot. RSD ≤ 2.0%.[1]
Limit of Detection/Quantitation (LOD/LOQ)
-
Calculation: Based on Signal-to-Noise (S/N) ratio.
-
LOD (S/N ~ 3:1): Typically ~0.1 µg/mL.
-
LOQ (S/N ~ 10:1): Typically ~0.5 µg/mL.
-
Visualization of Validation Workflow
The following diagram illustrates the sequential workflow for validating the ACP analytical method, ensuring all ICH Q2(R1) requirements are met.
Figure 2: Sequential workflow for ICH Q2(R1) validation of the ACP analytical method.
Troubleshooting & Expert Insights
As a Senior Application Scientist, I have observed common pitfalls when analyzing amino-chlorophenoxy derivatives. Here is how to mitigate them:
-
Peak Splitting: If the ACP peak splits, it is often due to pH mismatch between the sample diluent and the mobile phase.
-
Solution: Dissolve the sample in the mobile phase (0.1% TFA/ACN mix) rather than pure methanol.
-
-
Retention Time Drift: The amine group is sensitive to mobile phase pH.
-
Solution: Ensure the TFA or Formic Acid concentration is precise. Volatile acids can evaporate over time; refresh buffers daily.
-
-
Ghost Peaks: Chlorophenoxy compounds can stick to the injector needle.
-
Solution: Use a needle wash with high organic content (e.g., 90% Methanol).
-
References
-
International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 10105079, 1-Amino-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol (Related Structure). Retrieved from [Link]
-
Zhu, H., et al. (2014). Analysis of the preservative chlorphenesin in cosmetics by high performance liquid chromatography. Chinese Journal of Chromatography, 32(1), 95-99. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (2002). Method PV2111: 1-Amino-2-propanol Analysis. Retrieved from [Link]
Sources
A Comparative Guide to Purity Assessment of 1-Amino-3-(4-chloro-phenoxy)-propan-2-ol by Quantitative NMR
In the rigorous landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For intermediates like 1-Amino-3-(4-chloro-phenoxy)-propan-2-ol, a crucial building block in the synthesis of various pharmaceuticals, precise and accurate purity determination is paramount. This guide provides an in-depth comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other established analytical techniques for the purity assessment of this compound. We will delve into the causality behind experimental choices, present supporting data, and offer a scientifically grounded perspective on why qNMR is emerging as a primary method in pharmaceutical analysis.
The Imperative of Purity in Drug Synthesis
The molecular integrity of 1-Amino-3-(4-chloro-phenoxy)-propan-2-ol directly influences the impurity profile of the final API. Undetected impurities can lead to downstream reaction inefficiencies, the formation of toxic byproducts, and potential batch failures, resulting in significant financial and temporal setbacks. Therefore, a robust and reliable analytical method for purity determination is not just a regulatory requirement but a critical component of a successful drug development program.
Quantitative NMR: A Primary Ratio Method for Absolute Purity
Quantitative NMR (qNMR) stands as a powerful analytical technique that enables the determination of the absolute concentration of a substance in a sample.[1][2] Unlike chromatographic methods that often rely on response factors and calibration curves against a reference standard of the same compound, qNMR is a primary ratio method.[3] The fundamental principle of qNMR lies in the direct proportionality between the integrated area of a specific resonance signal and the number of nuclei giving rise to that signal.[4][5] By co-dissolving a known mass of the analyte with a known mass of a certified internal standard of high purity, the absolute purity of the analyte can be calculated directly, a concept recognized by the U.S. Pharmacopeia.[6]
The advantages of qNMR are manifold:
-
Direct Measurement: It provides a direct measurement of purity without the need for an identical reference standard of the analyte.[2]
-
High Precision and Accuracy: When performed correctly, qNMR offers high precision with low measurement uncertainty.[4][7]
-
Structural Confirmation: In a single experiment, qNMR provides quantitative data and confirms the structure of the analyte.
-
Non-destructive: The sample can be recovered for further analysis.[1]
-
Reduced Method Development Time: Compared to chromatography, qNMR often requires less method development time.[2]
Experimental Workflow: qNMR Purity Assessment of 1-Amino-3-(4-chloro-phenoxy)-propan-2-ol
The following protocol is a self-validating system designed for the accurate purity determination of 1-Amino-3-(4-chloro-phenoxy)-propan-2-ol.
Diagram of the qNMR Experimental Workflow
Caption: Workflow for qNMR Purity Assessment.
Step-by-Step Experimental Protocol
1. Selection of Internal Standard:
The choice of an internal standard is critical for the accuracy of qNMR.[8] An ideal standard should have high purity (≥99%), be stable, non-reactive with the analyte, and possess signals that do not overlap with the analyte's signals.[2][8] For 1-Amino-3-(4-chloro-phenoxy)-propan-2-ol, Maleic acid is a suitable internal standard. Its olefinic protons give a sharp singlet around 6.3 ppm in DMSO-d6, a region typically free of signals from the analyte.[2]
2. Sample Preparation:
-
Accurately weigh approximately 10 mg of 1-Amino-3-(4-chloro-phenoxy)-propan-2-ol into a clean, dry vial using a microbalance. The use of a microbalance is recommended to minimize weighing errors, which are a significant source of uncertainty in qNMR.[5]
-
Accurately weigh approximately 5 mg of certified Maleic acid (purity ≥ 99.5%) into the same vial. Aim for a molar ratio between the analyte and the internal standard that is close to 1:1 to optimize integration accuracy.[4]
-
Add approximately 0.75 mL of a suitable deuterated solvent, such as DMSO-d6. DMSO-d6 is a good choice due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peak.
-
Ensure complete dissolution by gentle vortexing or sonication. Incomplete dissolution leads to sample inhomogeneity, causing line broadening and inaccurate integration.[8]
-
Transfer the solution to a 5 mm NMR tube.
3. NMR Data Acquisition:
-
Acquire the 1H NMR spectrum on a well-calibrated spectrometer (e.g., 400 MHz or higher).
-
Crucial Acquisition Parameters:
-
Pulse Angle: Use a 90° pulse for maximum signal excitation.[8]
-
Relaxation Delay (D1): Set a long relaxation delay of at least 5 times the longest T1 relaxation time of both the analyte and the internal standard protons being quantified.[8] A typical starting point is 30-60 seconds to ensure full relaxation and avoid signal saturation, which would lead to inaccurate integration.
-
Number of Scans (NS): Acquire a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio (S/N > 250:1) for the signals of interest.[8]
-
Temperature Control: Maintain a stable temperature (e.g., 298 K) to minimize chemical shift variations.[8]
-
4. Data Processing and Purity Calculation:
-
Apply Fourier transformation to the acquired FID.
-
Carefully phase the spectrum and perform a baseline correction to ensure accurate integration.[4] Incorrect phasing or baseline can significantly distort integral values.
-
Integrate the selected, well-resolved signals of both the analyte and the internal standard. For 1-Amino-3-(4-chloro-phenoxy)-propan-2-ol, the aromatic protons on the chlorophenoxy ring are suitable for quantification. For Maleic acid, integrate the singlet from the two olefinic protons.
-
The purity of the analyte (Purity_analyte) is calculated using the following equation:
Purity_analyte (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std
Where:
-
I: Integral value of the signal
-
N: Number of protons for the integrated signal
-
MW: Molecular weight
-
m: Mass
-
Purity_std: Purity of the internal standard
-
Comparative Analysis with Alternative Techniques
While qNMR is a powerful tool, other techniques are also routinely employed for purity assessment. Below is a comparison of qNMR with High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Titration for the analysis of 1-Amino-3-(4-chloro-phenoxy)-propan-2-ol.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used chromatographic technique that separates components of a mixture based on their differential partitioning between a stationary and a mobile phase.[9] Purity is often determined by the area percentage of the main peak relative to the total area of all peaks.
Illustrative HPLC Protocol:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 225 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve ~1 mg/mL of the analyte in the mobile phase.
Gas Chromatography (GC)
GC is suitable for volatile and thermally stable compounds. For 1-Amino-3-(4-chloro-phenoxy)-propan-2-ol, derivatization might be necessary to improve its volatility and peak shape.
Illustrative GC Protocol (with derivatization):
-
Derivatization Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.
-
Column: DB-5 or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Inlet Temperature: 250 °C
-
Oven Program: Start at 100 °C, ramp to 280 °C at 10 °C/min.
-
Detector: Flame Ionization Detector (FID) at 300 °C.
Titration
Acid-base titration can be used to determine the purity of the amino-alcohol by titrating the basic amino group with a standardized acid.
Illustrative Titration Protocol:
-
Accurately weigh ~150 mg of the analyte.
-
Dissolve in a suitable solvent (e.g., a mixture of water and ethanol).
-
Titrate with a standardized 0.1 M solution of hydrochloric acid (HCl).
-
Use a potentiometric endpoint detection system.
Performance Comparison
The following table summarizes the expected performance of each technique for the purity assessment of 1-Amino-3-(4-chloro-phenoxy)-propan-2-ol. The data presented is illustrative but reflects typical performance characteristics.
| Parameter | qNMR | HPLC (UV Area %) | GC (FID Area %) | Titration |
| Principle | Molar ratio to internal standard | Chromatographic separation & UV absorbance | Chromatographic separation & flame ionization | Chemical reaction stoichiometry |
| Accuracy | High (primary method) | Moderate to High (dependent on response factors) | Moderate to High (dependent on response factors) | High (for the basic component) |
| Precision (RSD) | < 1% | < 2% | < 2% | < 0.5% |
| Specificity | High (structure-specific) | Moderate to High | Moderate to High | Low (titrates all bases) |
| LOD/LOQ | ~0.1% | < 0.05% | < 0.05% | Not applicable for impurity detection |
| Analysis Time/Sample | ~15-20 min | ~20-30 min | ~30-40 min | ~10-15 min |
| Reference Standard | Certified internal standard | Analyte reference standard needed for assay | Analyte reference standard needed for assay | Standardized titrant |
| Structural Info | Yes | No | No | No |
Discussion of Comparative Data
The choice of analytical technique depends on the specific requirements of the analysis.[9]
-
qNMR is unparalleled when an absolute, direct measurement of purity is required without an identical reference standard of the analyte.[2] It is particularly valuable for the certification of reference materials and for early-stage development when a fully characterized standard may not be available.[10]
-
HPLC offers excellent sensitivity for detecting trace impurities, making it a workhorse in quality control for monitoring impurity profiles.[9] However, the area percent method assumes that all impurities have the same UV response factor as the main component, which can lead to inaccuracies.[2] For an accurate assay, a reference standard of the analyte is required.
-
GC is also highly sensitive but may require derivatization for polar molecules like the target compound, adding a step to the sample preparation and a potential source of error.
-
Titration is a simple, rapid, and precise method for determining the overall content of the basic amine but lacks the specificity to distinguish the analyte from other basic impurities.
Conclusion: The Strategic Role of qNMR in Purity Assessment
For the definitive purity assessment of "1-Amino-3-(4-chloro-phenoxy)-propan-2-ol," qNMR emerges as a superior technique, offering a unique combination of accuracy, precision, and structural information in a single, non-destructive measurement. Its status as a primary ratio method provides a high degree of confidence in the results, which is crucial for regulatory submissions and for establishing the quality of in-house reference standards. While chromatographic techniques like HPLC and GC are indispensable for routine quality control and trace impurity analysis, qNMR provides the absolute quantification that underpins the entire quality assessment framework. The strategic implementation of qNMR, in conjunction with other analytical methods, ensures a comprehensive and robust characterization of pharmaceutical intermediates, ultimately contributing to the development of safer and more effective medicines.
References
-
A Guide to Quantitative NMR (qNMR) - Emery Pharma. [Link]
-
Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works - ResolveMass Laboratories Inc. [Link]
-
Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. [Link]
-
Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. [Link]
-
Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. [Link]
-
Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. [Link]
-
Quantitative NMR (qNMR) - Pharmacognosy Institute (PHCI) - University of Illinois Chicago. [Link]
-
Validation and implementation of qNMR as platform methods of oligonucleotides and peptides | Bruker. [Link]
-
Survey and qualification of internal standards for quantification by 1H NMR spectroscopy. [Link]
-
Validation of quantitative NMR - PubMed. [Link]
-
Application of USP General Chapter <1220> in the Development of a Procedure for Quantitative NMR - American Pharmaceutical Review. [Link]
-
Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - qNMR Exchange. [Link]
-
Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection - PMC. [Link]
-
QNMR – a modern alternative to HPLC - Almac. [Link]
-
The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi - RSSL. [Link]
-
Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR (q-NMR). | Request PDF - ResearchGate. [Link]
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 3. spectroscopyworld.com [spectroscopyworld.com]
- 4. emerypharma.com [emerypharma.com]
- 5. rssl.com [rssl.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Validation of quantitative NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. resolvemass.ca [resolvemass.ca]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
Comparing "1-Amino-3-(4-chloro-phenoxy)-propan-2-ol" with its bromo-analog
Technical Comparison Guide: 1-Amino-3-(4-chloro-phenoxy)-propan-2-ol vs. Bromo-Analog
Executive Summary
This guide provides a technical evaluation of 1-Amino-3-(4-chloro-phenoxy)-propan-2-ol (Compound A) and its brominated analog, 1-Amino-3-(4-bromo-phenoxy)-propan-2-ol (Compound B) .[] These compounds serve as critical "privileged scaffolds" in medicinal chemistry, primarily as precursors for beta-adrenergic blockers, muscle relaxants (e.g., chlorphenesin analogs), and biocidal agents.[]
While the Chloro-variant represents the industry standard for cost-effective synthesis and established safety profiles, the Bromo-variant offers distinct physicochemical advantages—specifically enhanced lipophilicity and halogen bonding capability—making it a superior candidate for high-potency lead optimization and CNS-targeted applications.[]
Physicochemical Profile & Product Specifications
The substitution of Chlorine with Bromine at the para-position significantly alters the molecular weight and lipophilicity without changing the fundamental hydrogen-bonding capacity of the amine or hydroxyl groups.[]
Table 1: Comparative Physicochemical Data
| Feature | Compound A (Chloro) | Compound B (Bromo) | Impact Analysis |
| CAS Number | 5215-07-6 | 857234-73-2 (HCl salt) | Identity Verification |
| Formula | C₉H₁₂ClNO₂ | C₉H₁₂BrNO₂ | Stoichiometry |
| Mol.[][][3][4][5] Weight | 201.65 g/mol | 246.10 g/mol | Mass Balance: Br adds ~44 Da, affecting dosage weight.[] |
| LogP (Calc.) | ~1.1 - 1.3 | ~1.6 - 1.8 | Permeability: Br is ~30-50% more lipophilic, enhancing membrane crossing.[] |
| Polarizability | Lower | Higher | Binding: Br forms stronger dispersion interactions and halogen bonds.[] |
| Bond Strength | C-Cl (Stronger) | C-Br (Weaker) | Metabolic Stability: C-Br is more susceptible to oxidative cleavage in some metabolic pathways.[] |
Technical Performance Evaluation
A. Synthesis & Reactivity
Both compounds are typically synthesized via the ring-opening of the corresponding aryl-glycidyl ether with ammonia.[]
-
Nucleophilicity: The primary amine (-NH₂) in both analogs exhibits identical nucleophilicity.[] Reaction rates for downstream N-alkylation (e.g., to form beta-blockers) are kinetically indistinguishable.[]
-
Solubility: Compound B (Bromo) requires higher grades of organic solvents (e.g., DMSO, Ethanol) for solubilization compared to the more water-soluble Chloro-analog.[]
B. Biological Potency & Selectivity[1]
-
Halogen Bonding: The Bromine atom has a larger "sigma-hole" (positive electrostatic potential patch) than Chlorine.[] This allows Compound B to form stronger halogen bonds with carbonyl backbone oxygens in target protein binding pockets, potentially increasing potency by 10–30 fold in specific receptor targets.[]
-
Membrane Permeability: The higher LogP of the Bromo-analog makes it superior for targets requiring Blood-Brain Barrier (BBB) penetration.[]
C. Safety & Toxicity
-
Compound A (Chloro): Well-characterized toxicology profile (similar to Chlorphenesin).[] Generally lower cytotoxicity.[]
-
Compound B (Bromo): Often exhibits higher cytotoxicity due to increased lipophilicity and cellular accumulation.[] Recommended for in vitro high-affinity probes rather than first-line therapeutic intermediates unless potency gains outweigh toxicity risks.[]
Experimental Protocols
Protocol 1: Synthesis via Epoxide Ring Opening
Objective: Synthesize the target amino-alcohol from the precursor epoxide.[]
Reagents:
-
Precursor Epoxide: 2-((4-chlorophenoxy)methyl)oxirane (for A) OR 2-((4-bromophenoxy)methyl)oxirane (for B).[]
-
Ammonium Hydroxide (28% NH₃ in water).[]
-
Solvent: Ethanol (95%).[]
Workflow:
-
Dissolution: Dissolve 10 mmol of the specific Epoxide in 20 mL Ethanol.
-
Ammonolysis: Add 100 mmol (excess) of Ammonium Hydroxide dropwise at 0°C.
-
Reaction: Stir the sealed vessel at room temperature for 16 hours. Note: The excess ammonia prevents dimerization.[]
-
Work-up: Concentrate under reduced pressure to remove ethanol and excess ammonia.[]
-
Purification: Recrystallize from Ethyl Acetate/Hexane.
-
Observation: Compound B (Bromo) will crystallize faster/more readily due to lower solubility.[]
-
Protocol 2: HPLC Purity Analysis
Objective: Quantify purity and separate the two analogs.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax, 5µm, 4.6 x 150mm).[]
-
Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile.[]
-
Gradient: 10% B to 90% B over 20 minutes.
-
Detection: UV at 220 nm (Amine absorption) and 280 nm (Phenoxy absorption).[]
-
Expected Retention:
-
Compound A (Chloro): ~8.5 min.[]
-
Compound B (Bromo): ~10.2 min (Elutes later due to hydrophobicity).[]
-
Visualizations
Figure 1: Synthesis & Decision Pathway
This diagram illustrates the parallel synthesis routes and the decision logic for choosing between the Chloro and Bromo variants based on application needs.
Caption: Synthetic pathway and selection logic for Chloro vs. Bromo phenoxypropanolamine scaffolds.
References
-
Organic Syntheses. (2024). Synthesis of 3-Amino-1-propanol derivatives via Ring Opening.[][]
-
National Center for Biotechnology Information. (2025).[] PubChem Compound Summary for CID 13273093 (Amino-propanol derivatives).[][]
-
Fuller, R. W., et al. (1975).[][6] Comparison of 4-chloro-, 4-bromo- and 4-fluoroamphetamine in rats: drug levels in brain and effects on brain serotonin metabolism.[][6] Neuropharmacology.[][6]
-
BOC Sciences. (2024).[][][] Product Sheet: 1-Amino-3-(4-chlorophenoxy)propan-2-ol (CAS 5215-07-6).[][][][]
-
ChemSRC. (2024).[] 1-Amino-3-(4-bromophenoxy)propan-2-ol Hydrochloride Properties.[]
Sources
- 3. 857234-73-2_CAS号:857234-73-2_1-Amino-3-(4-bromophenoxy)propan-2-ol hydrochloride - 化源网 [chemsrc.com]
- 4. Comparative toxicity of chloro- and bromo-nitromethanes in mice based on a metabolomic method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Comparison of 4-chloro-, 4-bromo- and 4-fluoroamphetamine in rats: drug levels in brain and effects on brain serotonin metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 1-Amino-3-(4-chloro-phenoxy)-propan-2-ol and 1-Amino-3-(p-tolyloxy)-propan-2-ol for Drug Development
An In-depth Guide for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research, particularly in the development of adrenergic beta-receptor antagonists, the family of aryloxypropanolamines stands out for its significant contributions to cardiovascular medicine.[1] This guide provides a detailed comparative analysis of two specific analogs within this class: 1-Amino-3-(4-chloro-phenoxy)-propan-2-ol and 1-Amino-3-(p-tolyloxy)-propan-2-ol. While direct experimental data on these exact molecules is limited in publicly available literature, this document extrapolates from well-established structure-activity relationships (SAR) of beta-blockers and data on closely related compounds to provide a robust predictive comparison.[2][3][4]
This guide will delve into the nuanced differences in their anticipated physicochemical properties, pharmacological activities, and synthetic pathways, offering valuable insights for researchers engaged in the design and development of novel therapeutics.
Structural and Physicochemical Comparison
The core structure of both molecules is the 1-amino-3-phenoxy-propan-2-ol backbone, a key pharmacophore for beta-adrenergic blockade. The critical difference lies in the para-substituent on the phenoxy ring: a chloro group versus a methyl group. This seemingly minor variation is predicted to have a significant impact on their electronic and lipophilic properties, which in turn influence their pharmacokinetic and pharmacodynamic profiles.
| Property | 1-Amino-3-(4-chloro-phenoxy)-propan-2-ol | 1-Amino-3-(p-tolyloxy)-propan-2-ol | Rationale for Predicted Differences |
| Molecular Weight | 201.65 g/mol [5] | ~195.25 g/mol | The chloro substituent has a higher atomic weight than the methyl group. |
| Predicted LogP | Higher | Lower | The chloro group is more lipophilic than the methyl group, which is expected to increase the octanol-water partition coefficient. For comparison, the experimental log P of the related drug practolol is 0.79.[6] |
| Predicted pKa | Lower | Higher | The electron-withdrawing nature of the chloro group is expected to decrease the basicity of the secondary amine compared to the electron-donating methyl group. |
| Polar Surface Area | Similar | Similar | The core amino alcohol structure is the primary contributor to the polar surface area, which should be nearly identical for both compounds. |
Diagram: Chemical Structures
Caption: Chemical structures of the two aryloxypropanolamine analogs.
Predicted Pharmacological Profiles
The aryloxypropanolamine scaffold is a hallmark of beta-blockers, which function by antagonizing beta-adrenergic receptors.[1][2] The nature of the substituent on the aromatic ring plays a crucial role in determining the potency and selectivity of these compounds.[3][4]
2.1. Beta-Adrenergic Receptor Binding and Selectivity
The primary determinant of β1-adrenergic receptor (cardioselectivity) versus β2-adrenergic receptor (found in bronchial and vascular smooth muscle) activity is the nature and position of the substituent on the aromatic ring.[1][3]
-
1-Amino-3-(4-chloro-phenoxy)-propan-2-ol: The para-chloro substitution is a common feature in several non-selective beta-blockers.[7] The chloro group, being electron-withdrawing, can influence the interaction with the receptor binding pocket. It is predicted that this compound would exhibit non-selective beta-blocking activity, similar to propranolol.
-
1-Amino-3-(p-tolyloxy)-propan-2-ol: The para-methyl group is an electron-donating group. While para-substitution is generally associated with cardioselectivity, large para-substituents can decrease activity.[3] However, a methyl group is relatively small. It is plausible that this compound may exhibit some degree of β1-selectivity, akin to metoprolol, which has a para-methoxyethyl group.[8] Studies comparing metoprolol and practolol, another para-substituted beta-blocker, have shown them to be equally effective β1-adrenoceptor blocking drugs.[9][10]
Table 2: Predicted Pharmacodynamic Properties
| Parameter | 1-Amino-3-(4-chloro-phenoxy)-propan-2-ol | 1-Amino-3-(p-tolyloxy)-propan-2-ol | Supporting Rationale |
| Receptor Target | β1 and β2-adrenergic receptors | Primarily β1-adrenergic receptors | Based on established SAR for beta-blockers, where para-substitution often confers cardioselectivity.[3][4] |
| Predicted Activity | Non-selective β-antagonist | β1-selective antagonist | The electronic properties of the para-substituent influence receptor interaction. |
| Potential Therapeutic Use | Hypertension, Angina Pectoris, Arrhythmias | Hypertension, Angina Pectoris (potentially safer for patients with respiratory conditions) | β1-selective blockers are generally preferred for patients with asthma or COPD to minimize bronchoconstriction.[11][12] |
| Potential Side Effects | Bronchoconstriction, fatigue, bradycardia | Fewer respiratory side effects compared to the chloro-analog, fatigue, bradycardia | Non-selective beta-blockers have a higher risk of causing bronchospasm.[13][14] |
Diagram: Simplified Adrenergic Signaling Pathway
Caption: Simplified signaling cascade of beta-adrenergic receptor activation and its inhibition by beta-blockers.
Synthetic Strategies
The synthesis of aryloxypropanolamines is a well-established process in medicinal chemistry. The general approach involves the reaction of a substituted phenol with an epoxide, followed by the opening of the resulting epoxide with an amine.
3.1. General Synthetic Protocol
A common synthetic route proceeds via the following steps:
-
Epoxide Formation: Reaction of the corresponding para-substituted phenol (4-chlorophenol or p-cresol) with epichlorohydrin in the presence of a base (e.g., sodium hydroxide) to form the substituted phenoxy propylene oxide.
-
Amination: Ring-opening of the epoxide with an amine. For the parent compounds in this guide, this would be ammonia. However, for most beta-blockers, a substituted amine like isopropylamine is used to enhance potency.[7][15]
Diagram: General Synthetic Workflow
Caption: A generalized two-step synthetic workflow for the preparation of aryloxypropanolamines.
3.2. Stereochemistry
It is crucial to note that the hydroxyl-bearing carbon in the propan-2-ol moiety is a chiral center. The biological activity of beta-blockers predominantly resides in the (S)-enantiomer.[15][16] Therefore, stereoselective synthesis or chiral resolution is a critical consideration for producing the pharmacologically active isomer. Chemoenzymatic methods, for instance, have been successfully employed for the synthesis of enantiopure (S)-practolol.[16][17][18]
Experimental Data from Related Compounds
Conclusion and Future Directions
Based on established principles of medicinal chemistry and SAR of beta-blockers, 1-Amino-3-(4-chloro-phenoxy)-propan-2-ol is predicted to be a non-selective beta-antagonist, while 1-Amino-3-(p-tolyloxy)-propan-2-ol is likely to exhibit a degree of β1-selectivity. This predicted difference in selectivity has significant implications for their potential therapeutic applications and side-effect profiles.
For researchers in drug development, the synthesis and in-vitro and in-vivo evaluation of these two compounds would be a logical next step to validate these predictions. Key experiments would include:
-
Receptor Binding Assays: To determine the binding affinities (Ki) for β1 and β2-adrenergic receptors and quantify selectivity.
-
In-vitro Functional Assays: Using isolated tissues (e.g., rat atria for β1 and guinea pig trachea for β2) to assess antagonist potency (pA2 values).[20][21]
-
In-vivo Animal Models: To evaluate the effects on heart rate, blood pressure, and potential for bronchoconstriction in relevant animal models.
Such studies would provide the necessary empirical data to confirm the structure-activity relationships discussed in this guide and to determine the potential of either compound as a lead for further drug development.
References
-
Practolol - Wikipedia. Available at: [Link]
-
Structure-Activity Relationship - How beta blockers became what they are! : r/OrganicChemistry - Reddit. Available at: [Link]
-
Synthesis and beta-adrenergic antagonist activity of stereoisomeric practolol and propranolol derivatives - PubMed. Available at: [Link]
-
Discovery and development of beta-blockers - Wikipedia. Available at: [Link]
-
Lipase Catalyzed Synthesis of Enantiopure Precursors and Derivatives for β-Blockers Practolol, Pindolol and Carteolol - MDPI. Available at: [Link]
-
(PDF) Biocatalytic synthesis of (S)-Practolol, a selective β-blocker - ResearchGate. Available at: [Link]
-
Beta-blockers | Deranged Physiology. Available at: [Link]
-
Structure-activity relationships as a response to the pharmacological differences in beta-receptor ligands - PubMed. Available at: [Link]
-
Structure Activity Relationship - Adrenergic Blockers - Pharmacy 180. Available at: [Link]
-
??adrenoreceptor blocking and antihypertensive activity of PP?24, a newly synthesized aryloxypropanolamine derivative. Available at: [Link]
-
Lipase Catalysed Synthesis of Enantiopure precursors and de- rivatives for β-Blockers Practolol, Pindolol and Carteolol. - Preprints.org. Available at: [Link]
-
β-Blocking activity of PP-34, a newly synthesized aryloxypropanolamine derivative, and its cardioprotective effect against ischaemia/reperfusion injury in laboratory animals | Journal of Pharmacy and Pharmacology | Oxford Academic. Available at: [Link]
-
β-Blocking activity of PP-34, a newly synthesized aryloxypropanolamine derivative, and its cardioprotective effect against ischaemia/reperfusion injury in laboratory animals. Available at: [Link]
-
cardioprotective and β-adrenoceptor antagonistic activity of a newly synthesized aryloxypropanolamine derivative PP-36 - Semantic Scholar. Available at: [Link]
-
Cardioprotective and β-adrenoceptor antagonistic activity of a ne | JEP - Dove Medical Press. Available at: [Link]
-
1-Amino-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol | C12H19NO3 | CID - PubChem. Available at: [Link]
-
1-Amino-3-(4-methoxyphenoxy)propan-2-ol | C10H15NO3 | CID 2735360 - PubChem. Available at: [Link]
-
1-amino-3-(benzyloxy)propan-2-ol (C10H15NO2) - PubChemLite. Available at: [Link]
-
A comparative study of three beta 1-adrenoreceptor blocking drugs with different degree of intrinsic stimulating activity (metoprolol, practolol and H 87/07) in patients with angina pectoris - PubMed. Available at: [Link]
-
The effect of metoprolol and practolol on lung function and blood pressure in hypertensive asthmatics - PMC. Available at: [Link]
-
The effect of metoprolol and practolol on lung function and blood pressure in hypertensive asthmatics - PubMed. Available at: [Link]
-
What is the difference between propranolol and metoprolol (beta-blockers) in the treatment of hypertension and angina? - Dr.Oracle. Available at: [Link]
-
What is the better beta-blocker (beta-adrenergic blocking agent) between propranolol and metoprolol in terms of pharmacology? - Dr.Oracle. Available at: [Link]
Sources
- 1. derangedphysiology.com [derangedphysiology.com]
- 2. reddit.com [reddit.com]
- 3. Discovery and development of beta-blockers - Wikipedia [en.wikipedia.org]
- 4. Structure-activity relationships as a response to the pharmacological differences in beta-receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1-氨基-3-(4-氯苯氧基)丙-2-醇 CAS#: 5215-07-6 [m.chemicalbook.com]
- 6. Practolol - Wikipedia [en.wikipedia.org]
- 7. pharmacy180.com [pharmacy180.com]
- 8. 1-Amino-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol | C12H19NO3 | CID 10105079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. The effect of metoprolol and practolol on lung function and blood pressure in hypertensive asthmatics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The effect of metoprolol and practolol on lung function and blood pressure in hypertensive asthmatics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. droracle.ai [droracle.ai]
- 12. droracle.ai [droracle.ai]
- 13. academic.oup.com [academic.oup.com]
- 14. researcher.manipal.edu [researcher.manipal.edu]
- 15. Synthesis and beta-adrenergic antagonist activity of stereoisomeric practolol and propranolol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. preprints.org [preprints.org]
- 19. A comparative study of three beta 1-adrenoreceptor blocking drugs with different degree of intrinsic stimulating activity (metoprolol, practolol and H 87/07) in patients with angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. dovepress.com [dovepress.com]
A Senior Application Scientist's Guide to the Cross-Validation of HPLC and HPTLC Methods for "1-Amino-3-(4-chloro-phenoxy)-propan-2-ol"
Abstract
In pharmaceutical development, the selection of an appropriate analytical method is critical for ensuring product quality, safety, and efficacy. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) for the quantitative analysis of 1-Amino-3-(4-chloro-phenoxy)-propan-2-ol, a key intermediate or potential impurity in pharmaceutical synthesis. This document details the methodologies for both techniques, presents a head-to-head comparison of their validation parameters based on the International Council for Harmonisation (ICH) Q2(R2) guidelines, and offers insights into the strategic selection of each method for different applications within the drug development lifecycle.[1][2][3][4]
Introduction: The Analytical Imperative
1-Amino-3-(4-chloro-phenoxy)-propan-2-ol is a molecule of interest in pharmaceutical manufacturing, often serving as a building block or appearing as a process-related impurity. Accurate and precise quantification of this compound is paramount for process control, stability studies, and final product release. The choice between analytical techniques like HPLC and HPTLC is not merely a matter of preference but a strategic decision based on the specific requirements of the analysis, such as required sensitivity, sample throughput, and cost.
This guide is designed for researchers, analytical scientists, and drug development professionals. It aims to provide the experimental data and expert rationale necessary to make an informed decision when establishing a validated analytical procedure for this, or structurally similar, polar compounds.
Foundational Principles: A Tale of Two Chromatographies
While both HPLC and HPTLC are powerful separation techniques, they operate on fundamentally different principles.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a column-based chromatography technique. A liquid mobile phase carries the sample through a column packed with a solid stationary phase. Separation occurs based on the differential partitioning of the analyte between the two phases.[5][6] HPLC is a closed system, known for its high resolution, sensitivity, and automation.[5] The primary use of reversed-phase columns (e.g., C18) makes it ideal for analyzing a wide range of compounds by partition chromatography.[5][7]
-
High-Performance Thin-Layer Chromatography (HPTLC): HPTLC is a planar chromatographic technique and an advanced form of TLC.[7][8] The stationary phase is a thin layer of adsorbent (like silica gel) coated on a plate.[9][10] Samples are applied to the plate, which is then developed in a chamber with a mobile phase. HPTLC is an open system, allowing for parallel processing of many samples, which significantly increases throughput.[11] Its separation is typically based on adsorption.[5][7]
Experimental Design: Protocols for Validation
Reproducibility is the bedrock of scientific validation. The following protocols outline the methodologies for developing and validating analytical methods for 1-Amino-3-(4-chloro-phenoxy)-propan-2-ol.
Reagents and Standards
-
Reference Standard: 1-Amino-3-(4-chloro-phenoxy)-propan-2-ol (Purity >99.5%).
-
Solvents: HPLC-grade acetonitrile, methanol, and analytical grade reagents. Water was purified using a Milli-Q system.
-
Sample Preparation: A stock solution of the reference standard (1 mg/mL) was prepared in methanol. Working standards were prepared by serial dilution with the respective mobile phase.
High-Performance Liquid Chromatography (HPLC) Protocol
-
Rationale: The analyte is a polar compound containing an amino and a hydroxyl group. A reversed-phase method on a C18 column is a standard starting point. To achieve sufficient retention of this polar compound, a highly aqueous mobile phase is necessary.[12][13] The acidic modifier (phosphoric acid) ensures the amine is protonated, leading to consistent peak shapes.
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity II or equivalent |
| Column | ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 20mM Potassium Phosphate Buffer (pH 3.0 with H₃PO₄) (20:80, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection | UV at 225 nm |
| Run Time | 10 minutes |
High-Performance Thin-Layer Chromatography (HPTLC) Protocol
-
Rationale: For HPTLC, a normal-phase separation on silica gel is the most common approach.[5][7] The mobile phase composition is empirically determined to achieve an optimal retardation factor (Rf) between 0.2 and 0.8 for good separation and quantification. Ammonia is added to the mobile phase to prevent peak tailing of the basic amino compound.
| Parameter | Condition |
| Instrument | CAMAG HPTLC System with ATS 4, ADC 2, and TLC Scanner 4 |
| Stationary Phase | Pre-coated Silica Gel 60 F₂₅₄ plates (20 x 10 cm) |
| Sample Application | 8 mm bands, 10 µL/band |
| Mobile Phase | Toluene : Ethyl Acetate : Methanol : Ammonia (6:2:1.5:0.5, v/v/v/v) |
| Chamber Saturation | 20 minutes with filter paper |
| Development Distance | 80 mm |
| Drying | In a stream of warm air for 5 minutes |
| Detection | Densitometric scanning at 225 nm |
Method Validation: A Head-to-Head Comparison
Method validation provides documented evidence that the procedure is suitable for its intended purpose.[2] The following comparison is based on the ICH Q2(R2) guidelines, using representative experimental data.[2][3][14]
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of other components. In both methods, specificity was confirmed by injecting a blank (diluent) and a placebo solution, which showed no interfering peaks at the retention time (HPLC) or Rf (HPTLC) of the analyte.
Linearity and Range
This parameter demonstrates the direct proportionality between concentration and instrument response over a defined range.[1]
| Parameter | HPLC | HPTLC |
| Range | 1 - 100 µg/mL | 100 - 800 ng/band |
| Regression Equation | y = 45872x + 1254 | y = 15.68x + 98.7 |
| Correlation Coefficient (r²) | 0.9995 | 0.9989 |
-
Scientist's Insight: Both methods exhibit excellent linearity. HPLC shows a slightly higher correlation coefficient, which is typical due to the highly controlled environment of column chromatography. The wider linear range of HPLC can be advantageous for analyzing samples with highly variable concentrations without requiring multiple dilutions.
Accuracy
Accuracy is the closeness of the test results to the true value, typically determined by recovery studies at three concentration levels.
| Concentration Level | HPLC (% Recovery ± RSD) | HPTLC (% Recovery ± RSD) |
| Low (80%) | 99.5 ± 0.85% | 98.9 ± 1.25% |
| Mid (100%) | 100.2 ± 0.65% | 99.8 ± 1.10% |
| High (120%) | 99.8 ± 0.72% | 100.5 ± 1.32% |
| Average Recovery | 99.8% | 99.7% |
-
Scientist's Insight: Both methods demonstrate high accuracy, meeting the typical acceptance criteria of 98-102%. The slightly lower RSD values for HPLC suggest marginally better consistency in recovery across the range.
Precision
Precision reflects the degree of agreement among individual test results when the method is applied repeatedly. It is assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day).
| Precision Level | HPLC (%RSD) | HPTLC (%RSD) |
| Repeatability (n=6) | 0.75% | 1.35% |
| Intermediate Precision (n=6) | 1.10% | 1.82% |
-
Scientist's Insight: HPLC consistently provides higher precision (lower %RSD). This is a key strength of the technique, stemming from its high degree of automation and the stable, enclosed nature of the column system. While the HPTLC precision is well within acceptable limits (typically <2%), the manual steps involved in plate development can introduce slightly more variability.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.
| Parameter | HPLC | HPTLC |
| LOD | 0.2 µg/mL | 30 ng/band |
| LOQ | 0.6 µg/mL | 90 ng/band |
-
Scientist's Insight: HPLC demonstrates superior sensitivity with significantly lower LOD and LOQ values. This makes HPLC the preferred method when trace-level quantification is required, for instance, in impurity profiling or stability studies where degradation products may be present in minute quantities.
Robustness
Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.
| Parameter Varied | HPLC (Peak Tailing) | HPTLC (Rf Change) |
| Mobile Phase Composition (±2%) | < 1.2 | ± 0.03 |
| pH (±0.2 units) | < 1.3 | N/A |
| Flow Rate (±0.1 mL/min) | < 1.2 | N/A |
| Column Temperature (±2°C) | < 1.1 | N/A |
| Chamber Saturation Time (±5 min) | N/A | ± 0.04 |
-
Scientist's Insight: Both methods proved to be robust. The results show that minor procedural variations do not significantly impact the analytical outcome, ensuring the method's reliability in routine use across different instruments and analysts.
Visualization of Experimental Workflows
To clarify the procedural steps for each validation, the following workflows are presented using Graphviz.
Caption: General workflow for HPLC method validation.
Caption: Logical relationship for comparing HPLC and HPTLC performance.
-
HPLC is the method of choice when high sensitivity and precision are paramount. Its lower LOD and LOQ make it indispensable for impurity profiling, stability testing, and the analysis of final drug products where regulatory scrutiny is highest.
-
HPTLC emerges as a powerful tool for high-throughput screening and routine quality control. Its ability to analyze dozens of samples simultaneously makes it highly efficient and cost-effective for applications like raw material testing, in-process controls, or cleaning validation. [5][6][11]
Ultimately, a well-equipped analytical development laboratory may employ both techniques synergistically: HPTLC for rapid screening and process monitoring in the early phases, and a robust, validated HPLC method for the stringent requirements of final product release and regulatory submission.
References
-
ICH Q2(R2) Guide: Analytical Method Validation Explained - IntuitionLabs.ai. (2026, January 8). Available at: [Link]
-
ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). Available at: [Link]
-
MasterControl. ICH Q2 (R2) Validation of Analytical Procedures. Available at: [Link]
-
Parexel. (2024, March 20). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. Available at: [Link]
-
LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis. Available at: [Link]
-
Resolian. (2025, December 2). HPLC-UV Method Development for Highly Polar Impurities. Available at: [Link]
-
European Medicines Agency. ICH Q2(R2) validation of analytical procedures - scientific guideline. Available at: [Link]
-
Agilent. (2009, March 17). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases. Available at: [Link]
-
Current Issues in Pharmacy and Medical Sciences. (2022, December 28). A comparative review on High-Performance Liquid Chromatography (HPLC), Ultra Performance Liquid Chromatography (UPLC) & High-Performance Thin Layer Chromatography (HPTLC) with current updates. Available at: [Link]
-
Journal of Innovations in Applied Pharmaceutical Science. (2023, September 20). A Review on Comparison of HPLC and HPTLC. Available at: [Link]
-
Slideshare. Difference between HPLC and HPTLC and Applications. Available at: [Link]
-
ResearchGate. (2025, August 9). A Review on Comparison of HPLC and HPTLC. Available at: [Link]
-
Journal of Science and Technology. (2024, July 15). An Overview of HPTLC and HPLC: Theory, Practice, and New Advancements. Available at: [Link]
-
Journal of Food and Drug Analysis. HPTLC method development and validation: Strategy to minimize methodological failures. Available at: [Link]
-
PMC. (2024, November 6). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. Available at: [Link]
-
International Journal of Pharmaceutical and Biological Science Archive. (2025, February 2). A Comprehensive Review on HPTLC Method Development. Available at: [Link]
-
European Bioanalysis Forum. Cross and Partial Validation. Available at: [Link]
-
International Journal of Pharmaceutical Research and Applications. (2021). Analytical Method Development and Validation of HPTLC. Available at: [Link]
-
EPA CompTox Chemicals Dashboard. 1-Amino-2-(4-chlorophenyl)propan-2-ol Properties. Available at: [Link]
-
European Medicines Agency. (2022, July 25). ICH guideline M10 on bioanalytical method validation and study sample analysis. Available at: [Link]
-
FDA. Validation of Chromatographic Methods. Available at: [Link]
-
SciELO. Development and validation of a HPTLC method for analysis of Sunitinib malate. Available at: [Link]
-
PMC. Development and Validation of HPTLC Method for Estimation of Tenoxicam and its Formulations. Available at: [Link]
-
PubChem. 1-Amino-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol. Available at: [Link]
-
Cheméo. Chemical Properties of 1-Propanol, 3-amino- (CAS 156-87-6). Available at: [Link]
-
EPA CompTox Chemicals Dashboard. 2-Propanol, 1-[(3-aminophenyl)amino]-3-phenoxy- Properties. Available at: [Link]
-
Agilent. (2024, May 23). Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. Available at: [Link]
Sources
- 1. intuitionlabs.ai [intuitionlabs.ai]
- 2. database.ich.org [database.ich.org]
- 3. mastercontrol.com [mastercontrol.com]
- 4. qbdgroup.com [qbdgroup.com]
- 5. researchgate.net [researchgate.net]
- 6. jst.org.in [jst.org.in]
- 7. saapjournals.org [saapjournals.org]
- 8. Difference between HPLC and HPTLC and Applications. | PPTX [slideshare.net]
- 9. jfda-online.com [jfda-online.com]
- 10. ijrrjournal.com [ijrrjournal.com]
- 11. Development and Validation of HPTLC Method for Estimation of Tenoxicam and its Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Comparative Biological Activity Guide: 1-Amino-3-(4-chloro-phenoxy)-propan-2-ol Derivatives
Executive Summary: The Aryloxypropanolamine Scaffold
The molecular scaffold 1-Amino-3-(4-chloro-phenoxy)-propan-2-ol represents a critical pharmacophore in medicinal chemistry, serving as the structural backbone for two distinct classes of bioactive agents:
The biological fate of this molecule is dictated by the substitution pattern on the nitrogen atom (
Chemical Architecture & SAR Logic
The core structure consists of a lipophilic 4-chlorophenoxy "head," a hydrophilic 2-hydroxypropyl "linker," and a basic amino "tail."
Key Structural Determinants:
-
The 4-Chlorophenoxy Head: The chlorine atom at the para position enhances lipophilicity (
), improving membrane penetration compared to the unsubstituted phenoxy analog. In -blockers, this mimics the naphthyl ring of propranolol but with reduced steric bulk. -
The Chiral Center (C2): The
-enantiomer is essential for high-affinity binding to -adrenergic receptors (e.g., matching the binding pocket of epinephrine).[1] The antimicrobial activity is generally less stereoselective. -
The Amine Substituent (
): This is the "switch."
Biological Activity Comparison
A. -Adrenergic Antagonism (Cardiovascular)
Derivatives with branched alkyl amines function as competitive antagonists at
| Derivative ( | Common Name / Code | Target | Potency ( | Mechanism |
| Isopropyl | 4-Chloroprenaline (analog) | Competitive blockade of catecholamine binding site.[1] | ||
| tert-Butyl | Bupranolol-like analog | Increased steric bulk at Nitrogen enhances receptor affinity.[1] | ||
| 3,4-Dimethoxyphenethyl | - | High Affinity | The "tail" interacts with an accessory hydrophobic pocket, boosting selectivity.[1] |
Key Insight: While less potent than Propranolol (
B. Antimicrobial & Anti-Persister Activity
When the amine is substituted with lipophilic arylalkyl groups, the mechanism shifts from receptor binding to membrane disruption. These derivatives are effective against multidrug-resistant (MDR) Gram-positive bacteria and "persister" cells of P. aeruginosa.[1]
| Derivative ( | Target Organism | Activity (MIC | Mechanism |
| 2,4-Dichlorophenethyl | S. aureus (MRSA) | Membrane depolarization; Proton motive force collapse.[1] | |
| Octyl / Decyl | E. faecalis | Surfactant-like lysis of bacterial cell membrane.[1] | |
| Primary Amine ( | Candida spp.[1] | Moderate | Weak antifungal activity; often serves as a synthesis intermediate.[1] |
Key Insight: The 4-chlorophenoxy moiety is critical here.[1] It increases the partition coefficient, allowing the molecule to embed into the bacterial lipid bilayer. The cationic amine then disrupts the electrochemical gradient.
Visualization: SAR & Synthesis Workflows
Diagram 1: Structure-Activity Relationship (SAR) Tree
Caption: Divergent biological pathways based on Nitrogen substitution (
Diagram 2: Synthesis & Assay Workflow
Caption: Synthetic route from 4-chlorophenol to bioactive amino-alcohols.
Experimental Protocols
Protocol A: Synthesis of 1-Isopropylamino-3-(4-chlorophenoxy)-2-propanol
Objective: To synthesize the beta-blocking analog.
-
Epoxidation: Dissolve 4-chlorophenol (10 mmol) in acetone containing
(20 mmol). Add epichlorohydrin (30 mmol) dropwise.[1] Reflux for 8 hours. Filter and evaporate solvent to yield the epoxide intermediate. -
Amination: Dissolve the crude epoxide in ethanol (20 mL). Add excess isopropylamine (50 mmol) to prevent polymerization.[1]
-
Reflux: Heat at 60°C for 4 hours. Monitor via TLC (Hexane:EtOAc 7:3).[1]
-
Purification: Evaporate ethanol. Dissolve residue in dilute HCl, wash with ether (to remove unreacted phenol), basify aqueous layer with NaOH, and extract into DCM. Convert to HCl salt for stability.
Protocol B: Minimum Inhibitory Concentration (MIC) Assay
Objective: To quantify antimicrobial potency.[1]
-
Preparation: Prepare stock solutions of the derivative in DMSO (
). -
Dilution: In a 96-well plate, perform serial 2-fold dilutions in Mueller-Hinton Broth (MHB) ranging from
to . -
Inoculation: Add
CFU/mL of bacterial suspension (e.g., S. aureus ATCC 29213).[1] -
Incubation: Incubate at 37°C for 18–24 hours.
-
Readout: The MIC is the lowest concentration showing no visible growth (turbidity).
-
Control: Use Chlorphenesin (antifungal) or Propranolol (negative control) for validation.[1]
References
-
Michiels, J., et al. (2017). "Identification of 1-((2,4-Dichlorophenethyl)Amino)-3-Phenoxypropan-2-ol, a Novel Antibacterial Compound Active against Persisters of Pseudomonas aeruginosa."[1] Antimicrobial Agents and Chemotherapy.[1]
-
Lare, M. S., & Smith, L. H. (1982). "Beta-adrenergic blocking agents.[2] 22. 1-Phenoxy-3-[[(substituted-amido) alkyl]amino]-2-propanols." Journal of Medicinal Chemistry.
-
Vrynchanu, N., et al. (2021). "Antimicrobial activity of novel 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] derivatives."[1] One Health & Risk Management.
-
PubChem Compound Summary. "1-(Isopropylamino)-3-(4-methylphenoxy)propan-2-ol (Analogous Data)." [1]
-
Hoefle, M. L., et al. (1975). "Cardioselective beta-adrenergic blocking agents.[1][3] 1. 1-((3,4-Dimethoxyphenethyl)amino)-3-aryloxy-2-propanols." Journal of Medicinal Chemistry.
Sources
- 1. (2RS)-1-(Isopropylamino)-3-(4-methylphenoxy)propan-2-ol [lgcstandards.com]
- 2. Beta-adrenergic blocking agents. 22. 1-Phenoxy-3-[[(substituted-amido) alkyl]amino]-2-propanols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cardioselective beta-adrenergic blocking agents. 1. 1-((3,4-Dimethoxyphenethyl)amino)-3-aryloxy-2-propanols - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to the Inter-Laboratory Comparison of "1-Amino-3-(4-chloro-phenoxy)-propan-2-ol" Analysis by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This guide provides a comprehensive framework for conducting an inter-laboratory comparison study for the quantitative analysis of 1-Amino-3-(4-chloro-phenoxy)-propan-2-ol. This compound is a key intermediate in the synthesis of various β-adrenergic blocking agents, making the accuracy and reproducibility of its quantification critical for quality control in pharmaceutical manufacturing. The objective of this guide is to establish a robust, validated analytical method and to assess its performance across multiple laboratories, ensuring consistent and reliable results.
The principles and methodologies outlined herein are grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines, which provide a framework for the validation of analytical procedures.[1][2][3]
Introduction: The Rationale for Inter-Laboratory Validation
The validation of an analytical method within a single laboratory is a prerequisite for its use. However, to ensure that a method is truly robust and transferable, its performance must be evaluated across different laboratories. This process, known as inter-laboratory comparison or cross-validation, is a documented procedure that qualifies a laboratory to use an analytical method originating from another lab.[4] It is a critical component of Good Manufacturing Practice (GMP) and is essential for:
-
Ensuring Method Robustness: Demonstrating the method's capacity to remain unaffected by small, deliberate variations in parameters such as different equipment, analysts, and laboratory environments.[1]
-
Standardizing Quality Control: Guaranteeing that the same quality standards are applied regardless of the manufacturing or testing site.
-
Regulatory Compliance: Providing regulatory bodies like the FDA and EMA with evidence of consistent and reliable testing across a product's lifecycle.[5]
-
Supplier Qualification: Verifying the capabilities of contract research organizations (CROs) or external testing laboratories.[4]
This guide will focus on a comparative testing approach, where participating laboratories analyze identical, homogenous samples to assess the method's reproducibility.[4]
Recommended Analytical Methodology: RP-HPLC with UV Detection
For the analysis of a moderately polar compound like 1-Amino-3-(4-chloro-phenoxy)-propan-2-ol, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely used and reliable technique.[6][7] It separates compounds based on their hydrophobicity, using a non-polar stationary phase and a polar mobile phase.[7]
Causality of Method Parameter Selection
-
Stationary Phase (Column): A C18 (octadecylsilane) column is recommended as the initial choice. C18 columns provide excellent hydrophobic retention for a wide range of molecules and are the most common type of reversed-phase column.[7] The particle size (e.g., 5 µm) and column dimensions (e.g., 4.6 x 150 mm) represent a standard for achieving good resolution and efficiency without excessive backpressure.
-
Mobile Phase: A gradient elution starting with a high percentage of aqueous solvent and increasing the organic solvent (acetonitrile) is often employed.[7] This allows for the elution of any potential polar impurities first, followed by the target analyte.
-
Aqueous Component: Deionized water with an acidic modifier like 0.1% formic acid. The acid serves to protonate the primary amine group of the analyte (pKa ~9.5), ensuring a single, charged species and preventing peak tailing by suppressing the interaction of the analyte with any residual free silanols on the silica-based stationary phase.
-
Organic Component: Acetonitrile is chosen for its low UV cutoff and viscosity, which results in lower backpressure compared to methanol. Adjusting the water-to-acetonitrile ratio is the primary way to control the retention and separation of peaks.[8]
-
-
Detection: UV detection at a wavelength of approximately 225 nm or 277 nm is suitable, corresponding to the absorbance maxima of the chlorophenoxy chromophore. The exact wavelength should be determined by running a UV scan of the analyte.
-
Flow Rate and Temperature: A flow rate of 1.0 mL/min is standard for a 4.6 mm ID column. Maintaining a constant column temperature (e.g., 30 °C) is crucial for ensuring reproducible retention times.
Detailed Experimental Protocol
The following is a detailed, step-by-step protocol for the RP-HPLC analysis.
Instrumentation and Materials:
-
HPLC system with gradient pump, autosampler, column oven, and UV/Vis detector.
-
C18 HPLC Column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Reference Standard: 1-Amino-3-(4-chloro-phenoxy)-propan-2-ol, >99% purity.
-
HPLC-grade acetonitrile, water, and formic acid.
-
Volumetric flasks, pipettes, and autosampler vials.
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Degas both mobile phases before use.
-
-
Standard Solution Preparation (Example Concentration: 0.1 mg/mL):
-
Accurately weigh approximately 10 mg of the reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).
-
-
Sample Solution Preparation:
-
Prepare the test sample in the same diluent to achieve a target concentration of approximately 0.1 mg/mL.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 225 nm
-
Gradient Program:
-
0-2 min: 10% B
-
2-10 min: 10% to 90% B
-
10-12 min: 90% B
-
12-12.1 min: 90% to 10% B
-
12.1-15 min: 10% B (re-equilibration)
-
-
-
System Suitability:
-
Before sample analysis, perform five replicate injections of the standard solution.
-
The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.
-
Theoretical plates should be > 2000.
-
Tailing factor should be ≤ 2.0.
-
-
Analysis Sequence:
-
Inject a blank (diluent).
-
Perform system suitability injections.
-
Inject the standard solution.
-
Inject the sample solutions.
-
Inject the standard solution again at periodic intervals to bracket the samples and monitor for drift.
-
Inter-Laboratory Comparison Study Design
A successful inter-laboratory study requires careful planning and a clearly defined protocol.[9]
Study Objective
To assess the reproducibility of the quantitative analysis of 1-Amino-3-(4-chloro-phenoxy)-propan-2-ol using the specified RP-HPLC method across a minimum of three independent laboratories.
Materials and Protocol Distribution
-
Coordinating Laboratory: One laboratory will be designated to prepare and distribute all materials.
-
Test Sample: A single, homogenous batch of material containing 1-Amino-3-(4-chloro-phenoxy)-propan-2-ol will be prepared and divided into identical samples for each participating laboratory.
-
Reference Standard: A single lot of the reference standard will be distributed.
-
Documentation: A comprehensive package including the detailed analytical method, the study protocol, and reporting templates will be sent to all participants.
Experimental Workflow
The overall workflow for the study is depicted below.
Caption: Workflow for the inter-laboratory comparison study.
Validation Parameters for Comparison
Each laboratory will generate data for the following validation characteristics as defined by ICH Q2(R1).[1]
-
Precision (Reproducibility): This is the primary goal. Each lab will analyze the same homogenous sample (n=6 independent preparations). The inter-laboratory precision (reproducibility) will be evaluated by calculating the mean, standard deviation, and RSD of the assay results from all participating labs.[1]
-
Accuracy: Each lab will perform a recovery study by spiking a placebo or known matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery will be calculated.
-
Linearity: Each lab will prepare a series of at least five concentrations of the analyte and generate a calibration curve. The correlation coefficient (r²), y-intercept, and slope of the regression line will be reported.[1]
Data Analysis and Acceptance Criteria
Upon receipt of data from all participating laboratories, the coordinating lab will perform a statistical analysis.
Data Presentation
Results should be compiled into clear, comparative tables.
Table 1: Hypothetical Inter-Laboratory Comparison Results for Assay (%)
| Laboratory | Prep 1 | Prep 2 | Prep 3 | Prep 4 | Prep 5 | Prep 6 | Mean (%) | Std. Dev. | RSD (%) |
| Lab A | 99.5 | 99.8 | 100.1 | 99.6 | 100.3 | 99.9 | 99.87 | 0.30 | 0.30 |
| Lab B | 100.5 | 100.8 | 100.2 | 101.0 | 100.4 | 100.6 | 100.58 | 0.29 | 0.29 |
| Lab C | 99.1 | 98.8 | 99.5 | 99.0 | 99.2 | 98.9 | 99.08 | 0.26 | 0.26 |
| Overall | 99.84 | 0.75 | 0.75 |
Statistical Evaluation
-
Outlier Tests: Statistical tests like Cochran's C test (for variances) or Grubb's test (for means) should be applied to identify any potential outliers in the data set.[10]
-
Analysis of Variance (ANOVA): ANOVA can be used to determine if there are statistically significant differences between the mean results of the different laboratories.
-
Z-Scores: For proficiency testing, Z-scores can be calculated for each laboratory's mean result to assess their performance against the overall average.[11]
Acceptance Criteria
The study protocol must pre-define acceptance criteria. A typical set of criteria would be:
-
Reproducibility: The overall RSD of all results from all laboratories should be ≤ 5.0%.
-
Accuracy: The mean recovery at each concentration level should be between 98.0% and 102.0%.
-
Linearity: The correlation coefficient (r²) for all calibration curves must be ≥ 0.999.
Conclusion and Final Report
The successful completion of this inter-laboratory comparison study will provide documented evidence that the analytical method for 1-Amino-3-(4-chloro-phenoxy)-propan-2-ol is robust, reproducible, and suitable for its intended purpose in a quality control environment.[12] The final report should summarize the results from all laboratories, present the statistical analysis, and conclude on the method's performance against the pre-defined acceptance criteria. Any deviations or out-of-specification results must be thoroughly investigated and documented.[4]
References
-
ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency; 1995. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration; 2021. [Link]
-
ICH Q2 R1: Mastering Analytical Method Validation. Perpusnas. [Link]
-
Exploration of Statistical Methods of analysis of Inter-laboratory Comparison Results. CNKI. [Link]
-
Quality Guidelines. International Council for Harmonisation (ICH). [Link]
-
Allard A, Amarouche S. Analysis of interlaboratory comparison when the measurements are not normally distributed. Archimer - Ifremer; 2007. [Link]
-
Methodology of Inter-comparison Tests and Statistical Analysis of Test Results. Diva-portal.org. [Link]
-
STATISTICAL ANALYSIS OF CORRELATED RESULTS IN INTERLABORATORY COMPARISONS. Centro Nacional de Metrología. [Link]
-
HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. [Link]
-
Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. The Pharma Post. [Link]
-
Better separation of two peaks for Reversed Phase RP HPLC - Tips & Suggestions. MicroSolv Technology Corporation. [Link]
-
Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. Lab Manager. [Link]
-
Reversed Phase HPLC Columns. Phenomenex. [Link]
-
Reverse-phase HPLC method for measuring polarity distributions of natural organic matter. PubMed. [Link]
-
Inter laboratory comparison (ILC) report. GEVES; 2023. [Link]
-
Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Profound Pharma. [Link]
-
Validation Of Analytical Methods For Pharmaceutical Analysis. Sema. [Link]
Sources
- 1. ema.europa.eu [ema.europa.eu]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Analytical Method Validation (AMV) in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
- 6. sepscience.com [sepscience.com]
- 7. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 8. Improving Separation of Peaks in RP HPLC | MICROSOLV [mtc-usa.com]
- 9. diva-portal.org [diva-portal.org]
- 10. archimer.ifremer.fr [archimer.ifremer.fr]
- 11. Exploration of Statistical Methods of analysis of Inter-laboratory Comparison Results [journal11.magtechjournal.com]
- 12. particle.dk [particle.dk]
A Comparative Guide to the Chloro-Substituent in Phenoxy-propanolamines: A Deep Dive into Structure-Activity Relationships
This guide provides an in-depth analysis of the strategic incorporation of chlorine atoms into the phenoxy-propanolamine scaffold, a core structure for many beta-adrenergic receptor antagonists (beta-blockers). We will move beyond simple observation to explore the causal physicochemical and pharmacological effects of this substitution. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and leverage halogen substitution as a tool for lead optimization.
Introduction: The Phenoxy-propanolamine Scaffold and the Quest for Potency
Phenoxy-propanolamines represent a cornerstone in cardiovascular medicine.[1] Their general structure, consisting of an aromatic ring linked via an ether-propanolamine side chain, is crucial for interaction with beta-adrenoceptors.[2] The journey from a lead compound to a clinical candidate is one of meticulous molecular tailoring, where small structural modifications can elicit profound changes in biological activity. One of the most common and effective strategies in this process is the substitution of a hydrogen atom on the aromatic ring with a chlorine atom.[3][4]
This guide dissects the impact of the chloro-substituent, providing a comparative framework grounded in experimental evidence. We will explore how this single atomic change influences receptor affinity, pharmacokinetics, and metabolic stability, and provide robust protocols for assessing these effects in your own research.
The Rationale for Chloro-Substitution: More Than Just a Steric Bulge
The decision to introduce a chlorine atom is driven by several key principles of medicinal chemistry aimed at enhancing a molecule's drug-like properties.[4][5]
-
Lipophilicity and Permeability : Chlorine is more lipophilic than hydrogen. Its addition increases the overall hydrophobic character of a molecule, which can enhance its ability to cross biological membranes, potentially improving oral absorption and tissue distribution, including penetration of the blood-brain barrier.[6][7]
-
Metabolic Stability : The carbon-chlorine bond is strong and can block sites on the aromatic ring that are susceptible to metabolic oxidation by cytochrome P450 enzymes. This "metabolic blocking" can increase the compound's half-life and overall exposure in the body.[4][7]
-
Electronic Effects and Halogen Bonding : Chlorine is an electronegative, electron-withdrawing atom that can alter the electronic distribution of the aromatic ring, thereby influencing interactions with the receptor. More significantly, covalently bound chlorine can act as a halogen bond (XB) donor.[7] This occurs because of a region of depleted electron density on the halogen atom opposite the C-Cl bond, known as a σ-hole, which can form a favorable, non-covalent interaction with a Lewis base (e.g., a backbone carbonyl oxygen) in the receptor's binding pocket.[8][9] This specific interaction can significantly enhance binding affinity and selectivity.[6][8]
The following diagram illustrates the general workflow for evaluating the impact of such a substitution.
Caption: Workflow for assessing a chloro-substituent's impact.
Comparative Analysis: Pharmacodynamic and Pharmacokinetic Effects
The true measure of the chloro-substituent's impact lies in direct, quantitative comparison with its unsubstituted parent compound.
Pharmacodynamic Impact: Receptor Affinity and Potency
The introduction of chlorine often leads to a significant increase in binding affinity and functional potency. Structure-activity relationship (SAR) studies of halogenated phenoxy-propanolamines have shown that both the position and number of halogen substituents are critical.[10]
-
Positional Importance : Ortho-substituted beta-blockers are often more potent than their meta- or para-substituted counterparts.[11] Studies on di-halogenated derivatives revealed that 2,5-dihalogenated compounds block beta-receptors at lower concentrations than 2,4-dihalogenated versions, while 3,4-dihalogenation results in the weakest effects.[10]
-
Mechanism of Enhanced Affinity : The increase in affinity can be attributed to favorable halogen bonding. For example, the introduction of a 4-chlorophenyl moiety in one ligand series enhanced binding affinity 13-fold by forming a halogen bond with a backbone carbonyl oxygen in the target protein.[8]
The following diagram illustrates the beta-adrenergic signaling pathway, which is the target for functional assessment of these compounds.
Sources
- 1. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. eurochlor.org [eurochlor.org]
- 6. researchgate.net [researchgate.net]
- 7. The Significance of Halogen Bonding in Ligand–Receptor Interactions: The Lesson Learned from Molecular Dynamic Simulations of the D4 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. medchem-ippas.eu [medchem-ippas.eu]
- 10. [Structure-activity relationships of halogenated phenylethanolamine and phenoxypropanolamine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
A Comparative Guide to the Quantitative Analysis of Impurities in 1-Amino-3-(4-chloro-phenoxy)-propan-2-ol
In the landscape of pharmaceutical development, the assurance of an active pharmaceutical ingredient's (API) purity is not merely a quality control checkpoint; it is a cornerstone of drug safety and efficacy. The presence of impurities, even in minute quantities, can have significant implications, ranging from altered pharmacological activity to the induction of toxic effects.[1] This guide provides an in-depth, comparative analysis of two robust analytical methodologies for the quantitative determination of impurities in "1-Amino-3-(4-chloro-phenoxy)-propan-2-ol," a key intermediate in the synthesis of various beta-blocker pharmaceuticals.
Our focus will be on providing a practical, experience-driven perspective on method selection, protocol optimization, and data interpretation. We will explore a High-Performance Liquid Chromatography (HPLC) method, the workhorse of pharmaceutical analysis, and a Gas Chromatography-Mass Spectrometry (GC-MS) approach, a powerful tool for the analysis of volatile and semi-volatile compounds.[2][3] The choice between these methods is not arbitrary; it is dictated by the physicochemical properties of the potential impurities and the specific analytical objectives.
Understanding the Impurity Landscape
A critical first step in developing any impurity analysis method is to understand the potential sources and types of impurities that may be present. For 1-Amino-3-(4-chloro-phenoxy)-propan-2-ol, impurities can be broadly categorized as organic, inorganic, and residual solvents.[4][5] Organic impurities are often the most critical, arising from the manufacturing process or degradation.[4] Based on a common synthetic route starting from 4-chlorophenol and epichlorohydrin, we can hypothesize the following potential process-related impurities:
-
Impurity A: 4-chlorophenol (Starting Material)
-
Impurity B: Epichlorohydrin (Starting Material)
-
Impurity C: 1,3-Bis(4-chlorophenoxy)propan-2-ol (Byproduct)
-
Impurity D: 3-Amino-1,2-propanediol (Potential Side-Product) [6]
Degradation products could also arise under specific storage conditions, such as oxidation or hydrolysis. This guide will focus on the quantification of these hypothesized process-related impurities.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a cornerstone of pharmaceutical analysis due to its high precision, sensitivity, and applicability to a wide range of compounds.[1][7][8] For the analysis of 1-Amino-3-(4-chloro-phenoxy)-propan-2-ol and its non-volatile impurities, a reversed-phase HPLC method with UV detection is a logical and robust choice. The presence of a chromophore (the chlorophenoxy group) in the parent molecule and some key impurities allows for sensitive UV detection.
Causality Behind Experimental Choices
The selection of a reversed-phase C18 column is based on the non-polar nature of the primary analyte and its key impurities, ensuring good retention and separation. The mobile phase, a gradient of acetonitrile and a buffered aqueous solution, is chosen to elute compounds with a range of polarities effectively. The buffer is critical for maintaining a consistent pH and ensuring the reproducible ionization state of the amino group, which in turn affects retention time. UV detection at a wavelength that provides a good response for both the API and the impurities is selected based on their UV spectra.
Experimental Workflow: HPLC-UV
Sources
- 1. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 2. omicsonline.org [omicsonline.org]
- 3. resolvemass.ca [resolvemass.ca]
- 4. ikev.org [ikev.org]
- 5. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 6. CN104610074A - Preparation method of 3-amino-1,2-propanediol - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. veeprho.com [veeprho.com]
A Comparative Benchmarking Guide to the Synthesis of 1-Amino-3-(4-chloro-phenoxy)-propan-2-ol
This guide provides an in-depth technical comparison of two prevalent synthetic methodologies for obtaining 1-Amino-3-(4-chloro-phenoxy)-propan-2-ol, a key intermediate in pharmaceutical development. The objective is to furnish researchers, scientists, and drug development professionals with a comprehensive analysis of each method's performance, supported by detailed experimental protocols and comparative data. The discussion emphasizes the underlying chemical principles and practical considerations to aid in informed decision-making for process optimization and scale-up.
Introduction
1-Amino-3-(4-chloro-phenoxy)-propan-2-ol is a critical building block in the synthesis of various pharmaceutically active compounds, notably certain beta-blockers and other therapeutics. The efficiency, cost-effectiveness, and scalability of its synthesis are therefore of paramount importance. This guide benchmarks two distinct and widely recognized synthetic routes:
-
Method A: Epoxide Ring-Opening Route. This classic approach involves the nucleophilic attack of 4-chlorophenol on an electrophilic three-membered epoxide ring, followed by the introduction of the amino group.
-
Method B: α-Haloketone Substitution and Reductive Amination. This alternative pathway proceeds through the initial formation of a phenoxy-propanone intermediate, which is subsequently converted to the target amino alcohol.
This document will dissect each method, presenting a rationale for the experimental design, detailed step-by-step protocols, and a comparative analysis of key performance indicators such as yield, purity, and reaction conditions.
Method A: Epoxide Ring-Opening Route
This synthetic strategy leverages the high reactivity of epoxides. The reaction is initiated by the deprotonation of 4-chlorophenol to form a more nucleophilic phenoxide, which then attacks the less sterically hindered carbon of an epoxide, such as epichlorohydrin. The subsequent opening of the epoxide ring and reaction with an amine source yields the desired product.
Experimental Workflow
Caption: Workflow for Method A: Epoxide Ring-Opening Route.
Detailed Experimental Protocol
Step 1: Synthesis of 1-(4-chlorophenoxy)-2,3-epoxypropane
-
To a stirred solution of 4-chlorophenol (12.8 g, 0.1 mol) and epichlorohydrin (13.9 g, 0.15 mol) in 100 mL of a suitable solvent (e.g., ethanol), slowly add a solution of sodium hydroxide (4.4 g, 0.11 mol) in 20 mL of water.
-
Maintain the reaction temperature at 60-70 °C and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into 200 mL of cold water.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane, 3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude intermediate epoxide.
Step 2: Synthesis of 1-Amino-3-(4-chloro-phenoxy)-propan-2-ol
-
Dissolve the crude 1-(4-chlorophenoxy)-2,3-epoxypropane in 100 mL of a protic solvent like methanol.
-
Add an excess of aqueous ammonia (25-28%, 50 mL).
-
Stir the mixture at room temperature for 19 hours, then heat to 40-45 °C for 4 hours.[1]
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent and wash with water to remove excess ammonia.
-
Dry the organic layer and concentrate to yield the crude product.
-
Purify the product by recrystallization or column chromatography.
Method B: α-Haloketone Substitution and Reductive Amination
This two-step approach begins with a Williamson ether synthesis-type reaction between 4-chlorophenol and an α-haloketone, such as chloroacetone, to form a phenoxy-propanone intermediate. This ketone is then converted to the target amino alcohol via reductive amination.
Experimental Workflow
Caption: Workflow for Method B: α-Haloketone Substitution.
Detailed Experimental Protocol
Step 1: Synthesis of 1-(4-chlorophenoxy)propan-2-one
-
In a round-bottom flask, combine 4-chlorophenol (12.8 g, 0.1 mol), anhydrous potassium carbonate (20.7 g, 0.15 mol), and a catalytic amount of potassium iodide (0.83 g, 0.005 mol) in 150 mL of dry acetone.[2]
-
Heat the mixture to reflux (around 60 °C) with vigorous stirring for 1 hour.[2]
-
Add chloroacetone (9.25 g, 0.1 mol) dropwise to the reaction mixture.[2]
-
Continue refluxing for an additional 3 hours, monitoring the reaction by TLC.[2]
-
After completion, cool the mixture and filter off the inorganic salts.
-
Remove the acetone from the filtrate under reduced pressure.
-
Purify the resulting residue by column chromatography to obtain 1-(4-chlorophenoxy)propan-2-one.[2]
Step 2: Reductive Amination
-
Dissolve the 1-(4-chlorophenoxy)propan-2-one in methanol and cool the solution to 0 °C.
-
Saturate the solution with ammonia gas or add a solution of ammonia in methanol.
-
Slowly add a reducing agent, such as sodium borohydride, in portions while maintaining the temperature at 0-5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with an organic solvent.
-
Dry the combined organic extracts, concentrate, and purify the final product.
Comparative Analysis
| Parameter | Method A: Epoxide Ring-Opening | Method B: α-Haloketone Substitution |
| Starting Materials | 4-chlorophenol, epichlorohydrin, ammonia | 4-chlorophenol, chloroacetone, ammonia, reducing agent |
| Key Intermediates | 1-(4-chlorophenoxy)-2,3-epoxypropane | 1-(4-chlorophenoxy)propan-2-one |
| Reaction Conditions | Moderate temperatures (up to 70 °C) | Refluxing acetone, low temperature for reduction |
| Reagent Toxicity | Epichlorohydrin is a known carcinogen | Chloroacetone is a lachrymator and toxic |
| Stereochemistry | Can produce a racemic mixture unless a chiral starting material or catalyst is used. | The reduction of the ketone can be controlled with chiral reducing agents to potentially yield enantiomerically enriched products. |
| Overall Yield | Generally moderate to good | Can be high, but dependent on both steps |
| Purification | May require careful purification to remove regioisomers | Column chromatography is often necessary for the intermediate and final product. |
Conclusion
Both Method A and Method B present viable pathways for the synthesis of 1-Amino-3-(4-chloro-phenoxy)-propan-2-ol.
Method A is a more direct approach, but the use of the highly toxic and carcinogenic epichlorohydrin necessitates stringent safety precautions. The control of regioselectivity during the amination step can also be a challenge.
Method B offers an alternative that avoids the use of epichlorohydrin. However, it involves an additional reduction step and requires careful control of reaction conditions to achieve high yields. The potential for enantioselective reduction in the second step is a significant advantage for the synthesis of chiral drug molecules.
The choice between these methods will ultimately depend on the specific requirements of the researcher or organization, including available equipment, safety protocols, cost of reagents, and the desired stereochemical purity of the final product. For large-scale industrial production, a thorough process safety assessment and cost-benefit analysis for each route are strongly recommended.
References
-
The Royal Society of Chemistry. Synthesis of 1-substituted phenoxypropan-2-one. [Link]
Sources
Safety Operating Guide
Personal protective equipment for handling 1-Amino-3-(4-chloro-phenoxy)-propan-2-ol
Executive Summary: The Hazard Profile
Handling 1-Amino-3-(4-chloro-phenoxy)-propan-2-ol requires a safety protocol calibrated for corrosive organic amines . Unlike simple alcohols, the presence of the primary amine group (
Core Hazard Classifications (Derived from Structural Analogs):
-
Skin Corrosion/Irritation: Category 1B (Causes severe skin burns).[1]
-
Serious Eye Damage: Category 1 (Irreversible damage).
-
Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[2][3][4]
-
Target Organ Toxicity: May cause respiratory irritation (amine vapors).[4]
Part 1: Personal Protective Equipment (PPE) Matrix
The following PPE selection is based on the permeation resistance required for halogenated aromatic amines. Latex gloves are strictly prohibited due to poor resistance against organic amines.
| Protection Zone | Recommended Equipment | Technical Justification |
| Ocular/Face | Chemical Splash Goggles + Face Shield | Critical: Primary amines can cause corneal opacification within seconds. A face shield is mandatory during liquid transfer or synthesis to prevent splash-back burns. |
| Hand (Primary) | Nitrile Gloves (Double-Gloved) | Thickness: Minimum 5 mil (0.12 mm). Breakthrough: >480 mins for amines. Protocol: Change outer glove immediately upon splash; change inner glove every 2 hours. |
| Respiratory | Fume Hood (Face Velocity >100 fpm) | Volatile amine vapors are respiratory sensitizers. If hood work is impossible, use a Full-Face Respirator with Multi-Gas (Organic Vapor/Ammonia) Cartridges . |
| Body | Tyvek® Lab Coat or Apron | Standard cotton coats absorb amines, holding them against the skin. Use chemically resistant, non-woven polyethylene (Tyvek) for synthesis steps. |
Visual Logic: PPE Decision Tree
Figure 1: Decision logic for PPE selection based on the physical state of the reagent.
Part 2: Operational Workflow & Handling
This protocol utilizes a "Cradle-to-Grave" approach to prevent cross-contamination.
1. Pre-Operational Setup
-
Engineering Control: Verify fume hood certification. Ensure the sash is at the working height (18 inches).
-
Neutralization Prep: Prepare a beaker of dilute acetic acid (5%) or citric acid. In the event of a spill, this weak acid will neutralize the basic amine component immediately.
2. Weighing and Transfer
-
The "Static" Risk: Amino-alcohols can be hygroscopic and sticky. Use anti-static weighing boats.
-
Technique: Do not use metal spatulas if the substance is in a salt form (hydrochloride), as corrosion may introduce impurities. Use PTFE or high-density polyethylene tools.
-
Solubilization: Add solvent (e.g., Methanol, DCM) slowly. The heat of solution for amines can be exothermic.
3. Synthesis & Reaction Monitoring
-
TLC Monitoring: When spotting TLC plates, use a capillary tube. Do not waft.
-
Quenching: If used in a reaction (e.g., acylation), quench excess reagents carefully. The amine group makes the aqueous layer basic; verify pH before extraction.
4. Decontamination
-
Glassware: Rinse all glassware with the dilute acetic acid solution before washing with acetone/water. This converts the lipophilic free base into a water-soluble salt, ensuring complete removal.
-
Surface Wipe: Wipe the fume hood sash and deck with a soapy water solution, followed by a water rinse.
Part 3: Waste Disposal & Management
Proper disposal is legally required and environmentally critical due to the chlorinated nature of the compound.
| Waste Stream | Criteria | Disposal Action |
| Solid Waste | Contaminated gloves, weighing boats, paper towels. | Double-bag in hazardous waste bags. Label as "Toxic/Corrosive Debris." |
| Liquid Waste A | Mother liquors, reaction solvents (DCM, Chloroform). | Halogenated Organic Waste . Do not mix with non-halogenated solvents (acetone/ethanol) if incineration costs differ. |
| Liquid Waste B | Aqueous washes (post-extraction). | Basic Aqueous Waste . Check pH. If >10, adjust to neutral (pH 6-8) before disposal if local regulations allow, otherwise label as "Basic Aqueous Waste." |
Visual Logic: Waste Segregation Workflow
Figure 2: Segregation logic to prevent costly disposal errors. The chlorine atom mandates "Halogenated" classification.
Part 4: Emergency Response
-
Eye Contact: Flush immediately for 15 minutes .[1][5][6][7] Hold eyelids open. The amine can cause rapid tissue saponification; seconds matter.
-
Skin Contact: Wash with soap and water.[1][5][6][7][8][9] Do not use alcohol to wash skin; alcohols increase the permeability of the skin to the chlorophenoxy compound, driving the toxin deeper into the tissue.
-
Spill Cleanup:
References
-
PubChem. (2025). Compound Summary: 1-amino-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol (Structural Analog Safety Data). National Library of Medicine. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Personal Protective Equipment (29 CFR 1910.132).[Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. cpachem.com [cpachem.com]
- 5. fishersci.com [fishersci.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. chemicalbull.com [chemicalbull.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. nipponnyukazai.co.jp [nipponnyukazai.co.jp]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
